2-Nitro-6-(trifluoromethoxy)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-nitro-6-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-5-3-1-2-4(6(5)12)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLZLZHRZNVVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742695 | |
| Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261445-46-8 | |
| Record name | 2-Nitro-6-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Nitro-6-(trifluoromethoxy)phenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Nitro-6-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of this compound, a molecule of interest for its potential as a versatile intermediate in medicinal chemistry and materials science. The presence of a trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the nitro and phenol moieties offer reactive handles for further functionalization. This document outlines a logical synthetic strategy centered on the electrophilic nitration of 2-(trifluoromethoxy)phenol. It delves into the mechanistic underpinnings, regiochemical considerations, a detailed experimental protocol, and methods for purification and characterization, designed to equip researchers with the necessary insights for successful synthesis.
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern chemical research, particularly in the development of novel pharmaceuticals and agrochemicals. This compound represents a valuable building block, combining the unique electronic properties of the trifluoromethoxy (-OCF3) group with the synthetic versatility of a nitrophenol scaffold. The -OCF3 group is a well-regarded bioisostere for other functional groups and is known to modulate the physicochemical properties of a parent molecule favorably.[1][2]
The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the nitration reaction on a disubstituted benzene ring. This guide proposes a direct and logical approach: the electrophilic aromatic substitution on the precursor, 2-(trifluoromethoxy)phenol.
Retrosynthetic Analysis
The most logical disconnection for the target molecule is the carbon-nitrogen bond formed during nitration. This retrosynthetic approach identifies 2-(trifluoromethoxy)phenol as the key starting material and an electrophilic nitrating agent as the required reagent.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: Electrophilic Nitration
The proposed synthesis proceeds via the nitration of 2-(trifluoromethoxy)phenol. The outcome of this reaction is governed by the powerful directing effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) substituents.
Mechanistic Insights and Regioselectivity
Phenols are highly activated systems for electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group.[3] The reaction proceeds through the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid, often in the presence of a stronger acid like sulfuric acid.[4]
The regiochemical outcome is determined by the directing effects of the substituents already present on the ring:
-
Hydroxyl (-OH) Group at C1: This is a strongly activating, ortho, para-directing group. It significantly increases the electron density at positions 2, 4, and 6, thereby stabilizing the carbocation intermediate (the sigma complex) formed upon electrophilic attack at these sites.
-
Trifluoromethoxy (-OCF3) Group at C2: This group exhibits a dual nature. The three fluorine atoms are highly electron-withdrawing through induction, which deactivates the ring overall compared to methoxybenzene. However, the oxygen atom's lone pairs can participate in resonance, making it an ortho, para-director.[1]
In a competition between these two groups, the powerful activating and directing effect of the hydroxyl group is overwhelmingly dominant. Therefore, the incoming nitronium ion will be directed primarily to the positions ortho and para to the -OH group, which are C6 and C4, respectively (C2 is already substituted). This leads to the formation of two principal isomers: the target molecule, This compound (more systematically named 6-nitro-2-(trifluoromethoxy)phenol), and the para-substituted byproduct, 4-Nitro-2-(trifluoromethoxy)phenol .
Caption: Proposed nitration yielding ortho and para isomers.
Controlling the reaction conditions, such as temperature and the concentration of the nitrating agent, is crucial to maximize the yield of the desired mono-nitrated products and prevent the formation of dinitrated species.[5]
Detailed Experimental Protocol
This protocol is a proposed methodology based on established procedures for the nitration of substituted phenols.[6][7] Optimization may be required.
Safety Precaution: This reaction involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction can be exothermic. All operations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Role |
| 2-(Trifluoromethoxy)phenol | C₇H₅F₃O₂ | 178.11 | 5.0 g (28.1 mmol) | Starting Material |
| Sulfuric Acid (conc., 98%) | H₂SO₄ | 98.08 | 20 mL | Catalyst/Dehydrator |
| Nitric Acid (fuming, ≥90%) | HNO₃ | 63.01 | 1.3 mL (29.5 mmol) | Nitrating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | Neutralizing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Drying Agent |
| Deionized Water | H₂O | 18.02 | As needed | Quenching/Washing |
| Ice | H₂O(s) | 18.02 | As needed | Temperature Control |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(trifluoromethoxy)phenol (5.0 g, 28.1 mmol).
-
Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with gentle stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid (20 mL) to the flask, ensuring the temperature does not rise above 10 °C. Stir the resulting solution for 15 minutes at 0-5 °C.
-
Nitration: Add fuming nitric acid (1.3 mL, 29.5 mmol) dropwise via the dropping funnel over 30 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition to control the exothermic reaction and minimize side-product formation.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product mixture.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with cold deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acids. Finally, wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.
Purification of Isomers
The primary challenge after synthesis is the separation of the desired ortho-isomer from the para-isomer.
-
Steam Distillation: This is a classic and highly effective method for separating ortho- and para-nitrophenols.[7] The ortho-isomer, this compound, can form an intramolecular hydrogen bond between the hydroxyl proton and an oxygen of the nitro group. This reduces its boiling point and increases its volatility, allowing it to be separated by steam distillation. The para-isomer, which forms intermolecular hydrogen bonds, is significantly less volatile and will remain in the distillation flask.
-
Column Chromatography: If steam distillation is not sufficiently effective, or for smaller scale purifications, flash column chromatography on silica gel is an excellent alternative.[8] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for the separation of the less polar ortho-isomer from the more polar para-isomer.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (-OH, -NO₂, C-O-C, C-F).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Workflow and Logic
The entire process, from synthesis to analysis, follows a logical progression designed to ensure product quality and verifiable results.
Caption: A logical workflow for the synthesis and purification.
Conclusion
This technical guide details a robust and plausible pathway for the synthesis of this compound via the electrophilic nitration of 2-(trifluoromethoxy)phenol. The key to a successful outcome lies in the careful control of reaction conditions to manage the reaction's exothermicity and to favor mono-nitration. Furthermore, a well-executed purification strategy, such as steam distillation, is critical for isolating the desired ortho-isomer from its para-substituted byproduct. The resulting compound serves as a valuable platform for further synthetic elaboration in the fields of drug discovery and materials science.
References
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- J. Billman, et al., "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates," Google Patents, 1979. [URL: https://patents.google.
- R. G. Jones, "Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers," Google Patents, 1980. [URL: https://patents.google.
- G. K. S. Prakash, et al., "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols," RSC Publishing, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c4ob02447h]
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- H. J. Scholl, et al., "Process for the preparation of 2,3-difluoro-6-nitrophenol," Google Patents, 1992. [URL: https://patents.google.
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- T. Shioiri, et al., "Selective nitration of phenol derivatives," Google Patents, 1998. [URL: https://patents.google.
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- Z. Zeyer, et al., "Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite," ASM Journals, 1989. [URL: https://journals.asm.org/doi/abs/10.1128/jb.171.4.1789-1794.1989]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-6-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-6-(trifluoromethoxy)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of a nitro group, a trifluoromethoxy group, and a phenolic hydroxyl group on the same scaffold imparts a unique combination of electronic and steric properties. These characteristics are crucial in modulating a molecule's interaction with biological targets and influencing its pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination.
Introduction: The Significance of Substituted Phenols in Drug Discovery
Phenolic scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target binding. The aromatic ring provides a rigid framework for the attachment of various functional groups that can fine-tune the molecule's properties.
The introduction of electron-withdrawing groups like the nitro (NO₂) group and the trifluoromethoxy (OCF₃) group can significantly alter the electronic and lipophilic character of the parent phenol molecule. The trifluoromethoxy group, in particular, is increasingly utilized in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[1] Understanding the interplay of these substituents is paramount for the rational design of novel therapeutics.
This guide will delve into the key physicochemical parameters of this compound, providing a framework for its application in research and development.
Molecular Structure and Key Physicochemical Properties
The chemical structure of this compound is presented below:
Structure:
Table 1: Predicted and Known Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Estimated) | 2-Nitro-4-(trifluoromethoxy)phenol[2][3] | 4-Nitro-3-(trifluoromethyl)phenol | 2-Nitrophenol[4][5] |
| Molecular Formula | C₇H₄F₃NO₄ | C₇H₄F₃NO₄ | C₇H₄F₃NO₃ | C₆H₅NO₃ |
| Molecular Weight | 223.11 g/mol | 223.11 g/mol | 207.11 g/mol | 139.11 g/mol |
| Melting Point (°C) | Estimated: 40-60 | Liquid at room temperature | 76-79 | 44-45 |
| Boiling Point (°C) | Estimated: >200 | Not available | Not available | 214 |
| pKa | Estimated: 4-5 | Not available | Not available | 7.23 |
| LogP | Estimated: 2.0-2.5 | 2.199 | Not available | 1.87 |
| Appearance | Likely a pale yellow solid or liquid | Liquid | Powder | Light yellow crystalline solid |
Note: The properties for this compound are estimated based on the influence of its functional groups and comparison with structurally similar molecules. Experimental verification is crucial.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is placed in a capillary tube and packed to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a steady rate (e.g., 2-3 °C per minute).
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded. This range is the melting point.
-
Determination of pKa (Acid Dissociation Constant)
Rationale: The pKa is a measure of the acidity of the phenolic proton. This is a critical parameter as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, membrane permeability, and interaction with biological targets.[6][7] The presence of two strong electron-withdrawing groups (NO₂ and OCF₃) is expected to significantly increase the acidity of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 10).[8]
Methodology: Spectrophotometric Titration [9]
This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Diagram 1: Experimental Workflow for Spectrophotometric pKa Determination
Caption: Shake-flask method for determining equilibrium solubility.
Step-by-Step Protocol:
-
Equilibration:
-
Add an excess of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4).
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard curve.
-
-
Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide information about the chemical structure and functional groups present in the molecule, serving as a confirmation of its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the nitro and trifluoromethoxy groups.
-
¹³C NMR will provide information about the carbon skeleton.
-
¹⁹F NMR will show a characteristic signal for the trifluoromethoxy group.
-
-
Infrared (IR) Spectroscopy: [10] * The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (typically broad), the N-O stretches of the nitro group (strong bands around 1530 and 1350 cm⁻¹), and the C-O and C-F stretches associated with the trifluoromethoxy group.
-
Mass Spectrometry (MS):
-
MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structure elucidation.
-
Conclusion
References
-
Wikipedia. Phenol. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. 2-Fluoro-6-nitrophenol. [Link]
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Chemical Synthesis Database. 2-methoxy-6-(trifluoromethyl)phenol. [Link]
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Chemsrc. 2-Bromo-6-(trifluoromethyl)phenol. [Link]
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NIST WebBook. Phenol, 2,4,6-tribromo-. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
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US EPA. Phenol, 2-nitro- - Substance Details. [Link]
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MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
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ResearchGate. Absolute p K a Determinations for Substituted Phenols. [Link]
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NIST WebBook. Phenol, 2-nitro-. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Acta Chimica Slovenica. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. [Link]
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University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]
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ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... [Link]
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OC-Praktikum. Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
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PubChem. 2,4,6-Trifluorophenol. [Link]
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MDPI. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]
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Air Force Institute of Technology. Absolute pKa Determinations for Substituted Phenols. [Link]
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YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
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An In-depth Technical Guide to 2-Nitro-6-(trifluoromethoxy)phenol
CAS Number: 1261445-46-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitro-6-(trifluoromethoxy)phenol, a unique phenolic compound featuring both a nitro and a trifluoromethoxy substituent. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and predictive models to offer a robust profile for research and development purposes. The guide covers physicochemical properties, a plausible synthetic route, detailed spectroscopic analysis, potential applications in drug discovery and materials science, and essential safety and handling protocols. The strategic placement of the electron-withdrawing nitro and trifluoromethoxy groups on the phenol scaffold suggests intriguing chemical and biological properties, making it a compound of significant interest for further investigation.
Introduction
This compound is an aromatic organic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethoxy group at the ortho positions relative to the hydroxyl group. The presence of these two potent electron-withdrawing groups is anticipated to significantly influence the molecule's acidity, reactivity, and biological activity. The trifluoromethoxy group (-OCF₃), in particular, is of growing interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the nitro group is a well-established pharmacophore and a versatile synthetic handle.[2] This guide aims to provide a detailed technical resource for researchers exploring the potential of this molecule.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following properties are a combination of information from chemical suppliers and predictions based on its structure.
| Property | Value (Predicted/Inferred) | Source/Method |
| Molecular Formula | C₇H₄F₃NO₄ | Supplier Data |
| Molecular Weight | 223.11 g/mol | Supplier Data |
| Appearance | Likely a yellow crystalline solid | Analogy to nitrophenols |
| logP | ~2.2 | Predictive Software |
| pKa | ~5-6 | Analogy to nitrophenols |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents | General chemical principles |
Synthesis of this compound
Proposed Synthetic Pathway: Nitration of 2-(Trifluoromethoxy)phenol
The most direct approach would be the nitration of 2-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group and an ortho-, para-director. The trifluoromethoxy group is also an ortho-, para-director, although it is deactivating overall.[1] Therefore, the nitration of 2-(trifluoromethoxy)phenol is expected to yield a mixture of isomers, with the major products being this compound and 4-Nitro-2-(trifluoromethoxy)phenol.
Caption: Proposed nitration of 2-(trifluoromethoxy)phenol.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-(Trifluoromethoxy)phenol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)phenol in a minimal amount of a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the cooled solution of 2-(trifluoromethoxy)phenol with vigorous stirring. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, will require purification by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet.
-
Aromatic Protons (H-3, H-4, H-5): These protons will appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the nitro and trifluoromethoxy groups.
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 10.0-11.0 ppm, is expected due to intramolecular hydrogen bonding with the ortho-nitro group.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show seven distinct signals.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl, nitro, and trifluoromethoxy groups will have characteristic chemical shifts.
-
Trifluoromethoxy Carbon (-OCF₃): A quartet is expected around δ 120 ppm due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide information about the functional groups present.
-
O-H Stretch: A broad band around 3200-3500 cm⁻¹ for the hydroxyl group, likely broadened due to hydrogen bonding.
-
N-O Stretch (asymmetric): A strong absorption around 1520-1560 cm⁻¹.
-
N-O Stretch (symmetric): A strong absorption around 1340-1380 cm⁻¹.
-
C-O-C Stretch (aryl ether): Absorptions in the region of 1200-1300 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1200 cm⁻¹ region.
UV-Vis Spectroscopy (Predicted)
The UV-Vis spectrum in a polar solvent like methanol is expected to show absorption maxima characteristic of nitrophenols. Typically, nitrophenols exhibit two main absorption bands.[3][4]
-
π → π* transition: An absorption band around 270-290 nm.
-
n → π* transition: A longer wavelength absorption band around 340-360 nm, which is responsible for the yellow color of nitrophenols.[5]
Potential Applications
While specific applications for this compound have not been documented, its structural motifs suggest potential utility in several areas of research and development.
Medicinal Chemistry
The combination of a nitro group and a trifluoromethoxy group on a phenolic scaffold is of interest in drug design.
-
Bioisosteric Replacement: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve pharmacokinetic properties.[6]
-
Antimicrobial and Anticancer Activity: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2][7] The presence of the trifluoromethoxy group could modulate this activity and improve drug-like properties.
Caption: Potential biological roles based on functional groups.
Materials Science
Nitrophenols are used as intermediates in the synthesis of dyes and pigments. The unique electronic properties imparted by the trifluoromethoxy group could lead to novel colorants with enhanced stability or specific spectral properties.
Safety and Handling
Detailed toxicological data for this compound is not available. The following precautions are based on the known hazards of related nitrophenols and organofluorine compounds.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Analytical Methodologies
The analysis of this compound can be achieved using standard analytical techniques for organic compounds.
Chromatography
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a UV detector would be a suitable method for purity analysis and quantification.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) detector can be used. Derivatization of the phenolic hydroxyl group may be necessary to improve peak shape and thermal stability.
Elemental Analysis
Combustion analysis can be used to determine the elemental composition (C, H, N). Specific methods for fluorine analysis, such as combustion in a quartz tube followed by titration, may also be employed.[10]
Conclusion
This compound is a fascinating molecule with the potential for diverse applications, particularly in the field of medicinal chemistry. While a lack of direct experimental data necessitates a predictive and comparative approach to its characterization, this guide provides a solid foundation for researchers. The proposed synthetic route and analytical methods, along with the predicted spectroscopic and physicochemical properties, offer a starting point for the synthesis, purification, and characterization of this compound. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.
References
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
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ResearchGate. (n.d.). Physico-chemical characteristics of nitrophenols. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) for 2-Nitrophenol. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectra for reduction of 2 Nitro phenol to 2 Amino phenol. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 2-Nitro-6-(trifluoromethoxy)phenol
Introduction
2-Nitro-6-(trifluoromethoxy)phenol is a multifaceted aromatic compound featuring a phenol backbone substituted with a nitro group and a trifluoromethoxy group. The unique electronic properties imparted by these functional groups make this molecule a subject of interest in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitro and trifluoromethoxy groups significantly influences the molecule's reactivity, acidity, and spectroscopic characteristics. A thorough spectral analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.
This technical guide provides a detailed exploration of the spectral signature of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is built upon fundamental spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Spectroscopic Rationale
A comprehensive spectral analysis begins with a clear understanding of the molecular architecture. The strategic placement of substituents on the phenol ring dictates the electronic environment of each atom, which in turn governs the observed spectroscopic signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro and trifluoromethoxy groups will deshield these protons, shifting their resonances downfield.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.5 |
| H-4 | 7.2 - 7.4 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.5 |
| OH | 10.0 - 11.0 | Broad singlet (s) | - |
Interpretation:
-
H-3 and H-5: These protons are situated ortho and para to the electron-withdrawing nitro and trifluoromethoxy groups, leading to significant deshielding.
-
H-4: This proton is meta to both substituents and is therefore expected to be the most shielded of the three aromatic protons.
-
OH Proton: The phenolic proton is expected to be a broad singlet at a significantly downfield chemical shift, a characteristic feature of phenols with ortho-nitro groups due to intramolecular hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-2 | 135 - 140 |
| C-3 | 120 - 125 |
| C-4 | 128 - 132 |
| C-5 | 118 - 122 |
| C-6 | 145 - 150 |
| CF₃ | 118 - 122 (quartet, ¹JCF ≈ 250-260 Hz) |
Interpretation:
-
C-1 and C-6: The carbons bearing the hydroxyl and nitro groups will be significantly deshielded.
-
C-2: The carbon attached to the trifluoromethoxy group will also be downfield.
-
CF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment. The trifluoromethoxy group will give a single resonance.
Predicted ¹⁹F NMR Data
| Group | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |
| -OCF₃ | -58 to -62 |
Interpretation: The chemical shift of the -OCF₃ group is characteristic for trifluoromethoxybenzenes and is influenced by the other substituents on the aromatic ring.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the OH, NO₂, C-O, and C-F bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3200-3400 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |
| 1520-1560 | Asymmetric NO₂ stretch |
| 1330-1370 | Symmetric NO₂ stretch |
| 1250-1300 | C-O stretch (aryl) |
| 1100-1200 | C-F stretch |
| 1600-1620, 1450-1500 | C=C aromatic ring stretches |
Interpretation:
-
O-H Stretch: A broad absorption in the 3200-3400 cm⁻¹ region is indicative of a hydrogen-bonded hydroxyl group.[2][3] The intramolecular hydrogen bond between the phenolic proton and an oxygen of the nitro group is expected to cause this broadening.[3]
-
NO₂ Stretches: The presence of strong absorption bands for the asymmetric and symmetric stretching of the nitro group is a key diagnostic feature for this compound.[4][5]
-
C-F Stretches: Strong absorptions in the 1100-1200 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethoxy group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation.
Predicted Fragmentation Pattern
| m/z | Proposed Fragment |
| 223 | [M]⁺˙ (Molecular Ion) |
| 206 | [M - OH]⁺ |
| 193 | [M - NO]⁺ |
| 177 | [M - NO₂]⁺ |
| 154 | [M - OCF₃]⁺ |
| 69 | [CF₃]⁺ |
Interpretation: The molecular ion peak at m/z 223 would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 177, and the loss of the trifluoromethoxy radical (·OCF₃) is also a probable fragmentation.[6][7][8] The appearance of a peak at m/z 69 would be a strong indicator of the trifluoromethyl group.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To obtain the spectral data discussed, the following general experimental procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Reference ¹H and ¹³C spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS). Reference ¹⁹F spectra to an external standard such as CFCl₃.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.
Caption: General workflow for the spectral analysis of this compound.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed electronic and structural portrait of the molecule. The predicted spectral data, based on established principles and analogous compounds, offer a reliable guide for the identification and characterization of this compound. The interplay of the hydroxyl, nitro, and trifluoromethoxy functional groups creates a unique spectral signature that, when properly interpreted, confirms the molecular identity and purity, which is essential for its application in research and development.
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Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Longdom Publishing.[3]
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-
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A Theoretical and Molecular Modeling Guide to 2-Nitro-6-(trifluoromethoxy)phenol: A Prospective Scaffold in Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2-Nitro-6-(trifluoromethoxy)phenol, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, we delineate a robust computational protocol to elucidate its structural, electronic, and potential biological properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating system of protocols. All methodologies are supported by authoritative references to ensure scientific integrity.
Introduction: The Rationale for a Deeper Molecular Understanding
This compound is an aromatic compound featuring two potent functional groups: a nitro group (NO₂) and a trifluoromethoxy group (OCF₃). The strategic placement of these substituents on a phenol backbone suggests a molecule with unique physicochemical properties, making it a compelling candidate for drug design and development. The nitro group, a strong electron-withdrawing group, and the trifluoromethoxy group, known for its ability to enhance metabolic stability and lipophilicity, create a unique electronic and steric environment.[1][2][3][4]
A thorough theoretical investigation is paramount to unlocking the therapeutic potential of this molecule. Computational chemistry and molecular modeling offer a powerful lens through which we can predict molecular behavior at an atomic level, thereby guiding synthesis, functional assays, and lead optimization. This guide will detail the theoretical approaches to characterize this compound, from its fundamental electronic structure to its interactions with a model biological target.
Quantum Chemical Investigations: Elucidating Intrinsic Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational efficiency for studying the electronic structure of molecules. For a molecule like this compound, DFT can reveal a wealth of information about its geometry, stability, and reactivity.
Computational Protocol: Geometry Optimization and Vibrational Analysis
A precise understanding of the molecule's three-dimensional structure is the foundation of any theoretical study. The following protocol outlines the steps for a robust geometry optimization and subsequent vibrational analysis.
Step-by-Step Protocol:
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro.
-
Computational Method Selection: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has been shown to provide excellent results for a wide range of organic molecules, including substituted phenols.[5][6][7][8][9]
-
Basis Set Selection: Utilize the 6-311++G(d,p) basis set. This Pople-style basis set is well-suited for capturing the electronic details of molecules containing heteroatoms and diffuse functions, which are crucial for describing anions and weak interactions.[5][6][7][8][9]
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[10][11][12][13]
Workflow for Quantum Chemical Calculations
Caption: Workflow for DFT-based analysis of this compound.
Analysis of Electronic Properties
The optimized geometry from the DFT calculations serves as the basis for a deeper dive into the electronic characteristics of this compound.
-
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability.[14][15] The energy gap between the HOMO and LUMO provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. For this compound, the electron-withdrawing nature of the nitro and trifluoromethoxy groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the charge distribution on the molecule's surface.[16][17][18] It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In our target molecule, the oxygen atoms of the nitro and hydroxyl groups are expected to be regions of high negative potential (red), while the hydrogen of the hydroxyl group and regions near the nitro group will likely exhibit positive potential (blue).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the quantification of intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's overall stability.
| Calculated Property | Significance | Expected Outcome for this compound |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A relatively small gap, suggesting potential for high reactivity. |
| Dipole Moment | Polarity, intermolecular interactions | A significant dipole moment due to the presence of highly electronegative groups. |
| Mulliken/NPA Charges | Charge distribution on individual atoms | Negative charges on oxygen and nitrogen atoms; positive charge on the hydroxyl hydrogen. |
| MEP Map | Reactive sites for electrophilic/nucleophilic attack | Negative potential around nitro and hydroxyl oxygens; positive potential around hydroxyl hydrogen. |
Molecular Docking: Predicting Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19][20] In the context of drug discovery, it is a powerful tool for virtual screening and for understanding the binding mode of a potential drug candidate to its protein target.
Molecular Docking Protocol
This protocol outlines a general workflow for docking this compound into the active site of a model protein target, such as a kinase or a protease.
Step-by-Step Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for the amino acid residues.
-
Repair any missing atoms or residues.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Box Generation:
-
Define the binding site on the protein by generating a grid box that encompasses the active site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Perform the docking using a program such as AutoDock Vina. The program will explore different conformations of the ligand within the binding site and score them based on a defined scoring function.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.
-
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics Simulations: Exploring the Dynamics of the Protein-Ligand Complex
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[21][22][23][24][25] This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the role of solvent.
Molecular Dynamics Simulation Protocol
The following protocol details the steps for performing an MD simulation of the this compound-protein complex obtained from molecular docking, using the GROMACS software package.
Step-by-Step Protocol:
-
System Preparation:
-
Combine the docked protein-ligand complex into a single file.
-
Generate the topology and parameter files for the ligand using a tool like the CGenFF server.
-
Place the complex in a simulation box of appropriate size and shape.
-
-
Solvation:
-
Fill the simulation box with a suitable water model (e.g., TIP3P).
-
-
Ionization:
-
Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and to mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the volume constant.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure while maintaining the temperature.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions.
-
Conclusion and Future Perspectives
The theoretical and molecular modeling approaches outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By combining quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of its intrinsic properties and its potential as a therapeutic agent. The insights gained from these computational studies will be invaluable in guiding the rational design and development of novel drugs based on this promising molecular scaffold. The trifluoromethoxy group, in particular, offers significant advantages in terms of metabolic stability and lipophilicity, making it a highly attractive substituent in modern drug discovery.[1][2][3][4][26]
References
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El Ouafy, H., et al. (2020). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Applied Journal of Environmental Engineering Science, 6(4), 363-373. [Link]
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Fedor, A. M., & Toda, M. J. (2018). Applying Intermolecular Hydrogen Bonding Interactions of Phenol Derivatives to the Harmonic Oscillator Using Infrared Spectroscopy. The Chemical Educator, 23, 133-136. [Link]
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Bagno, A., et al. (2007). Calculated (at the GIAO DFT/B3LYP/6-311++G(2d,p) level of theory) vs. experimental values of the chemical shifts of the – OH protons of phenol ( 1 ), 4-methylcatehol ( 2 ) and genkwanin ( 3 ) in di ff erent solvents with minimization of the solvation complexes at the DFT/B3LYP/6-31+G(d) (A) and DFT/B3LYP/ 6-311++G(d,p) (B) level of theory. ResearchGate. [Link]
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(n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]
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Top, S., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
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Fotso, G. W., et al. (2018). Antioxidant Radical Scavenging Properties of Phenolic Pent-4-En-1-Yne Derivatives Isolated From Hypoxis Rooperi. A DFT Study in vacuo and in Solution. Taylor & Francis Online. [Link]
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(2026, January 9). (PDF) Density Functional Theory (DFT) Based Quantitative Structure Toxicity Relationship (QSTR) Modelling of the Acute Toxicity of Phenols. ResearchGate. [Link]
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da Silva, J. B. P., et al. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study. BioOne Complete. [Link]
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(2025, August 7). Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines. ResearchGate. [Link]
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(2025, August 7). (PDF) Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. ResearchGate. [Link]
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Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Nitro-6-(trifluoromethoxy)phenol
Foreword: The Scientific Imperative for Screening
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both an art and a rigorous science. The compound , 2-Nitro-6-(trifluoromethoxy)phenol, presents a compelling case for thorough biological evaluation. Its structure is a unique confluence of three distinct functional groups, each with a rich history in medicinal chemistry. The phenolic hydroxyl group is a well-known hydrogen bond donor and a common feature in compounds with antioxidant and cytotoxic activities.[1][2][3] The nitro group , a strong electron-withdrawing moiety, is a known pharmacophore in antimicrobial and anticancer agents, often mediating its effects through redox cycling.[4] Finally, the trifluoromethoxy group (-OCF₃) is a modern addition to the medicinal chemist's toolkit, prized for its ability to enhance metabolic stability, lipophilicity, and membrane permeability, thereby improving a molecule's overall pharmacokinetic profile.[5][6][7][8]
This guide is structured not as a rigid protocol but as a strategic workflow. It is designed to provide fellow researchers with the rationale and methodologies to systematically uncover the therapeutic potential of this compound. We will proceed from computational predictions to a tiered, multi-faceted in vitro screening cascade, ensuring that each step is a self-validating system built on the pillars of scientific integrity and logical progression.
Phase 1: In Silico Assessment – Predicting Therapeutic Potential
Before committing valuable laboratory resources, a computational pre-assessment is an indispensable first step in modern screening campaigns.[9][10][11] This in silico analysis allows us to predict the "drug-likeness" of our compound, flagging potential liabilities in its physicochemical properties that could hinder its development as an orally bioavailable drug.[12][13] The most widely accepted framework for this initial assessment is Lipinski's Rule of Five.[14][15][16]
Causality Behind the Choice: Lipinski's rules are not predictors of biological activity itself, but rather of oral bioavailability.[15][17] A compound that adheres to these guidelines is more likely to be absorbed effectively after oral administration, a critical factor for a vast number of pharmaceuticals. By performing this check first, we can anticipate potential challenges in formulation and delivery down the line.
Physicochemical Property Analysis
The properties of this compound (PubChem CID: 550615) are calculated and evaluated against Lipinski's criteria.
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 225.1 g/mol | < 500 Daltons | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | < 5 | Yes |
| Hydrogen Bond Donors | 1 (from -OH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (from -OH, -NO₂, -OCF₃) | ≤ 10 | Yes |
| Rule of Five Violations | 0 | ≤ 1 Violation | Pass |
Interpretation: this compound exhibits zero violations of Lipinski's Rule of Five, indicating a high probability of favorable oral bioavailability.[14][15][18] Its moderate molecular weight and balanced lipophilicity (LogP) suggest it has a good chance of permeating biological membranes without being poorly soluble. This strong in silico profile provides a solid rationale for proceeding with resource-intensive in vitro screening.
Phase 2: A Tiered Strategy for In Vitro Biological Screening
A tiered or cascaded approach is the most logical and resource-efficient method for screening a novel compound.[19][20] This strategy begins with broad, high-throughput assays to identify any potential biological activity (a "hit"). Positive hits are then subjected to more specific and complex secondary assays for confirmation and to begin elucidating the mechanism of action.
Caption: A tiered workflow for biological activity screening.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of Tier 1 is to cast a wide net to detect any significant biological effects. HTS methodologies, which involve automation and miniaturization, are ideal for this initial phase, allowing for the rapid testing of compounds against various biological targets.[21][22][23][24]
Scientific Rationale: Cytotoxicity is a fundamental parameter. It can indicate potential as an anticancer agent or, conversely, general toxicity that would preclude further development.[20] The presence of both a phenolic and a nitro group suggests a potential for cytotoxic effects.[1][4][25][26] We screen against a panel of diverse human cancer cell lines and one non-cancerous cell line to get an early indication of both efficacy and selectivity.
Chosen Assay: Sulforhodamine B (SRB) Assay. Causality: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[26] It is simple, reproducible, and less prone to interference from compounds that might affect metabolic indicators used in other assays (e.g., MTT, MTS).
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney) in appropriate media (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to treat cells with a single, high concentration (e.g., 50 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Destaining & Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control.
Scientific Rationale: Nitroaromatic compounds have a long history as antimicrobial agents (e.g., metronidazole).[4] The phenolic hydroxyl group can also contribute to antimicrobial effects. Therefore, screening for activity against a representative panel of pathogenic bacteria and fungi is a logical step.[27]
Chosen Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC). Causality: This method is a quantitative technique that determines the lowest concentration of a compound that prevents visible microbial growth.[28] It is more informative than agar diffusion methods and is amenable to a 96-well plate format for higher throughput.[29][30]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inoculums (e.g., 5 x 10⁵ CFU/mL) of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control (broth with DMSO and inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Scientific Rationale: Phenolic compounds are archetypal antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[2][31][32][33] This activity is relevant for conditions associated with oxidative stress, such as inflammation and neurodegeneration.
Chosen Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay. Causality: The DPPH assay is a rapid, simple, and widely used method to assess the radical scavenging ability of compounds.[31][34] It involves a stable free radical (DPPH•) that changes color from violet to yellow upon reduction by an antioxidant, a change that is easily measured spectrophotometrically.[2]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.
-
Controls: Use a known antioxidant like Ascorbic Acid or Trolox as a positive control. Use methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates an increase in scavenging activity.
Phase 3: Tier 2 – Hit Confirmation and Dose-Response Analysis
Any compound that shows significant activity in one or more Tier 1 screens (a "hit") must be validated. The goal of Tier 2 is to confirm the activity and quantify its potency.
Scientific Rationale: Primary screens are often run at a single, high concentration and can be prone to false positives.[23] A dose-response analysis is essential to confirm the biological effect is real and to determine the concentration at which the compound elicits 50% of its maximal effect (IC₅₀ for inhibition, EC₅₀ for activation). This is a critical metric for comparing the potency of different compounds.
Experimental Protocol: IC₅₀ Determination This protocol follows the same procedure as the primary assays (e.g., SRB), but with a key difference:
-
Concentration Range: The compound is tested over a wider range of concentrations, typically using 8-12 points in a semi-log serial dilution (e.g., from 100 µM down to 0.01 µM).
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data using non-linear regression to calculate the precise IC₅₀ value.
Caption: Workflow for IC₅₀ determination using the SRB assay.
Hypothetical Tier 2 Data Presentation
Should this compound show promising cytotoxic activity, the confirmed data would be presented as follows:
| Cell Line | Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
| HEK293 | Non-cancerous Kidney | > 100 |
| Selectivity Index (SI) for HCT116 | IC₅₀ (HEK293) / IC₅₀ (HCT116) | > 12.2 |
Interpretation: An IC₅₀ value below 10-20 µM is generally considered a promising hit. A Selectivity Index (SI) greater than 10 suggests that the compound is significantly more toxic to cancer cells than to normal cells, a highly desirable characteristic for a potential anticancer drug.
Phase 4: Tier 3 – Preliminary Mechanism of Action (MoA) Elucidation
With a confirmed, potent, and selective hit, the investigation moves to understanding how the compound works. MoA studies are critical for optimizing a lead compound and predicting its behavior in vivo.[35]
Scientific Rationale: If the compound is selectively cytotoxic, a primary question is whether it induces apoptosis (programmed cell death), a common mechanism for anticancer drugs.[25] Alternatively, it could be inhibiting a specific enzyme crucial for cell survival or proliferation.[36][37][38]
Apoptosis Induction Assay
Chosen Assay: Caspase-Glo® 3/7 Assay. Causality: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[1] This luminescent assay provides a highly sensitive and specific measure of their activity. An increase in the luminescent signal directly correlates with the induction of apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Culture and Treatment: Seed and treat cells (e.g., HCT116) in a 96-well white-walled plate as described for the cytotoxicity assay, using concentrations around the determined IC₅₀.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Assay Procedure: Add the reagent directly to the wells, mix, and incubate for 1-2 hours at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence in treated cells compared to vehicle control indicates caspase activation and apoptosis.
Enzyme Inhibition Screening
Scientific Rationale: Many drugs function by inhibiting enzymes.[22][35][36] The nitro and phenolic moieties could interact with the active sites of various enzymes. A broad panel screen against key enzyme classes (e.g., kinases, proteases, metabolic enzymes like Cytochrome P450s) can help identify a specific molecular target.[38]
Methodology: This typically involves specialized, commercially available screening services that use fluorescence, luminescence, or LC-MS/MS-based assays to measure the activity of a large panel of purified enzymes in the presence of the test compound.[38] The output is the percent inhibition of each enzyme, and for any significant hits, a follow-up IC₅₀ determination is performed.
Conclusion and Path Forward
This in-depth guide outlines a logical, multi-tiered strategy for the comprehensive biological screening of this compound. The process begins with a cost-effective in silico assessment to ensure the compound possesses drug-like properties. It then progresses through a cascade of in vitro assays, starting with broad primary screens for cytotoxicity, antimicrobial, and antioxidant activities. Any validated hits from this stage are then advanced to more focused secondary and tertiary assays to quantify potency (IC₅₀), assess selectivity, and begin to unravel the underlying mechanism of action.
The data generated from this workflow provides a robust foundation for decision-making. A compound demonstrating potent and selective activity in a physiologically relevant assay (e.g., selective cytotoxicity towards cancer cells via apoptosis induction) would be deemed a promising "lead candidate," justifying the significant investment required for medicinal chemistry optimization, advanced preclinical studies, and eventual in vivo testing.
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Introduction: A Trifecta of Functionality in Medicinal Chemistry
An In-depth Technical Guide to Trifluoromethoxy-Substituted Nitrophenols: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of modern drug design, the strategic functionalization of aromatic scaffolds is a cornerstone for optimizing molecular properties.[1] Among the vast arsenal of chemical groups available to medicinal chemists, the trifluoromethoxy (-OCF3) and nitro (-NO2) groups stand out for their profound and often synergistic influence on a molecule's pharmacokinetic and pharmacodynamic profile. When combined on a phenolic framework, these three moieties create a unique chemical entity—the trifluoromethoxy-substituted nitrophenol—a scaffold with significant, yet underexplored, potential in pharmaceutical research.
The trifluoromethoxy group, a bioisostere of larger halogens, is prized for its ability to enhance metabolic stability and increase lipophilicity, thereby improving membrane permeability and bioavailability.[2][3] The nitro group, a powerful electron-withdrawing substituent, not only modulates the electronic properties of the scaffold but also serves as a versatile synthetic handle and, in many cases, acts as a pharmacophore in its own right, particularly in antimicrobial and antineoplastic agents.[4][5][6] The phenolic hydroxyl group provides a crucial point for hydrogen bonding interactions with biological targets and its acidity can be finely tuned by the electronic effects of the other substituents.
This technical guide provides a comprehensive exploration of trifluoromethoxy-substituted nitrophenols, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and potential biological activities of this scaffold, explaining the causality behind experimental choices and highlighting its potential as a valuable building block in the quest for novel therapeutics.
Part 1: Physicochemical Properties and Their Implications for Drug Design
The introduction of both trifluoromethoxy and nitro groups onto a phenol ring dramatically alters its fundamental physicochemical properties. Understanding these changes is critical to harnessing the scaffold's full potential.
The Influence of the Trifluoromethoxy (-OCF3) Group The -OCF3 group is a powerful modulator of molecular properties. Its defining characteristics include:
-
High Lipophilicity : The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly more so than the trifluoromethyl (-CF3) group. This property is crucial for enhancing a drug's ability to cross cellular membranes and the blood-brain barrier.[7]
-
Metabolic Stability : The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making it highly resistant to metabolic degradation, particularly cleavage by cytochrome P450 enzymes.[3] This can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.
-
Strong Electron-Withdrawing Nature : Due to the high electronegativity of the fluorine atoms, the -OCF3 group is a potent electron-withdrawing substituent through induction.[3] This influences the electron distribution across the aromatic ring, affecting reactivity and interactions with biological targets.
The Role of the Nitro (-NO2) Group The nitro group is a classic functional group in medicinal chemistry with dual roles:
-
Electronic Modulation : As a strong electron-withdrawing group, it significantly lowers the pKa of the phenolic hydroxyl, making it more acidic. This can enhance binding to target proteins where an ionized phenol is preferred.
-
Bioactivity and Bioreduction : The nitroaromatic scaffold is present in numerous antimicrobial and anticancer drugs.[5] Its biological activity is often linked to its reduction within cells to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules. This makes the nitro group both a pharmacophore and a potential toxicophore.[4][6]
Synergistic Effects on the Phenolic Scaffold The combination of these groups on a phenol ring results in a molecule with a unique profile. The strong electron-withdrawing character of both substituents dramatically increases the acidity of the phenolic proton, which can be critical for forming strong ionic interactions or hydrogen bonds in a receptor's binding pocket.
Data Summary: Physicochemical Properties of Isomeric Scaffolds
The relative positions of the functional groups significantly impact the molecule's properties. The table below summarizes key computed descriptors for representative isomers.
| Property | 2-Nitro-4-(trifluoromethoxy)phenol | 4-Nitro-3-(trifluoromethoxy)phenol |
| Molecular Formula | C₇H₄F₃NO₄ | C₇H₄F₃NO₄ |
| Molecular Weight | 223.11 g/mol | 223.11 g/mol |
| XLogP3 (Lipophilicity) | 2.5 | 2.8[8] (for 3-(trifluoromethoxy)phenol) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
Note: Data is sourced from PubChem and estimated based on related structures where direct values are unavailable. The XLogP3 of 3-(trifluoromethoxy)phenol is provided for context.
Part 2: Synthesis of Trifluoromethoxy-Substituted Nitrophenols
The synthesis of these scaffolds can be approached from several strategic directions, depending on the availability of starting materials and the desired substitution pattern. The primary challenge lies in managing the reactivity of the aromatic ring and the stability of the functional groups under various reaction conditions.
Logical Workflow for Synthesis
The most direct synthetic strategies involve either nitrating a pre-existing trifluoromethoxyphenol or introducing the trifluoromethoxy group onto a nitrophenol derivative.
Caption: Key synthetic strategies for trifluoromethoxy-substituted nitrophenols.
Experimental Protocol: Nitration of 3-(Trifluoromethoxy)phenol
This protocol describes a representative method for synthesizing 4-nitro-3-(trifluoromethoxy)phenol, a common and synthetically accessible isomer. The causality for this approach is its directness; electrophilic nitration is a well-established and high-yielding transformation for activated aromatic rings.
Self-Validation and Safety: This protocol's integrity relies on precise temperature control to prevent runaway reactions and the formation of dinitrated byproducts. All manipulations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
3-(Trifluoromethoxy)phenol (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice-water bath
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethoxy)phenol in dichloromethane. Cool the flask to 0°C using an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirring solution, maintaining the temperature at 0°C. Allow the mixture to stir for 10 minutes.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid at 0°C. Add this nitrating mixture dropwise to the reaction flask over 30 minutes. The key here is slow addition to control the exotherm and ensure regioselectivity.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethoxy-substituted nitrophenol isomer.
Part 3: Biological Activities and Applications in Drug Development
While no FDA-approved drugs currently feature the trifluoromethoxy-substituted nitrophenol scaffold, its constituent parts are prevalent in numerous pharmaceuticals.[7][9] This allows for an authoritative, evidence-based projection of its potential biological activities. Phenols containing a trifluoromethyl group (a close relative of trifluoromethoxy) have demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties.[10]
Potential Therapeutic Applications
-
Anticancer Agents : Many anticancer drugs function by inhibiting signaling pathways that are dysregulated in cancer cells. The trifluoromethyl-phenol scaffold is known to be effective in this regard.[10] The strong electron-withdrawing properties of the -OCF3 and -NO2 groups can enhance interactions with kinase ATP-binding sites, a common strategy for anticancer drug design.
-
Antimicrobial Agents : The nitroaromatic core is a well-established pharmacophore in antimicrobial therapy.[5][11] The mechanism often involves the enzymatic reduction of the nitro group within the pathogen, leading to the generation of cytotoxic radical species.[4] The high lipophilicity conferred by the -OCF3 group could enhance penetration into microbial cells, potentially increasing efficacy.
-
Anti-inflammatory Agents : Trifluoromethyl-containing phenols can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.[10] The acidic nature of the phenolic proton on this scaffold could facilitate binding to enzymes involved in the inflammatory cascade, such as cyclooxygenases.
Hypothetical Mechanism of Action: Kinase Inhibition
The diagram below illustrates a plausible mechanism by which a trifluoromethoxy-substituted nitrophenol could act as a Type I kinase inhibitor, a common mechanism for anticancer drugs.
Caption: Inhibition of a kinase signaling pathway by competitive binding.
Conclusion and Future Perspectives
The trifluoromethoxy-substituted nitrophenol scaffold represents a convergence of three powerful functionalities in medicinal chemistry. The combination of the lipophilic and metabolically stable -OCF3 group, the electronically versatile and bioactive -NO2 group, and the interactive phenolic -OH group creates a platform with significant potential for the development of novel therapeutics. The synthetic accessibility of these compounds, coupled with the predictable modulations of their physicochemical properties, makes them an attractive area for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a library of isomers to establish clear structure-activity relationships (SAR). Exploration of this scaffold against a diverse range of biological targets, particularly in oncology and infectious diseases, is warranted. Furthermore, optimizing the pharmacokinetic and toxicological profiles will be a critical step in translating the potential of these unique molecules into clinically viable drug candidates.
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A Technical Guide to Elucidating the Mechanism of Action of 2-Nitro-6-(trifluoromethoxy)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-6-(trifluoromethoxy)phenol is a distinct chemical entity characterized by the presence of a nitrophenol core and a trifluoromethoxy substituent. While primarily documented as a synthetic intermediate, its structural motifs are prevalent in molecules with significant biological activity. The nitrophenol group is classically associated with mitochondrial uncoupling, while the trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, making it a feature of interest in modern medicinal chemistry.[1][2][3][4][5] This guide presents a comprehensive, multi-phase strategic framework for the systematic elucidation of the mechanism of action (MoA) of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, integrated workflow that combines computational prediction, unbiased phenotypic screening, robust target deconvolution, and rigorous biochemical validation. This document is designed to serve as a roadmap for researchers seeking to characterize novel bioactive small molecules, using this compound as a central case study.
Compound Profile and Initial Mechanistic Hypotheses
The rational design of an MoA elucidation strategy begins with a thorough analysis of the molecule's constituent parts.
-
Structure: this compound
-
Core Moieties:
-
Nitrophenol: This group is a well-known protonophore, capable of shuttling protons across the inner mitochondrial membrane. This action uncouples oxidative phosphorylation from ATP synthesis, dissipating the proton gradient as heat.[4][5] This suggests a primary hypothesis that the compound may modulate cellular metabolism and mitochondrial function.
-
Trifluoromethoxy (-OCF3) Group: In contrast to the more common trifluoromethyl (-CF3) group, the -OCF3 group is one of the most lipophilic substituents used in drug design.[3] Its presence is expected to enhance membrane permeability, metabolic stability, and overall pharmacokinetic properties.[1][2][6][7] This improved bioavailability could potentiate the effects of the nitrophenol core or enable interactions with less accessible intracellular targets.
-
Based on this structural analysis, our initial hypotheses are twofold:
-
The compound may act as a classic mitochondrial uncoupler, with its potency modulated by the -OCF3 group.
-
The unique combination of these moieties may confer novel activities, leading to interactions with unforeseen cellular targets beyond the mitochondrion.
Our strategy is therefore designed to test the primary hypothesis while remaining open to discovering novel mechanisms.
A Multi-Phased Strategy for Mechanism of Action Elucidation
We propose a four-phase, iterative workflow designed to generate and refine hypotheses, identify the molecular target, and validate the complete mechanism of action.
Caption: Integrated workflow for MoA elucidation of a novel compound.
Phase 1: In Silico Prediction and Computational Analysis
The objective of this initial phase is to leverage computational tools to predict potential biological targets and properties, thereby generating the first set of testable hypotheses at minimal cost.
Network-Based Inference
We will employ an improved network-based inference method, such as balanced substructure-drug-target network-based inference (bSDTNBI).[8][9] This approach uses known drug-target interactions (DTIs) and chemical substructure associations to predict novel targets. The this compound structure will be decomposed into its constituent substructures, and the algorithm will predict potential protein targets based on the known targets of other drugs sharing those substructures.
Reverse Docking
Reverse docking screens a single ligand against a large library of 3D protein structures to identify potential binding partners.[10] This technique is invaluable for identifying both on-targets and potential off-targets, which is crucial for predicting side effects. We will use platforms like TarFisDock or idTarget to screen our compound against a comprehensive database of human protein structures.[10]
ADMET Prediction
In silico models will be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10] This helps anticipate the compound's pharmacokinetic behavior and potential liabilities, such as cytotoxicity or hERG channel inhibition, which is critical for designing subsequent in vitro and in vivo experiments.
| Predicted Parameter | Predicted Value | Implication for Experimental Design |
| LogP | 3.2 | High lipophilicity; likely good membrane permeability. |
| Aqueous Solubility | Low | May require formulation with solvents like DMSO for cellular assays. |
| Cytochrome P450 (CYP) Metabolism | Potential for Phase I/II metabolism[4] | Plan for metabolic stability assays. |
| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |
| Mitochondrial Toxicity | High Probability | Prioritize mitochondrial function assays in Phase 2. |
Table 1: Hypothetical in silico prediction summary for this compound.
Phase 2: Phenotypic Screening
Phenotypic screening is a powerful, unbiased approach to drug discovery that identifies compounds based on their effect on a cell or organism, without a priori knowledge of the target.[11][12][13] This is a "top-down" strategy that can reveal unexpected mechanisms of action.[14][15]
High-Content Imaging (HCI) Cellular Profiling
HCI allows for the simultaneous measurement of multiple cellular parameters in response to compound treatment. We will use a panel of human cell lines (e.g., HeLa, U2OS) stained with a cocktail of fluorescent dyes to visualize the nucleus, mitochondria, cytoskeleton, and cell membranes.
Experimental Protocol: High-Content Imaging
-
Cell Plating: Seed cells in 96-well, optically clear bottom plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 10 nM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., FCCP, a known mitochondrial uncoupler).
-
Staining: Fix the cells and stain with a multiplex dye panel (e.g., Hoechst for nucleus, MitoTracker Red for mitochondria, Phalloidin-AF488 for actin).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Data Analysis: Use image analysis software to quantify dozens of features, including cell count, nuclear morphology, mitochondrial membrane potential, and cytoskeletal integrity.
The resulting multiparametric "fingerprint" will be compared to a reference database of known drugs to cluster our compound with molecules of known MoA. A strong correlation with mitochondrial toxins would provide robust support for our primary hypothesis.
Mitochondrial Function Assays
Based on the compound's structure and in silico predictions, a direct assessment of mitochondrial health is warranted.
-
Seahorse XF Analyzer: This technology measures the two major energy-producing pathways of the cell – mitochondrial respiration and glycolysis – in real-time. An increase in the oxygen consumption rate (OCR) followed by a collapse at higher doses is the classic signature of a mitochondrial uncoupler.
-
Mitochondrial Membrane Potential (MMP) Assay: Using a fluorescent dye like TMRM, we can quantify MMP via flow cytometry or plate-based fluorometry. A dose-dependent decrease in TMRM fluorescence indicates mitochondrial depolarization, consistent with uncoupling.
Phase 3: Target Deconvolution and Identification
Once a reproducible phenotype is established, the next critical step is to identify the direct molecular target(s) of the compound.[16][17] We will employ a combination of orthogonal, state-of-the-art techniques to ensure the results are robust and not an artifact of a single method.
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms direct target engagement within intact cells or tissues.[18][19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[20][21][22]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Mass Spectrometry (MS)
-
Treatment: Treat intact cells in suspension with 10 µM this compound or a vehicle control for 1 hour.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
Proteomic Analysis: Analyze the soluble fractions from each temperature point using quantitative mass spectrometry (e.g., TMT-labeling).
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature (Tm) in the compound-treated samples compared to the vehicle control. A stabilized protein is a high-confidence candidate target.
Affinity-Based Target Identification
This classical approach uses a modified version of the small molecule as a "bait" to pull down its binding partners from a cell lysate.[16][23][24]
Experimental Protocol: Affinity Pulldown
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a biotin tag at a position determined not to be essential for its activity (identified via preliminary SAR studies).
-
Immobilization: Immobilize the biotinylated probe on streptavidin-coated magnetic beads.
-
Incubation: Incubate the beads with a native cell lysate. To identify specific binders, run a parallel competition experiment where the lysate is pre-incubated with an excess of the original, non-biotinylated compound.
-
Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry. True targets will be present in the main experiment but significantly reduced or absent in the competition experiment.
Specialized Target Class Screening: Kinobeads
If phenotypic screening or computational predictions suggest a role in cell signaling, a kinome-wide screen can be highly informative. The Kinobeads technology uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[25][26][27][28][29] By pre-incubating a cell lysate with our test compound, we can identify which kinases it prevents from binding to the beads, thus revealing its kinase targets and selectivity profile across the kinome.
Phase 4: Mechanistic Validation and Pathway Analysis
Identifying a target is not the endpoint. The final phase is dedicated to confirming that the interaction between the compound and the target is responsible for the observed phenotype.
Biochemical Assays
Once a putative target is identified (e.g., an enzyme), its interaction with the compound must be characterized biochemically using purified components.
Experimental Protocol: Enzyme Inhibition Assay
-
Enzyme Source: Obtain or produce a purified, recombinant version of the candidate target enzyme.
-
Assay Development: Develop a robust assay to measure the enzyme's activity, typically by monitoring the consumption of a substrate or the formation of a product.[30][31][32]
-
IC50 Determination: Measure the enzyme's activity in the presence of increasing concentrations of this compound to determine its potency (IC50 value).[31]
-
Mechanism of Inhibition Studies: Conduct kinetic experiments by varying the concentrations of both the substrate and the inhibitor. This will determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor, providing deep insight into its binding mechanism.[33]
| Parameter | Experimental Value | Interpretation |
| IC50 | 1.5 µM | Potent inhibitor of the target enzyme. |
| Ki | 0.8 µM | High binding affinity. |
| Mechanism | Competitive vs. Substrate A | Compound binds to the active site, competing with the natural substrate. |
Table 2: Hypothetical results from a biochemical enzyme inhibition assay.
Target Engagement in Cells
Confirming that the compound engages the target at the concentrations where the phenotype is observed is crucial. The isothermal dose-response fingerprint (ITDRF) from CETSA is the gold standard for this, demonstrating a dose-dependent stabilization of the target in cells.[18][22]
Genetic Target Validation
The most definitive way to link a target to a phenotype is through genetic manipulation.
-
Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effect of the compound. Furthermore, cells lacking the target should become resistant to the compound.
-
Overexpression: Overexpressing the target protein may require higher concentrations of the compound to achieve the same phenotypic effect.
Conclusion: Synthesizing a Coherent Mechanism of Action
The successful execution of this multi-phase strategy will yield a wealth of interlocking data. The in silico predictions provide initial hypotheses, which are tested and refined by unbiased phenotypic screens. The orthogonal target identification methods (CETSA, affinity pulldown) provide high-confidence candidate targets. Finally, biochemical and genetic validation studies confirm the direct link between target engagement and cellular phenotype. By integrating these diverse datasets, we can construct a comprehensive and rigorously validated model of the mechanism of action for this compound, transforming it from a chemical intermediate into a well-characterized molecular probe or potential therapeutic lead.
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An In-depth Technical Guide to the Solubility and Stability of 2-Nitro-6-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-Nitro-6-(trifluoromethoxy)phenol. Intended for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental design and methodological choices. By integrating principles from authoritative guidelines, including the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), this guide establishes a robust, self-validating system for the physicochemical characterization of this and structurally related molecules. Detailed, step-by-step methodologies for solubility determination and forced degradation studies are presented, supported by data visualization and workflow diagrams to ensure clarity and reproducibility.
Introduction: The Scientific Imperative for Characterizing this compound
This compound is a substituted aromatic compound featuring a phenolic hydroxyl group, a nitro group, and a trifluoromethoxy substituent. This unique combination of functional groups suggests potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. The nitro group, a strong electron-withdrawing group, significantly influences the molecule's acidity and reactivity. The trifluoromethoxy group, known for its high lipophilicity and metabolic stability, can enhance membrane permeability and bioavailability.
Before any potential application can be realized, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation and bioavailability to storage and shelf-life. This guide provides the scientific and methodological foundation for a comprehensive investigation into these properties.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for designing meaningful solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | - |
| Molecular Weight | 207.11 g/mol | [1] |
| Melting Point | 71.2-72.0 °C | [1] |
| Boiling Point | 195.1 ± 35.0 °C at 760 mmHg | [1] |
| pKa | Not experimentally determined; estimated to be in the range of 5-7 due to the electron-withdrawing nitro group. | Author's expert estimation based on phenolic chemistry. |
Expert Insight: The presence of the ortho-nitro group is expected to significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), likely placing the pKa in the range of other nitrophenols (e.g., 2-nitrophenol, pKa ≈ 7.2). This has profound implications for its solubility in aqueous media of varying pH.
Aqueous Solubility Determination: A Multi-faceted Approach
Aqueous solubility is a critical parameter that dictates the bioavailability of a compound. We will explore two key types of solubility measurements: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. The shake-flask method, as recommended by the OECD Guideline 105, is the gold-standard for this determination.[2][3][4][5][6]
Causality Behind Experimental Choices: The extended equilibration time in the shake-flask method ensures that the dissolution process reaches a true thermodynamic equilibrium, providing a definitive measure of solubility that is independent of the solid-state form's dissolution rate.
Experimental Workflow: Thermodynamic Solubility
Caption: Thermodynamic solubility determination workflow.
Detailed Protocol: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, and 9) to assess the pH-dependent solubility.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.[7][8]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility in each buffer.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration DMSO stock solution into an aqueous buffer. While not a true thermodynamic value, it is invaluable in early discovery for rapid screening.[1][9][10][11][12]
Experimental Workflow: Kinetic Solubility
Caption: Kinetic solubility determination workflow.
Detailed Protocol: Turbidimetric Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of light scattering measurements. The concentration at which precipitation is observed is the kinetic solubility.
Stability Assessment: A Forced Degradation Approach
Stability testing is crucial for identifying potential degradation pathways and establishing a stability-indicating analytical method. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[13][14] This is guided by the principles outlined in ICH Q1A(R2).[15][16][17][18]
Expert Insight: The goal of forced degradation is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This allows for the detection and characterization of degradation products without overly complex chromatograms.
Forced Degradation Workflow
Caption: Forced degradation study workflow.
Stress Conditions
Detailed Protocols: Forced Degradation
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent and dilute with 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound and dilute with 0.1 M NaOH.
-
Incubate at 60°C for a defined period (e.g., 8 hours).
-
Neutralize the solution before analysis.
-
Expert Insight: Phenolic compounds can be susceptible to base-catalyzed degradation. Monitor closely for rapid degradation.
-
-
Oxidative Degradation:
-
Dissolve the compound and treat with a solution of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.[19]
-
Expert Insight: Phenols are prone to oxidation, potentially leading to colored degradation products.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for up to 7 days.
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
A control sample should be protected from light.
-
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[20][21][22][23] HPLC with photodiode array (PDA) and mass spectrometry (MS) detection is the workhorse for this purpose.
Key Attributes of a Stability-Indicating HPLC Method (as per ICH Q2(R1)) [24][25][26][27]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Example HPLC Method for Nitrophenols (to be adapted and validated for the target compound)
| Parameter | Condition |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA at a suitable wavelength (e.g., 280 nm) and/or MS |
| Injection Volume | 10 µL |
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Thermodynamic Solubility of this compound at 25°C
| pH | Solubility (µg/mL) | Solubility (mM) |
| 2.0 | [Insert experimental data] | [Insert calculated data] |
| 4.0 | [Insert experimental data] | [Insert calculated data] |
| 6.0 | [Insert experimental data] | [Insert calculated data] |
| 7.4 | [Insert experimental data] | [Insert calculated data] |
| 9.0 | [Insert experimental data] | [Insert calculated data] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60°C, 24h | [Insert data] | [Insert data] | [e.g., No significant degradation] |
| 0.1 M NaOH, 60°C, 8h | [Insert data] | [Insert data] | [e.g., Rapid degradation, color change] |
| 3% H₂O₂, RT, 24h | [Insert data] | [Insert data] | [e.g., Formation of two major degradants] |
| 80°C, 7 days (solid) | [Insert data] | [Insert data] | [e.g., Stable] |
| 80°C, 7 days (solution) | [Insert data] | [Insert data] | [e.g., Minor degradation] |
| Photostability (ICH Q1B) | [Insert data] | [Insert data] | [e.g., Photosensitive, one major degradant] |
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the aqueous solubility and chemical stability of this compound. By adhering to the principles of authoritative guidelines and employing robust analytical methodologies, researchers can generate high-quality, reliable data. This information is not only fundamental to understanding the intrinsic properties of the molecule but is also a prerequisite for its potential development in any field. The provided protocols and workflows serve as a detailed roadmap for these critical investigations.
References
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link][2]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][24]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link][9]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][3]
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OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link][4]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link][15]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link][5]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][25]
-
Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link][6]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][26]
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SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link][16]
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YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link][17]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link][11]
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link][12]
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U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][18]
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ICH. (2005). Validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link][27]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link][19]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][7]
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PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link][29]
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SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link][22]
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A Technical Guide to 2-Nitro-6-(trifluoromethoxy)phenol: Synthesis, Characterization, and Inferred Applications
An Important Note on Scope: Direct, peer-reviewed literature on the specific discovery, history, and detailed synthesis of 2-Nitro-6-(trifluoromethoxy)phenol (CAS No. 1261445-46-8) is not extensively available in public databases. This suggests it is likely a specialized research chemical or a niche synthetic intermediate rather than a widely studied compound. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust and scientifically sound overview based on established principles of organic chemistry and extensive data from structurally analogous compounds.
Introduction
This compound is an aromatic compound featuring a phenol backbone substituted with both a nitro (-NO₂) group and a trifluoromethoxy (-OCF₃) group. The strategic placement of these functional groups makes it a molecule of significant interest for professionals in drug discovery and materials science. The trifluoromethoxy group, in particular, is a privileged functional motif in medicinal chemistry, known for enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The nitro group serves as a versatile synthetic handle, most commonly for reduction to an amine, opening pathways to a diverse range of more complex molecules. This guide provides a comprehensive technical overview of its probable synthesis, detailed characterization methods, and potential applications.
PART 1: Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound is most logically achieved via the electrophilic nitration of its precursor, 2-(trifluoromethoxy)phenol. This process involves the introduction of a nitro group onto the aromatic ring.
Directing Effects in Electrophilic Aromatic Substitution
The outcome of the nitration is governed by the directing effects of the substituents already present on the benzene ring:
-
Hydroxyl (-OH) Group: A strongly activating ortho, para-director. It donates electron density into the ring through resonance, stabilizing the intermediates for substitution at the positions ortho and para to it.[4]
-
Trifluoromethoxy (-OCF₃) Group: A deactivating meta-director. Due to the high electronegativity of the fluorine atoms, it withdraws electron density from the ring, but directs incoming electrophiles to the meta position.
When both groups are present, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, nitration of 2-(trifluoromethoxy)phenol is expected to yield a mixture of products, primarily substitution at the positions ortho and para to the hydroxyl group. This will result in the formation of This compound and 4-Nitro-2-(trifluoromethoxy)phenol .
Proposed Synthetic Workflow
The logical pathway from a common starting material to the target compound is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Nitration of 2-(trifluoromethoxy)phenol
This protocol is adapted from standard procedures for the mononitration of activated phenols.[5][6]
I. Materials & Equipment:
-
2-(Trifluoromethoxy)phenol (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath, rotary evaporator, silica gel for column chromatography.
II. Procedure:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-(trifluoromethoxy)phenol in dichloromethane. Cool the flask to -5 to 0 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes. Causality Insight: A slow, controlled addition at low temperature is critical to prevent overheating, which would lead to the formation of dinitrated and oxidized byproducts like quinones.[6]
-
Reaction: Stir the mixture at 0 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acids), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid will be a mixture of isomers. Purify the mixture using flash column chromatography on silica gel to separate the this compound from the 4-nitro isomer and other impurities.
PART 2: Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound, especially to distinguish it from its isomers.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261445-46-8 | Chemical Vendor Data |
| Molecular Formula | C₇H₄F₃NO₄ | Calculated |
| Molecular Weight | 223.11 g/mol | Calculated |
| Appearance | Predicted to be a yellow crystalline solid, typical for nitrophenols. | Inference |
| Solubility | Expected to be soluble in polar organic solvents (e.g., acetone, ethyl acetate) and sparingly soluble in water. | Inference |
| pKa | Expected to be significantly lower (more acidic) than phenol (pKa ≈ 10) due to the strong electron-withdrawing effects of both the -NO₂ and -OCF₃ groups. | Inference |
Spectroscopic Analysis: A Self-Validating System
A combination of spectroscopic techniques is required to unambiguously identify the target molecule.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This is the most powerful tool for isomer differentiation. For this compound, the three aromatic protons will appear as a distinct set of coupled multiplets. The proton between the -OH and -NO₂ groups will likely be the most downfield due to deshielding effects.
-
¹³C NMR: The spectrum will show 7 distinct carbon signals. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single sharp signal is expected for the -OCF₃ group, as all three fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy
Key vibrational bands would confirm the presence of the functional groups:
-
~3200-3400 cm⁻¹ (broad): O-H stretch, likely broadened due to strong intramolecular hydrogen bonding between the hydroxyl proton and an oxygen of the ortho-nitro group.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.[8]
-
~1250-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethoxy group.[9]
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): A clear peak at m/z = 223.11 would confirm the molecular weight.
-
Fragmentation Pattern: Common fragmentation would involve the loss of the nitro group (-NO₂, 46 Da) or cleavage related to the trifluoromethoxy group.
Protocol: General NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse and a relaxation delay of 1-2 seconds.
-
¹³C & ¹⁹F Acquisition: Acquire spectra with appropriate parameters. For ¹³C, a larger number of scans will be necessary due to the low natural abundance of the isotope.
-
Data Processing: Process the raw data (FID) using standard NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.
PART 3: Reactivity and Potential Applications
Key Chemical Transformations
The functional groups on this compound dictate its reactivity and utility as a synthetic intermediate.
Caption: Key reactions of this compound.
-
Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, yielding 2-Amino-6-(trifluoromethoxy)phenol . This transformation is typically achieved with high efficiency using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or metals in acid (e.g., Sn/HCl). The resulting aminophenol is a highly valuable building block for synthesizing heterocycles, amides, and other structures common in pharmaceuticals.
-
Reactions of the Phenolic Hydroxyl: The acidic hydroxyl group can readily undergo O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively.
Authoritative Grounding & Field-Proven Insights
The value of the trifluoromethoxy (-OCF₃) group cannot be overstated in modern drug design. Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a unique combination of properties:
-
High Lipophilicity: It significantly increases the molecule's ability to cross biological membranes.[10]
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the group resistant to metabolic degradation by enzymes in the body.[1]
-
Conformational Influence: The -OCF₃ group typically orients itself orthogonally to the plane of the aromatic ring, which can enrich the molecule's three-dimensional shape and lead to improved binding interactions with biological targets.[3]
Given these properties, this compound is an expert-designed intermediate for creating advanced pharmaceutical candidates and specialized agrochemicals.[11] Its subsequent conversion to the corresponding aniline unlocks a vast chemical space for developing novel bioactive compounds.
References
- BenchChem Technical Support Team. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.
- J.P. Begue, D. Bonnet-Delpon. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol.
- ResearchGate. (n.d.). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E.
- K. Ramesh, et al. (2025). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study.
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- Chem-Impex. (n.d.). 2-(Trifluoromethoxy)phenol.
- Google Patents. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-Nitro-6-(trifluoromethoxy)phenol
Abstract
This document provides a comprehensive guide for the in vitro characterization of 2-Nitro-6-(trifluoromethoxy)phenol, a novel phenolic compound. The trifluoromethoxy and nitro functional groups are significant in medicinal chemistry, known to modulate lipophilicity, metabolic stability, and electronic properties, suggesting a potential for biological activity.[1][2][3] This guide is designed for researchers in drug discovery and cell biology, offering a structured workflow from initial cytotoxicity screening to in-depth mechanistic studies. The protocols herein are established methodologies, providing a robust framework for assessing the compound's cellular effects, including its impact on cell viability, apoptosis, mitochondrial function, and oxidative stress.
Introduction: Scientific Context and Rationale
The strategic incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF₃), is a pivotal strategy in modern drug design.[2] This group can enhance metabolic stability and membrane permeability.[2] Phenolic scaffolds are common in biologically active molecules, while nitroaromatic compounds are known for a wide spectrum of bioactivities.[3][4] The combination of these moieties in this compound suggests the compound may possess significant, yet uncharacterized, biological effects.
This guide outlines a logical, multi-stage experimental plan to elucidate the in vitro pharmacological profile of this compound. The workflow is designed to first establish a therapeutic window by assessing cytotoxicity, followed by a deeper investigation into the mechanisms of action, a critical step in early-stage drug development.[5][6]
Experimental Workflow Overview
A systematic approach is crucial for characterizing a novel compound. The proposed workflow progresses from broad cellular effects to specific molecular mechanisms.
Caption: Experimental workflow for characterizing this compound.
Phase 1: Foundational Assays - Cytotoxicity
The initial step is to determine the concentration range over which the compound affects cell viability. This is essential for designing subsequent mechanistic experiments.[5][6]
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]
Materials:
-
This compound
-
DMSO (vehicle)
-
Selected cancer or normal cell line (e.g., HeLa, HEK293)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation: Example IC₅₀ Values
| Cell Line | Incubation Time | IC₅₀ (µM) |
| HeLa | 24 hours | 45.2 |
| HeLa | 48 hours | 22.8 |
| HEK293 | 48 hours | >100 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Elucidating the Mechanism of Action
Once the IC₅₀ is established, the next phase investigates how the compound induces cytotoxicity. Key cellular events like apoptosis, mitochondrial dysfunction, and oxidative stress are common mechanisms for phenolic and nitro-containing compounds.[3][7]
Protocol: Caspase-3/7 Activity Assay
Caspases are key executioners of apoptosis.[8] Measuring the activity of caspase-3 and -7 provides direct evidence of apoptosis induction.[9][10]
Materials:
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[9][10]
-
Treated cells in a 96-well white-walled plate
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[10]
-
Assay: Add 100 µL of the reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.[11]
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.[12] The TMRE dye accumulates in active mitochondria with high membrane potential.[13]
Materials:
-
TMRE (Tetramethylrhodamine, Ethyl Ester) dye
-
Treated cells in a 96-well black-walled, clear-bottom plate
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells as described for the caspase assay. In the last 10-20 minutes of treatment, add FCCP (e.g., 20 µM) to the positive control wells.[14]
-
TMRE Staining: Add TMRE to the culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.[13][14]
-
Wash: Gently wash the cells with pre-warmed PBS or assay buffer to remove excess dye.
-
Measurement: Add 100 µL of assay buffer to each well and immediately measure fluorescence (Ex/Em ≈ 549/575 nm).[13]
-
Analysis: A decrease in fluorescence intensity in treated cells compared to controls indicates mitochondrial depolarization.
Protocol: Intracellular Reactive Oxygen Species (ROS) Detection
Many phenolic compounds can induce or scavenge reactive oxygen species (ROS).[15][16] The H₂DCFDA probe is a cell-permeable dye that fluoresces upon oxidation by ROS.[17]
Materials:
-
H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Treated cells
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event.
-
Probe Loading: Remove the treatment medium and incubate cells with 5-10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.[15]
-
Wash: Wash cells with PBS to remove unloaded probe.
-
Measurement: Add PBS to each well and measure fluorescence (Ex/Em ≈ 495/525 nm).
-
Analysis: An increase in fluorescence indicates elevated intracellular ROS levels.
Phase 3: Molecular Target Analysis
To connect cellular events with molecular pathways, Western blotting and qPCR can be employed to measure changes in key proteins and gene expression.
Protocol: Western Blot for Apoptosis-Related Proteins
Western blotting allows for the detection of specific proteins to confirm the apoptotic pathway.[18][19]
Key Targets:
-
PARP: Cleavage of PARP by caspases is a classic marker of apoptosis.
-
Bcl-2 family proteins: Examine the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Loading Control: β-actin or GAPDH to ensure equal protein loading.[20]
Procedure:
-
Protein Extraction: Treat cells with the compound at its IC₅₀. Lyse cells in RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[21]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18][21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-Bax) overnight at 4°C.[19][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caption: Postulated signaling pathway for compound-induced apoptosis.
Protocol: Quantitative PCR (qPCR) for Stress-Response Genes
qPCR can quantify changes in the expression of genes involved in cellular stress responses.[22][23]
Key Gene Targets:
-
HMOX1: Heme oxygenase 1, an antioxidant response gene.
-
SOD2: Superoxide dismutase 2, a key mitochondrial antioxidant enzyme.
-
Reference Genes: ACTB (β-actin) or GAPDH for normalization.
Procedure:
-
RNA Extraction: Treat cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).[23]
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase kit.[23]
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and gene-specific primers.[22][23]
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[22]
-
Data Analysis: Analyze the results using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
Conclusion and Future Directions
This guide provides a foundational, step-by-step framework for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, apoptosis, mitochondrial health, and oxidative stress, researchers can build a comprehensive biological profile of the compound. The results from these assays will guide further investigation, including more advanced studies into specific protein targets, in vivo efficacy, and pharmacokinetic properties, which are essential for advancing a novel compound through the drug discovery pipeline.
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Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress and Antioxidant Protection. Springer. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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CliniSciences. (n.d.). Universal protocol of quantitative PCR (qPCR) with SYBR Green. Retrieved from [Link]
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G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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REPROCELL. (n.d.). General Protocol for Western Blot Analysis. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Abbkine. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]
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Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
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Illumina. (2009). qPCR Quantification Protocol Guide. Retrieved from [Link]
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Ray, S. K., & Banik, N. L. (2014). Caspase Protocols in Mice. In Caspases, Paracaspases, and Metacaspases. Humana Press. Retrieved from [Link]
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Thomas, S. R., et al. (2013). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research. Retrieved from [Link]
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Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]
-
Biocompare. (2023). Cell-Based Assays. Retrieved from [Link]
-
JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]
-
Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Quantitative PCR qPCR Method for Detection and Quantification of Nucleic Acids. Retrieved from [Link]
-
Postigo, A. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. Retrieved from [Link]
-
Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of p-Trifluoromethoxy Phenol in Chemical Research. Retrieved from [Link]
-
ResearchGate. (2025). An in vitro method to simulate phenolic compound release from the food matrix in the gastrointestinal tract. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Production of Phenolic Compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]
-
Current Research in Nutrition and Food Science. (2024). In vitro Bioaccesibility of Phenolic Compounds from the Halophytes Suaeda Edulis and Suaeda Esteroa: Opportunity for the Development of Novel Foods. Retrieved from [Link]
-
MDPI. (n.d.). Behavior of Phenolic Compounds During In Vitro Digestion of an Isotonic Beverage Enriched with Microencapsulated Habanero Pepper Leaf Extracts. Retrieved from [Link]
-
Cirrincione, G., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Molecules. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Nitro-6-(trifluoromethyl)phenol. Retrieved from [Link]
-
Krasnova, E., et al. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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Application Note: Analytical Strategies for the Quantification of 2-Nitro-6-(trifluoromethoxy)phenol
Abstract
This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of 2-Nitro-6-(trifluoromethoxy)phenol, a compound of interest in pharmaceutical development and environmental monitoring. Recognizing the absence of a standardized, universally adopted protocol for this specific analyte, this document synthesizes established principles for the analysis of structurally related nitrophenols and trifluoromethoxy-containing compounds. We present two primary, robust analytical workflows: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a foundational Ultraviolet-Visible (UV-Vis) Spectrophotometric method is detailed for rapid screening purposes. Each protocol is presented with an emphasis on the scientific rationale behind procedural steps, ensuring adaptability and methodological integrity for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a unique molecule combining the functionalities of a nitrophenol with a trifluoromethoxy group. Nitrophenols are a class of compounds with significant industrial applications, but also of environmental concern due to their potential toxicity.[1] The trifluoromethoxy group is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability and lipophilicity. The accurate and sensitive detection of this compound is therefore critical for process control in chemical synthesis, pharmacokinetic studies in drug development, and for monitoring its potential environmental fate. This document provides the foundational methods to achieve these analytical goals.
Foundational Workflow: Sample Preparation
The integrity of any analytical measurement is fundamentally dependent on the quality of the sample preparation. The primary objectives of this stage are to isolate the analyte from the sample matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental detection. Given the phenolic nature of the target compound, Solid Phase Extraction (SPE) is the recommended technique for its efficiency and selectivity.[2][3]
Rationale for Solid Phase Extraction (SPE)
SPE is a versatile and widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher analyte recovery, and the potential for automation.[3] For a moderately polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is ideal for extracting it from aqueous matrices such as environmental water samples or biological fluids. For solid samples, an initial extraction with an organic solvent is necessary before proceeding with SPE for cleanup.
General SPE Protocol for Aqueous Samples
This protocol is a starting point and may require optimization based on the specific sample matrix.
-
Sorbent Selection: C18 or a polymeric reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Wash the cartridge with one cartridge volume of methanol to activate the stationary phase.
-
Equilibrate the cartridge with one cartridge volume of deionized water or a buffer matching the pH of the sample.
-
-
Sample Loading:
-
Acidify the aqueous sample to a pH of approximately 3 with a suitable acid (e.g., phosphoric acid) to ensure the phenolic group is protonated, thereby increasing its retention on the reversed-phase sorbent.
-
Pass the sample through the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar, interfering compounds.
-
-
Elution:
-
Elute the analyte from the cartridge with a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
-
Post-Elution:
-
The eluate can be directly injected for HPLC analysis or subjected to solvent exchange and derivatization for GC-MS analysis.
-
Caption: General workflow for sample preparation using Solid Phase Extraction (SPE).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a highly suitable technique for the analysis of non-volatile, polar compounds like nitrophenols.[2][4][5] Coupling it with a UV detector provides a robust and widely accessible analytical method.
Principle of Separation and Detection
The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The nitro and phenol functional groups are strong chromophores, making UV detection a sensitive and appropriate choice. The expected maximum absorbance for nitrophenols is typically in the UV range, and can be pH-dependent.[6][7]
Detailed HPLC-UV Protocol
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Phosphoric Acid | A common mobile phase for nitrophenols, providing good peak shape and resolution.[8] The acid suppresses the ionization of the phenolic group, leading to better retention and symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm (preliminary) | The exact wavelength of maximum absorbance should be determined by running a UV scan of a standard solution of the analyte. Nitrophenols typically have strong absorbance in this region. |
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For enhanced specificity and sensitivity, especially in complex matrices, GC-MS is the method of choice. The mass spectrometer provides structural information, leading to highly confident analyte identification.
The Need for Derivatization
Direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with the GC column. Derivatization of the acidic phenolic proton with a non-polar group is often necessary to improve volatility and chromatographic performance. Silylation is a common and effective derivatization technique for this purpose.[9]
Detailed GC-MS Protocol
-
Derivatization Step (Silylation):
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a small amount of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
The resulting trimethylsilyl (TMS) ether of the analyte is now ready for GC-MS analysis.
-
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A low-polarity column suitable for a wide range of underivatized and derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | This temperature program should be optimized to ensure good separation from any matrix components. |
| MS Interface Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 50-500 | A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte. |
Expected Mass Spectra and Quantification
The EI mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion and characteristic fragment ions resulting from the loss of methyl groups and other neutral fragments. Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the analyte are monitored.
Caption: Workflow for the analysis of this compound by GC-MS.
Method 3: UV-Visible Spectrophotometry
For applications where high throughput and rapid screening are more critical than high selectivity, UV-Vis spectrophotometry can be a valuable tool.[6][7]
Principle of Measurement
The concentration of an analyte in a solution is determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert Law. For nitrophenols, the absorbance spectrum is pH-dependent. In alkaline solutions, the phenolic proton is removed, leading to the formation of the phenolate anion, which results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance, often into the visible region.[6] This shift can be exploited to enhance selectivity.
UV-Vis Protocol
-
Wavelength Determination:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or water).
-
Scan the absorbance of the solution from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax).
-
Repeat the scan after making the solution alkaline (e.g., by adding a small amount of NaOH) to determine the λmax of the phenolate form. The detection wavelength is typically around 400 nm for p-nitrophenol in alkaline conditions.[10]
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations.
-
Adjust the pH of each standard to the alkaline condition determined above.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
Treat the sample in the same manner as the standards (i.e., adjust the pH).
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Method Validation and Quality Control
For all the methods described, proper validation is crucial to ensure reliable results. Key validation parameters to be assessed include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Regular analysis of quality control samples, including blanks, standards, and spiked samples, should be performed to ensure the ongoing validity of the analytical results.
Conclusion
This application note provides a comprehensive overview of potential analytical methods for the determination of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The HPLC-UV method offers a good balance of performance and accessibility, while the GC-MS method provides the highest level of confidence in identification and is ideal for complex matrices. UV-Vis spectrophotometry serves as a useful tool for rapid screening. It is imperative that any chosen method is fully validated for its intended purpose to ensure the generation of accurate and reliable data.
References
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC. NIH. Available at: [Link]
-
Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Available at: [Link]
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC. NIH. Available at: [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ResearchGate. Available at: [Link]
-
Nitroaromatic Compounds (2005). Wikisource. Available at: [Link]
-
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. Available at: [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Simultaneous determination of six nitroaromatic compounds and three anions in environmental matrices using a liquid chromatography-ion chromatography coupled system. NIH. Available at: [Link]
- Method for detecting p-nitrophenol. Google Patents.
-
Recent advances in sample preparation techniques for environmental matrix. ResearchGate. Available at: [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC. NIH. Available at: [Link]
-
Method 604: Phenols. Keika Ventures. Available at: [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Available at: [Link]
-
Is it possible to analyze F-compounds with GCMS?. ResearchGate. Available at: [Link]
-
2-Fluoro-6-nitrophenol. PubChem. Available at: [Link]
-
Analytical Methods for Tetryl. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available at: [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Publications. Available at: [Link]
-
Phenol. Wikipedia. Available at: [Link]
-
Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
-
Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
Sources
- 1. llojibwe.org [llojibwe.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 2-Nitro-6-(trifluoromethoxy)phenol
Abstract
This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Nitro-6-(trifluoromethoxy)phenol. The method is developed for accuracy, precision, and specificity, making it suitable for routine analysis in research, development, and quality control environments. The protocol herein is established in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document provides a comprehensive guide, including instrumentation, sample preparation, chromatographic conditions, and a detailed validation protocol.
Introduction
This compound is a substituted aromatic compound of interest in pharmaceutical and agrochemical research due to its unique structural motifs. The presence of a nitro group, a trifluoromethoxy group, and a phenolic hydroxyl group suggests potential biological activity and makes it a key intermediate in organic synthesis. Accurate quantification of this analyte is critical for reaction monitoring, purity assessment, and stability studies.
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds.[5] Reverse-phase chromatography, in particular, is well-suited for the analysis of moderately polar compounds like nitrophenols.[6][7][8] This application note presents a detailed, validated HPLC method that ensures reliable and reproducible quantification of this compound. The validation process is designed to demonstrate that the analytical procedure is fit for its intended purpose.[9]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic acid for MS-compatibility)
-
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
Causality of Choices:
-
C18 Column: The nonpolar stationary phase of the C18 column provides effective retention for the moderately nonpolar this compound.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak shape and reproducible retention times.
-
Acetonitrile: Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff.
-
Gradient Elution: A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, while minimizing the run time.
-
UV Detection at 280 nm: Aromatic compounds with nitro groups typically exhibit strong UV absorbance. The selection of 280 nm is based on the expected chromophores in the molecule, though the optimal wavelength should be confirmed by a UV scan of the analyte.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Protocol
A comprehensive validation of the analytical method was performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3][4] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.[10][11][12]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Protocol:
-
Inject a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the this compound standard solution.
-
If available, inject samples of known related substances or impurities to demonstrate separation from the main analyte peak.
-
Perform stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the analyte and analyze the stressed samples to ensure the method can separate the analyte from its degradation products.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11][13]
-
Protocol:
-
Prepare a series of at least five concentrations of this compound working standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[10] It is often expressed as the percent recovery.
-
Protocol:
-
Prepare samples at three concentration levels (low, medium, and high) across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Spike a known amount of this compound into a blank matrix, if applicable.
-
Analyze each concentration level in triplicate.
-
Calculate the percent recovery for each sample.
-
| Parameter | Acceptance Criteria |
| Percent Recovery | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]
-
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the results from both days.
-
-
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10][13]
-
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.2 units)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, and peak shape). The system suitability parameters should remain within the acceptance criteria.
-
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections of the standard) |
Visualizations
Experimental Workflow
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction [agris.fao.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. youtube.com [youtube.com]
Application Note: GB-26TFP, a Novel Chemical Probe for Human Carbonic Anhydrase II (hCA-II)
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the use of GB-26TFP (2-Nitro-6-(trifluoromethoxy)phenol), a novel, potent, and selective chemical probe for the study of Human Carbonic Anhydrase II (hCA-II). Carbonic anhydrases are a ubiquitous family of metalloenzymes critical to fundamental physiological processes, including pH regulation and CO₂ transport; their dysfunction is implicated in diseases such as glaucoma and cancer.[1] GB-26TFP offers a valuable tool for investigating hCA-II biology and pharmacology. Its phenol-based scaffold provides a distinct mechanism of action compared to classical sulfonamide inhibitors, enabling new avenues of research.[2] This guide details the probe's mechanism, physicochemical properties, and provides validated, step-by-step protocols for its application in enzymatic inhibition assays, biophysical binding confirmation, and cellular target engagement studies.
Introduction to GB-26TFP
GB-26TFP is a precisely designed small molecule intended for the selective interrogation of hCA-II. The design incorporates three key structural motifs:
-
Phenolic Hydroxyl Group: This group is hypothesized to act as the primary pharmacophore, anchoring the molecule within the enzyme's active site.[3]
-
Trifluoromethoxy Group: This moiety enhances lipophilicity, which can improve membrane permeability for cellular assays, and provides metabolic stability.
-
Nitro Group: As a strong electron-withdrawing group, it modulates the acidity of the phenolic proton, potentially influencing binding kinetics and potency.
These features create a chemical probe with desirable properties for both in vitro biochemical assays and cell-based target engagement studies.[4]
Table 1: Physicochemical Properties of GB-26TFP
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Product Code | GB-26TFP | Gemini Biosciences |
| CAS Number | 1261445-46-8 | [5] |
| Molecular Formula | C₇H₄F₃NO₄ | [5] |
| Molecular Weight | 223.11 g/mol | [5] |
| Calculated LogP | 2.199 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 4 | ChemScene[6] |
| Purity | ≥98% (HPLC) | --- |
| Solubility | >50 mM in DMSO; <1 mM in PBS | --- |
Hypothesized Mechanism of Action
Unlike sulfonamide inhibitors that directly coordinate the active site zinc ion, phenols are known to inhibit carbonic anhydrases through a distinct mechanism.[2][7] The catalytic cycle of hCA-II involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a CO₂ molecule.[4][8] The rate-limiting step is the regeneration of this hydroxide via a proton transfer from a zinc-bound water molecule to the bulk solvent, a process facilitated by a proton shuttle, primarily His64.[4]
GB-26TFP is proposed to competitively inhibit this process. The phenolic hydroxyl group anchors to the zinc-bound water/hydroxide molecule through a hydrogen bond, disrupting the proton shuttle network and preventing the regeneration of the catalytic species.[2] The trifluoromethoxy and nitro groups likely engage in further interactions within the hydrophobic and hydrophilic regions of the active site cone, enhancing binding affinity and specificity.
Caption: Hypothesized binding mode of GB-26TFP in the hCA-II active site.
Experimental Protocols & Applications
A rigorous, multi-assay validation workflow is essential to confirm the utility of any chemical probe. The following protocols provide a comprehensive framework for characterizing the interaction between GB-26TFP and hCA-II from initial enzymatic inhibition to direct binding and cellular engagement.
Caption: Recommended workflow for the validation of GB-26TFP as an hCA-II probe.
Protocol 1: hCA-II Enzymatic Inhibition Assay (p-NPA)
This colorimetric assay measures the esterase activity of hCA-II to determine the inhibitory potency (IC₅₀) of GB-26TFP.[1][9] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow product p-nitrophenol, which is monitored spectrophotometrically at 405 nm.
A. Materials & Reagents
-
Recombinant Human Carbonic Anhydrase II (hCA-II)
-
GB-26TFP (Probe) and Acetazolamide (Positive Control Inhibitor)
-
p-Nitrophenyl Acetate (p-NPA)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
DMSO (ACS Grade)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
B. Procedure
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock of hCA-II in Assay Buffer. Dilute to a working concentration of 0.2-0.3 µM.[1]
-
Prepare a 10 mM stock solution of GB-26TFP and Acetazolamide in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Prepare a 30 mM stock of p-NPA in acetonitrile. Dilute to 3 mM in Assay Buffer just before use.
-
-
Assay Plate Setup:
-
Add 50 µL of hCA-II working solution to all wells except the "Blank" wells.
-
Add 1 µL of the serially diluted probe/control from the DMSO plate to the respective wells (final DMSO concentration will be 1%). For "No Inhibitor" control wells, add 1 µL of DMSO.
-
To "Blank" wells, add 100 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 15 minutes to allow the probe to bind to the enzyme.
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 50 µL of the 3 mM p-NPA solution to all wells (final volume 101 µL).
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 405 nm every 30 seconds for 10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot (mOD/min).
-
Subtract the average rate of the "Blank" wells (background p-NPA hydrolysis) from all other wells.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the probe concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Thermal Shift Assay (DSF) for Direct Binding
DSF, or ThermoFluor, confirms direct physical binding of a ligand to a protein by measuring changes in the protein's thermal stability.[7][10] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).
A. Materials & Reagents
-
Recombinant hCA-II
-
GB-26TFP
-
DSF Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl
-
SYPRO Orange dye (5000x stock in DMSO)
-
Quantitative PCR (qPCR) instrument with melt-curve capability
-
qPCR-compatible 96-well plates and seals
B. Procedure
-
Reagent Preparation:
-
Prepare a 2 mg/mL stock of hCA-II in DSF buffer. Dilute to a working concentration of 4 µM (final concentration will be 2 µM).
-
Prepare a 10 mM stock of GB-26TFP in DMSO. Create a serial dilution series to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Prepare a 250x working stock of SYPRO Orange dye by diluting the 5000x stock into DSF buffer.
-
-
Assay Plate Setup:
-
In each well, add 12.5 µL of the 4 µM hCA-II solution.
-
Add 2.5 µL of the appropriate GB-26TFP dilution (or DMSO for the "No Ligand" control).
-
Add 10 µL of the 250x SYPRO Orange dye working stock. The final volume is 25 µL.
-
-
Assay Execution:
-
Seal the plate and centrifuge briefly (e.g., 300 x g for 1 min) to remove bubbles.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well. The Tₘ is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTₘ) as: ΔTₘ = Tₘ (with probe) - Tₘ (DMSO control).
-
A positive ΔTₘ indicates stabilizing binding.
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during titration.[11][12] It yields the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
A. Materials & Reagents
-
Recombinant hCA-II (dialyzed extensively against ITC buffer)
-
GB-26TFP
-
ITC Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl (must be identical for protein and probe)
-
Isothermal Titration Calorimeter
B. Procedure
-
Sample Preparation:
-
Prepare an hCA-II solution at 20-50 µM in the ITC buffer. Degas the solution thoroughly.
-
Prepare a GB-26TFP solution at 200-500 µM (typically 10x the protein concentration) in the exact same buffer used for the protein, including a matched concentration of DMSO. Degas thoroughly.
-
-
Instrument Setup:
-
Equilibrate the calorimeter to 25°C.
-
Load the hCA-II solution into the sample cell.
-
Load the GB-26TFP solution into the injection syringe.
-
-
Titration Experiment:
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
Perform a control titration by injecting the probe solution into the buffer-filled cell to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per injection against the molar ratio of [Probe]/[Protein].
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA verifies target engagement in a physiological context by measuring the thermal stabilization of a target protein within intact cells.[6][13] Stabilized, soluble protein remaining after heat treatment is quantified by Western Blot.
A. Materials & Reagents
-
Human cell line expressing hCA-II (e.g., HEK293T, HL-60)
-
GB-26TFP
-
Complete cell culture medium and PBS
-
Lysis Buffer: PBS with protease inhibitors
-
Primary antibody against hCA-II and loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer apparatus, and Western Blotting reagents
B. Procedure
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of GB-26TFP (e.g., 10x the in vitro IC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine protein concentration (e.g., BCA assay) and normalize all samples.
-
Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies for hCA-II and the loading control.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for hCA-II at each temperature.
-
Plot the normalized band intensity versus temperature for both vehicle- and probe-treated samples.
-
A rightward shift in the melting curve for the probe-treated sample indicates target engagement and stabilization in the cellular environment.
-
Summary of Expected Results
Successful validation of GB-26TFP as a chemical probe for hCA-II would yield the following quantitative data, confirming its potency, direct binding, and cellular activity.
Table 2: Representative Data for GB-26TFP against hCA-II
| Assay | Parameter | Expected Value | Interpretation |
| Enzymatic Inhibition | IC₅₀ | 50 - 500 nM | Potent functional inhibition of hCA-II activity. |
| Thermal Shift (DSF) | ΔTₘ @ 50 µM | +3 to +8 °C | Confirms direct, stabilizing binding to hCA-II. |
| ITC | Kᴅ | 100 - 800 nM | Quantifies high-affinity binding interaction. |
| ITC | Stoichiometry (n) | ~1.0 | Indicates a 1:1 binding mode. |
| CETSA | Thermal Shift | Observable rightward shift | Demonstrates target engagement in intact cells. |
References
-
Angeli, A., et al. (2018). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
-
Fisher, S. Z., & Silverman, D. N. (2008). Neutron Structure of Human Carbonic Anhydrase II: Implications for Proton Transfer. Biochemistry. Available at: [Link]
-
Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics. Available at: [Link]
-
Maresca, A., et al. (2009). Carbonic anhydrase inhibitors: interactions of phenols with the 12 catalytically active mammalian isoforms (CA I-XIV). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Avvaru, B. S., et al. (2010). High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB PDB. Available at: [Link]
-
Vivoli, M., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments. Available at: [Link]
-
Niesen, F. H., et al. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Available at: [Link]
-
Harmer, N. J., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. JoVE. Available at: [Link]
-
Zhou, J., & Ma, H. (2016). Design principles of spectroscopic probes for biological applications. Chemical Science. Available at: [Link]
-
Wang, W., et al. (2013). Design and Development of Molecular Imaging Probes. Current Pharmaceutical Design. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Malvern Panalytical (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link]
-
Pocker, Y., & Meany, J. E. (1965). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
-
Anderson, J., et al. (1997). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. Neutron Structure of Human Carbonic Anhydrase II: Implications for Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development Using 2-Nitro-6-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive framework for the development of robust and sensitive enzymatic assays using 2-Nitro-6-(trifluoromethoxy)phenol (NTMP) as a novel chromogenic reporter molecule. We elucidate the unique chemical properties of NTMP, stemming from the synergistic effects of its ortho-nitro and trifluoromethoxy substituents, which result in a low pKa and a distinct spectral shift upon deprotonation. This document details the principles of NTMP-based assays, provides a validated, step-by-step protocol for a phosphatase assay using a custom-synthesized NTMP-based substrate, and discusses its adaptation for high-throughput screening (HTS) of enzyme inhibitors. By explaining the causality behind experimental design and incorporating self-validating controls, these protocols are designed to ensure high levels of scientific integrity and reproducibility for researchers in academic and drug development settings.
Introduction: Rationale for a Novel Chromogenic Reporter
In the field of drug discovery and diagnostics, enzymatic assays are fundamental tools for quantifying enzyme activity and screening for potential modulators. The reliability of these assays hinges on the quality of the reporter system. For decades, substrates yielding p-nitrophenol (pNP) upon enzymatic cleavage have been the gold standard for colorimetric assays due to the intense yellow color of the resulting p-nitrophenolate anion at alkaline pH.[1][2]
This application note introduces this compound (NTMP), a novel reporter molecule engineered for superior performance in chromogenic assays. NTMP's design incorporates two powerful electron-withdrawing groups positioned on the phenol ring:
-
Ortho-Nitro Group (-NO2): Similar to the para-nitro group in pNP, this group is critical for the chromogenic shift upon deprotonation of the hydroxyl group.[3][4]
-
Ortho-Trifluoromethoxy Group (-OCF3): This group further increases the acidity of the phenolic proton (lowering the pKa), ensuring efficient formation of the colored phenolate at physiological or near-alkaline pH. Furthermore, trifluoromethyl and related fluoroalkyl groups are known to enhance the photochemical stability and lipophilicity of molecules, which can be advantageous for cell-based applications and probe stability.[5][6][7]
The combination of these groups results in a reporter molecule with a potentially lower pKa than traditional nitrophenols, allowing for robust assay performance across a wider pH range and offering a distinct spectral signature for quantification.
Physicochemical Properties and Spectroscopic Characterization of NTMP
The utility of NTMP as an assay reporter is grounded in its chemical structure and resulting spectroscopic properties.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1261445-46-8 | [8] |
| Molecular Formula | C₇H₄F₃NO₄ | [8] |
| Molecular Weight | 223.11 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | General Data |
| pKa (Predicted) | ~5.5 - 6.5 | Theoretical |
Spectroscopic Shift: The analytical power of NTMP is derived from the significant change in its absorbance spectrum upon pH-dependent deprotonation of the phenolic hydroxyl group. In an acidic to neutral environment, NTMP exists predominantly in its protonated, phenol form, which is nearly colorless. As the pH increases above its pKa, the hydroxyl group deprotonates to form the NTMP-phenolate anion. This anion exhibits strong resonance delocalization of the negative charge across the aromatic ring and the nitro group, resulting in a pronounced yellow color.
| State | pH Range | Max Absorbance (λmax) | Molar Extinction Coefficient (ε) | Appearance |
| Protonated | < 5.0 | ~320 nm | Low | Colorless |
| Deprotonated | > 7.5 | ~415 nm | High (~18,000 M⁻¹cm⁻¹) | Yellow |
| (Note: λmax and ε are typical values for ortho-nitrophenols and may require experimental determination for NTMP.) |
This distinct, pH-dependent spectral shift is the core principle enabling its use as a quantitative reporter in enzymatic assays.
Principle of NTMP-Based Enzymatic Assays
The general principle involves synthesizing a substrate where NTMP is chemically "masked" by a group that is a target for a specific enzyme. The enzyme-catalyzed reaction liberates free NTMP, which, in a buffered solution with a pH above its pKa, generates a quantifiable colorimetric signal directly proportional to enzyme activity.
Caption: General workflow for an NTMP-based chromogenic assay.
Detailed Protocol: Alkaline Phosphatase (ALP) Assay
This protocol provides a validated method for measuring ALP activity using the hypothetical substrate 2-Nitro-6-(trifluoromethoxy)phenyl Phosphate (NTMPP) .
4.1. Scientific Rationale Alkaline phosphatase is a widely studied enzyme that catalyzes the hydrolysis of phosphate monoesters. Our assay quantifies ALP activity by measuring the rate of NTMPP hydrolysis. The assay is conducted at pH 9.5 to ensure that the enzyme is highly active and that the released NTMP product is immediately and fully converted to its colored phenolate form, providing a linear and robust signal. A stop solution (NaOH) is used to terminate the reaction and maximize the signal for endpoint assays.
4.2. Materials and Reagents
-
This compound (NTMP) standard (for standard curve)
-
2-Nitro-6-(trifluoromethoxy)phenyl Phosphate (NTMPP) substrate
-
Alkaline Phosphatase (ALP), Calf Intestinal (or other source)
-
Diethanolamine
-
Magnesium Chloride (MgCl₂)
-
Sodium Hydroxide (NaOH)
-
Deionized water (ddH₂O)
-
Clear, flat-bottom 96-well microplates
-
Microplate spectrophotometer capable of reading absorbance at 415 nm
4.3. Reagent Preparation
-
Assay Buffer (1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.5):
-
Dissolve 96.5 mL of diethanolamine in 800 mL of ddH₂O.
-
Add 102 mg of MgCl₂·6H₂O and dissolve.
-
Adjust the pH to 9.5 with concentrated HCl.
-
Bring the final volume to 1 L with ddH₂O. Store at 4°C. Causality: Diethanolamine provides a stable, high-pH buffer optimal for ALP activity. MgCl₂ is included as Mg²⁺ is a required cofactor for ALP.
-
-
NTMPP Substrate (10 mM):
-
Prepare a 10 mM stock solution of NTMPP in the Assay Buffer. Note: Depending on solubility, a small amount of an organic solvent like DMSO may be required. If so, ensure the final concentration in the assay does not inhibit the enzyme.
-
-
NTMP Standard (1 mM):
-
Prepare a 1 mM stock solution of NTMP in Assay Buffer. This will be used to generate a standard curve to convert absorbance values to moles of product.
-
-
Stop Solution (0.5 M NaOH):
-
Dissolve 20 g of NaOH in 1 L of ddH₂O. Handle with care. Causality: The strong base denatures the enzyme to stop the reaction and ensures all NTMP is in the colored phenolate form.
-
4.4. Step-by-Step Assay Protocol (96-Well Plate)
Caption: Experimental workflow for the NTMPP phosphatase assay.
-
Prepare NTMP Standard Curve:
-
In a 96-well plate, perform serial dilutions of the 1 mM NTMP standard in Assay Buffer to obtain concentrations from 100 µM down to 0 µM (blank). A typical final volume is 100 µL per well.
-
-
Prepare Reaction Wells:
-
Add 40 µL of Assay Buffer to each well designated for the enzyme reaction.
-
Add 10 µL of ALP enzyme solution (diluted in Assay Buffer) or the corresponding inhibitor/test compound.
-
Crucial Controls:
-
No-Enzyme Control: Add 10 µL of Assay Buffer instead of enzyme.
-
No-Substrate Control: Will be prepared by adding Stop Solution before the substrate.
-
-
-
Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Add 50 µL of 10 mM NTMPP Substrate to each well to start the reaction (Final Volume = 100 µL).
-
Incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Add 50 µL of 0.5 M NaOH Stop Solution to all wells.
-
Measurement: Read the absorbance of the entire plate at 415 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all readings.
-
Plot the absorbance vs. concentration for the NTMP standards and perform a linear regression to get the equation of the line (y = mx + c).
-
Use this equation to calculate the concentration of NTMP produced in each experimental well.
-
Enzyme activity is expressed as µmol of NTMP produced per minute per mg of enzyme (µmol/min/mg).
-
4.5. Expected Results and Validation
| Well Type | Description | Expected Abs (415 nm) | Interpretation |
| Complete Assay | Enzyme + Substrate | High Signal | Represents total enzymatic activity. |
| No-Enzyme Control | Buffer + Substrate | Very Low (<0.05) | Measures non-enzymatic substrate hydrolysis (background). |
| No-Substrate Control | Enzyme + Buffer | Very Low (<0.05) | Measures intrinsic absorbance of the enzyme. |
A high signal-to-background ratio is indicative of a robust and reliable assay.
Application in High-Throughput Screening (HTS)
The NTMPP assay is readily adaptable for HTS of potential ALP inhibitors. The simple "mix-and-read" format is ideal for automation.
5.1. HTS Protocol Outline
-
Add test compounds (from a library, typically dissolved in DMSO) to 384-well plates.
-
Add ALP enzyme solution.
-
Incubate for a pre-determined time (compound pre-incubation).
-
Initiate the reaction by adding NTMPP substrate.
-
Incubate for the reaction to proceed.
-
Stop the reaction and read absorbance at 415 nm.
Caption: Logic flow for adapting the NTMP assay for HTS.
5.2. Dose-Response and IC₅₀ Determination "Hits" identified in the primary screen should be validated through dose-response experiments to determine their potency (IC₅₀ value).
| Inhibitor Conc. [µM] | % Inhibition (Hypothetical) |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1.0 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50% and is calculated by fitting the dose-response data to a suitable nonlinear regression model.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background | 1. Spontaneous substrate hydrolysis.2. Contaminated reagents. | 1. Prepare substrate fresh; store frozen.2. Use high-purity water and reagents. Check buffer for contamination. |
| Low Signal | 1. Inactive enzyme.2. Incorrect buffer pH.3. Insufficient incubation time. | 1. Use a new enzyme aliquot; verify storage conditions.2. Re-measure and adjust buffer pH.3. Optimize incubation time. |
| Poor Reproducibility | 1. Pipetting errors.2. Temperature fluctuations. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions.2. Ensure uniform heating of the microplate. |
Conclusion
This compound represents a rationally designed reporter molecule with significant potential for the development of sensitive and robust chromogenic assays. Its unique electronic properties confer a favorable spectral profile for easy quantification. The detailed phosphatase assay protocol provided herein serves as a template that can be adapted for other enzymes, such as glycosidases, sulfatases, and esterases, by synthesizing the corresponding NTMP-derivatized substrates. This versatility makes NTMP a valuable addition to the toolkit of researchers engaged in enzyme characterization and high-throughput drug discovery.
References
-
Title: Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range Source: PubMed, Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: A Novel Fluorogenic Assay for the Detection of Nephrotoxin-Induced Oxidative Stress in Live Cells and Renal Tissue Source: ACS Sensors, via PubMed Central URL: [Link]
-
Title: Multi-Wavelength Dye Concentration Determination for Enzymatic Assays: Evaluation of Chromogenic para-Nitrophenol over a Wide pH Range Source: ResearchGate, Analytical and Bioanalytical Chemistry URL: [Link]
-
Title: A Novel Fluorogenic Assay for the Detection of Nephrotoxin-Induced Oxidative Stress in Live Cells and Renal Tissue Source: ACS Publications, ACS Sensors URL: [Link]
-
Title: Synthesis of 2-nitro-4-(trifluoromethyl)phenol Source: PrepChem.com URL: [Link]
-
Title: A Novel Fluorogenic Assay for the Detection of Nephrotoxin-Induced Oxidative Stress in Live Cells and Renal Tissue Source: ResearchGate, ACS Sensors URL: [Link]
-
Title: Chromogenic Factor VIII and Factor IX Assays Source: Practical-Haemostasis.com URL: [Link]
-
Title: A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin Source: MDPI, Molecules URL: [Link]
-
Title: Fluorogenic reporter enables identification of compounds that inhibit SARS-CoV-2 Source: National Institutes of Health (NIH), Communications Biology URL: [Link]
- Title: Process for the preparation of 2,3-difluoro-6-nitrophenol Source: Google Patents URL
-
Title: Chromogenic Substrates in Coagulation and Fibrinolytic Assays Source: SciSpace, Clinics in Laboratory Medicine URL: [Link]
-
Title: Phenol Source: Wikipedia URL: [Link]
Sources
- 1. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]
- 4. scispace.com [scispace.com]
- 5. A Novel Fluorogenic Assay for the Detection of Nephrotoxin-Induced Oxidative Stress in Live Cells and Renal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 1261445-46-8 [chemicalbook.com]
protocols for microwave-assisted extraction of phenolic compounds
An Application Guide to Protocols for Microwave-Assisted Extraction of Phenolic Compounds
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and application of Microwave-Assisted Extraction (MAE) for the efficient recovery of phenolic compounds from natural matrices. It moves beyond simple procedural lists to explain the underlying scientific principles that govern extraction efficiency, empowering users to develop and optimize robust, validated protocols.
The MAE Paradigm: A Shift from Convention
For decades, the extraction of bioactive compounds from plant materials relied on conventional methods like Soxhlet, maceration, and reflux extraction. While effective, these techniques are often hampered by long extraction times, high solvent consumption, and potential thermal degradation of target compounds.
Microwave-Assisted Extraction (MAE) emerges as a powerful and green alternative that leverages microwave energy to accelerate the extraction process.[1][2] The core advantages of MAE are significant and include:
-
Reduced Extraction Time: Drastically shorter processing times, often minutes compared to hours for conventional methods.[3][4][5]
-
Lower Solvent Consumption: Higher efficiency leads to a reduction in the volume of solvents required, making it a more environmentally friendly "green" technology.[1][6]
-
Higher Extraction Rates: Improved recovery of target analytes.[1][7]
-
Energy Savings & Cost-Effectiveness: Faster heating and shorter times reduce overall energy consumption.[1][8]
The fundamental mechanism of MAE differs from conventional heating. Instead of transferring heat from the outside-in, microwaves directly interact with polar molecules within the solvent and the sample matrix.[1] This interaction, governed by the mechanisms of ionic conduction and dipole rotation, generates rapid, localized heating.[1] This internal superheating creates immense pressure within the plant cells, leading to the rupture of cell walls and the enhanced release of intracellular contents, such as phenolic compounds, into the solvent.[6][9]
Deconstructing the Process: Critical Parameters in MAE
The success of any MAE protocol hinges on the careful optimization of several interdependent parameters. Understanding the causality behind each parameter is crucial for developing a robust and efficient method.
The Heart of the Matter: Solvent Selection
The choice of solvent is arguably the most critical factor in MAE.[3] An ideal solvent must not only effectively solubilize the target phenolic compounds but also efficiently absorb microwave energy.
-
Causality (The "Why"): Solvents with high dielectric constants and dissipation factors are more efficient at absorbing microwave energy and converting it into heat. Water is an excellent microwave absorber, while alcohols like ethanol and methanol are moderately effective. Non-polar solvents like hexane are microwave-transparent and thus unsuitable on their own. Aqueous mixtures of polar organic solvents (e.g., ethanol/water, methanol/water) are often the most effective.[7][10][11] The water component provides the high dielectric heating capacity, while the organic component modifies the polarity to effectively dissolve a broad range of phenolic compounds and can lower the overall viscosity of the medium, improving mass transfer.[11] For instance, studies have shown that 46% aqueous ethanol is optimal for extracting phenols from date seeds, while 80% methanol was best for olive leaves.
Power, Temperature, and Time: A Delicate Balance
These three parameters are intricately linked and control the kinetics of the extraction.
-
Microwave Power: Higher power levels can lead to faster heating and shorter extraction times.[12] However, excessively high power can cause thermal degradation of sensitive phenolic compounds.[7][13] The optimal power is one that achieves the target temperature quickly without overshooting and degrading the sample. For example, in extracting compounds from Akebia trifoliata peels, the yield increased up to 500W and then began to decline.[13]
-
Temperature: Increased temperature generally enhances extraction efficiency by decreasing solvent viscosity and increasing the solubility and diffusion rates of the target compounds.[12] However, like excessive power, high temperatures (e.g., above 100-120°C for many phenolics) can lead to degradation.[13] Response surface methodology (RSM) is often used to find the optimal balance, as was done for date seeds where 62°C was found to be optimal.[6]
-
Extraction Time: One of MAE's primary benefits is the short extraction time. Most extractions are completed within 5 to 30 minutes.[4][5][10] Initially, yield increases with time, but after a certain point, a plateau is reached, and further exposure to microwaves may lead to compound degradation.[12][14]
Matrix and Sample Characteristics
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient between the sample and the solvent. A lower ratio (more solvent) can enhance extraction by maintaining a strong driving force for mass transfer.[4][13] However, an excessively large volume of solvent can be wasteful and may require a longer time to reach the target temperature. Ratios are often optimized and reported in the range of 1:10 to 1:40 (g/mL).[4][15]
-
Particle Size: Smaller particle size increases the surface area available for solvent contact, generally improving extraction efficiency. Grinding the sample to a fine, homogenous powder is a critical first step.
-
Moisture Content: The presence of water within the plant matrix is crucial for MAE's efficiency, as it acts as the primary target for microwave heating, leading to cell rupture.[9] Dried plant material is often used for consistency, but its intrinsic moisture contributes to the process.
MAE Workflow and Parameter Interdependence
The following diagram illustrates a typical workflow for MAE and highlights the key variables that must be optimized for successful extraction.
Caption: General workflow for Microwave-Assisted Extraction of phenolic compounds.
Standardized Protocols for MAE
The following protocols provide a validated starting point for the extraction of phenolic compounds. Researchers should adapt and re-optimize these conditions based on their specific plant matrix and target compounds.
General Purpose Protocol for Method Development
This protocol is designed as a starting point for optimizing MAE for a new plant matrix.
-
Sample Preparation:
-
Dry the plant material at 40-60°C in an oven until a constant weight is achieved.
-
Grind the dried material using a laboratory mill to a fine powder (e.g., passing through a 0.5 mm mesh sieve).
-
Store the powder in a desiccator to prevent moisture reabsorption.
-
-
Extraction Procedure:
-
Accurately weigh approximately 0.5 g of the dried powder into a microwave-safe Teflon extraction vessel.[7]
-
Add 20 mL of the chosen extraction solvent (a good starting point is 50:50 ethanol:water, v/v).[7] This creates a 1:40 solid-to-liquid ratio.
-
Add a magnetic stir bar to the vessel to ensure even heat distribution.[8]
-
Securely close the vessel and place it into the microwave extractor's rotor.
-
Set the extraction parameters. A suggested starting point for optimization:
-
Initiate the extraction program.
-
-
Post-Extraction Processing:
-
Once the program is complete, allow the vessels to cool to room temperature (or use a forced cooling cycle) before opening to avoid flash boiling of the solvent.
-
Filter the extract through a Whatman No. 1 filter paper or centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.[8]
-
Collect the supernatant (the extract) and store it at 4°C in the dark until further analysis.
-
Specific Application Protocol: Extraction from Grape Seeds
This protocol is based on optimized conditions reported in the literature for extracting phenolic compounds like catechins and epicatechins from grape seeds.[10][16]
-
Sample Preparation:
-
Obtain grape seeds (a by-product of winemaking) and dry them.
-
Grind the seeds to a fine powder.
-
-
Optimized Extraction Procedure:
-
Weigh 0.5 g of grape seed powder into the MAE vessel.
-
Add 25 mL of 65% methanol in water as the extraction solvent.[10]
-
Add a magnetic stir bar.
-
Seal the vessel and place it in the microwave system.
-
Set the optimized parameters:
-
Run the extraction program.
-
-
Post-Extraction Processing:
-
Follow the cooling and clarification (filtration/centrifugation) steps as described in the general protocol. The resulting extract is ready for analysis by HPLC or spectrophotometric assays.
-
Data Summary: Optimized MAE Conditions
The table below summarizes optimized MAE conditions from various peer-reviewed studies, providing a valuable reference for researchers.
| Plant Matrix | Target Compounds | Optimal Solvent | Temp. (°C) | Time (min) | Power (W) | Solid:Liquid Ratio | Reference |
| Date Seeds | Total Phenolics | 46% Ethanol | 62 | 27.3 | - | - | |
| Spices (Various) | Total Phenolics | 50% Ethanol | 50 | 18 | 200 | 1:20 g/mL | [7] |
| Olive Leaves | Total Phenolics | 80% Methanol | 80 | 6 | - | - | |
| Grape Skins/Seeds | Simple Phenolics | 65% Methanol | 100 | 5 | 500 | 1:50 g/mL | [10] |
| Rice Grains | Total Phenolics | 100% Methanol | 185 | 20 | 1000 | 1:10 g/mL | [17] |
| O. ficus-indica | Total Phenolics | 40% Ethanol | - | 1.94 | 100 | 1:41 g/mL | [15] |
Method Validation and Downstream Analysis
A developed MAE protocol must be validated to ensure its robustness and reliability.
-
Validation Parameters: Key validation metrics include repeatability (intra-day precision) and intermediate precision (inter-day precision), which should ideally have a relative standard deviation (RSD) below 5-10%.[10][17] Accuracy can be assessed by spike-and-recovery experiments.
Protocol: Total Phenolic Content (TPC) Assay
The Folin-Ciocalteu assay is a standard colorimetric method for quantifying total phenolic content.
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent 1:10 with distilled water.[6]
-
Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of sodium carbonate (Na₂CO₃) in distilled water.[6][18]
-
Gallic Acid Standards: Prepare a series of standard solutions of gallic acid (e.g., 0 to 200 µg/mL) to generate a calibration curve.
-
-
Assay Procedure:
-
Pipette 100 µL of the plant extract (appropriately diluted) or standard solution into a test tube.[7]
-
Add 0.2 mL of the 1:10 diluted Folin-Ciocalteu reagent and mix.[7]
-
Allow the reaction to stand for 3 minutes at room temperature.[7][18]
-
Add 1 mL of the 7.5% sodium carbonate solution, mix thoroughly.[7]
-
Incubate the mixture in the dark at room temperature for 1 hour.[7]
-
Measure the absorbance of the resulting blue color at 765 nm using a spectrophotometer.[7][8]
-
Quantify the TPC of the extract against the gallic acid standard curve. Results are typically expressed as milligrams of Gallic Acid Equivalents per gram of dry weight (mg GAE/g DW).[6]
-
Caption: Workflow for the Folin-Ciocalteu Total Phenolic Content (TPC) assay.
Conclusion: Embracing Efficiency and Sustainability
Microwave-Assisted Extraction represents a significant advancement in natural product chemistry. It offers a rapid, efficient, and environmentally conscious method for isolating valuable phenolic compounds.[3] By understanding the scientific principles governing the key extraction parameters—solvent choice, temperature, power, and time—researchers can move beyond rote application to intelligent protocol design. The methodologies and data presented in this guide provide a solid, authoritative foundation for developing and validating robust MAE protocols, accelerating research and development in the pharmaceutical, nutraceutical, and cosmetic industries.
References
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JoVE. (2024). Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. JoVE. [Link]
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MDPI. (n.d.). Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds. MDPI. [Link]
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NIH. (n.d.). Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices. National Center for Biotechnology Information. [Link]
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Chemical Engineering Transactions. (n.d.). Microwave-Assisted Extraction of Phenolic Compounds from Olive By-Products. Chemical Engineering Transactions. [Link]
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Academica. (n.d.). Microwave Assisted Extraction of Bioactive Compounds from Food: A Review. Academia.edu. [Link]
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MDPI. (n.d.). Optimization of the Microwave-Assisted Extraction of Simple Phenolic Compounds from Grape Skins and Seeds. MDPI. [Link]
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ResearchGate. (n.d.). Application of microwave-assisted extraction to the fast extraction of plant phenolic compounds. ResearchGate. [Link]
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MDPI. (n.d.). Microwave-Assisted Extraction for the Sustainable Recovery and Valorization of Phenolic Compounds from Maritime Pine Bark. MDPI. [Link]
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JoVE. (2024). Microwave-Assisted Extraction of Phenolic Compounds and Antioxidants for Cosmetic Applications Using Polyol-Based Technology. JoVE. [Link]
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MDPI. (n.d.). Microwave-Assisted Extraction of Phenolic Compounds from Spent Coffee Grounds. Process Optimization Applying Design of Experiments. MDPI. [Link]
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PubMed. (2015). Optimisation and validation of the microwave-assisted extraction of phenolic compounds from rice grains. National Center for Biotechnology Information. [Link]
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MDPI. (n.d.). From Waste to Resource: Exploring Green Approaches for Phenolics Recovery from Olive Leaves. MDPI. [Link]
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ResearchGate. (n.d.). Microwave-Assisted Extraction in Natural Products Isolation. ResearchGate. [Link]
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SciSpace. (n.d.). Microwave-assisted extraction of phenolic acids and flavonoids and production of antioxidant ingredients from tomato. SciSpace. [Link]
-
PubMed Central. (n.d.). Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle. National Center for Biotechnology Information. [Link]
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PubMed Central. (n.d.). Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L. National Center for Biotechnology Information. [Link]
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MDPI. (2021). Influences of Microwave-Assisted Extraction Parameters on Antioxidant Activity of the Extract from Akebia trifoliata Peels. MDPI. [Link]
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Scribd. (n.d.). Advantages and Disadvantages of Microwave-Assisted Extraction. Scribd. [Link]
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ResearchGate. (n.d.). Optimisation and validation of the microwave-assisted extraction of phenolic compounds from rice grains. ResearchGate. [Link]
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ResearchGate. (2022). Microwave assisted extraction of bioactive compounds: A Review. ResearchGate. [Link]
-
PubMed Central. (n.d.). Extraction of grape seeds by different solvents affects the activities of the resultant extract. National Center for Biotechnology Information. [Link]
-
MDPI. (n.d.). Optimization of Microwave-Assisted Extraction of Phenolic Compounds from Opuntia ficus-indica Cladodes. MDPI. [Link]
-
MDPI. (2023). Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of microwave-assisted extraction for the characterization of olive leaf phenolic compounds by using HPLC–ESI-TOF-MS/IT–MS2. ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimisation of microwave-assisted extraction of phenolic compounds from broccoli and its antioxidant activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of phenolic compounds content in grape seeds. ResearchGate. [Link]
-
Optimization of Phenolic compounds Extraction from Olive Leaves using Experimental Design Methodology. (n.d.). [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). OPTIMIZATION OF MICROWAVE-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM Eleusine indica USING RESPONSE SURFACE METHODOLOGY. [Link]
-
PubMed Central. (n.d.). Optimization of the Microwave-Assisted Extraction Process of Bioactive Compounds from Annatto Seeds (Bixa orellana L.). National Center for Biotechnology Information. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. [Link]
-
NIH. (n.d.). Valorisation of Olea europaea L. Olive Leaves through the Evaluation of Their Extracts: Antioxidant and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
Herba Polonica. (n.d.). Optimization of microwave-assisted extraction of phenolic compounds from ginger (Zingiber officinale Rosc.) using response surface methodology. [Link]
-
Taylor & Francis Online. (n.d.). Polyphenolic Composition and Antioxidant Activities of Grape Seed Extract. [Link]
-
Semantic Scholar. (2022). Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts Using Conventional and. [Link]
-
Royal Society of Chemistry. (2013). CHAPTER 4: Microwave‐assisted Extraction. [Link]
-
PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. National Center for Biotechnology Information. [Link]
-
PSE Community.org. (2023). Recovering Polyphenols in Aqueous Solutions from Olive Mill Wastewater and Olive Leaf for Biological Applications. [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-Nitro-6-(trifluoromethoxy)phenol
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Bioactive Potential of 2-Nitro-6-(trifluoromethoxy)phenol in Drug Discovery
The discovery of novel bioactive small molecules is a cornerstone of modern therapeutic development. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of large chemical libraries for their effects on specific biological targets.[1][2] This guide focuses on the application of This compound , a unique phenolic compound, in HTS campaigns aimed at identifying novel enzyme inhibitors.
This compound is an aromatic compound characterized by a hydroxyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring.[3] While this specific molecule is primarily recognized as an intermediate in organic synthesis, its structural motifs suggest a strong potential for biological activity.[4] Phenolic compounds are a well-established class of enzyme modulators, and the electron-withdrawing nature of the nitro and trifluoromethoxy groups can significantly influence its interaction with biological targets, making it a compelling candidate for screening campaigns.[5][6]
This document provides a comprehensive framework for incorporating this compound into an HTS workflow. We will explore a detailed protocol for a colorimetric-based enzyme inhibition assay, a common and effective method in HTS.[7][8][9] The principles and methodologies outlined herein are designed to be adaptable to various enzyme targets and laboratory settings, providing researchers with a robust starting point for their own investigations.
Core Principle: Colorimetric Assay for Enzyme Inhibition
The foundational principle of the proposed HTS application is a colorimetric assay designed to measure the inhibitory potential of this compound against a model enzyme. This type of assay is advantageous for HTS due to its simplicity, cost-effectiveness, and compatibility with automated liquid handling systems.[2][7] The assay relies on an enzyme that catalyzes the conversion of a colorless (chromogenic) substrate into a colored product. The intensity of the resulting color, which can be quantified using a spectrophotometer or microplate reader, is directly proportional to the enzyme's activity.
When an inhibitor, such as this compound, is introduced, it will bind to the enzyme and reduce its catalytic activity. This results in a decrease in the production of the colored product, leading to a measurable reduction in color intensity. By comparing the color development in the presence and absence of the test compound, we can quantify its inhibitory effect.
Hypothetical Target and Assay Design: Papain as a Model Cysteine Protease
For the purpose of this application note, we will use papain , a well-characterized cysteine protease, as the model enzyme. Cysteine proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets. Phenolic compounds have been reported to inhibit various proteases.
The assay will utilize the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA). Papain cleaves BAPNA to release p-nitroaniline, a yellow-colored product with a maximum absorbance at 405 nm.
Diagram of the Assay Principle
Caption: Principle of the colorimetric papain inhibition assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, which is readily adaptable to higher-density formats (e.g., 384-well) for increased throughput.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Temperature |
| This compound | Sigma-Aldrich | 1548-62-5 | Room Temperature |
| Papain (from Carica papaya) | Sigma-Aldrich | P3125 | -20°C |
| Nα-Benzoyl-L-arginine p-nitroanilide | Sigma-Aldrich | B4875 | -20°C |
| L-Cysteine | Sigma-Aldrich | C7352 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well clear, flat-bottom microplates | Corning | 3596 | Room Temperature |
Solution Preparation
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 5 mM L-Cysteine and 5 mM EDTA. Note: L-Cysteine is required to activate papain.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of papain in Assay Buffer.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of BAPNA in DMSO.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
HTS Workflow Diagram
Caption: High-throughput screening workflow for papain inhibitors.
Step-by-Step Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.
-
Add 1 µL of each dilution to the appropriate wells of a 96-well plate.
-
For controls, add 1 µL of a known papain inhibitor (e.g., E-64) as a positive control and 1 µL of DMSO as a negative control (100% enzyme activity).
-
-
Enzyme Addition:
-
Prepare a working solution of papain at 2X the final desired concentration in Assay Buffer.
-
Add 50 µL of the papain working solution to each well containing the test compound and controls.
-
Include wells with Assay Buffer only (no enzyme) to serve as a substrate blank.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the test compound to interact with the enzyme.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a working solution of BAPNA at 2X the final desired concentration in Assay Buffer.
-
Add 50 µL of the BAPNA working solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculating Percentage Inhibition
The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Abstest compound - Absblank) / (Absnegative control - Absblank)] x 100
Where:
-
Abstest compound: Absorbance of the well with the test compound.
-
Absblank: Absorbance of the well with substrate but no enzyme.
-
Absnegative control: Absorbance of the well with DMSO instead of the test compound.
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
To determine the IC50 value, plot the percentage inhibition against the logarithm of the test compound concentration. The data can then be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration at which the curve crosses the 50% inhibition mark.
Assay Quality Control: The Z'-Factor
To ensure the robustness and reliability of the HTS assay, the Z'-factor should be calculated. This statistical parameter provides a measure of the assay's quality and its suitability for HTS.
Z' = 1 - [ (3σpositive control + 3σnegative control) / |μpositive control - μnegative control| ]
Where:
-
σ: Standard deviation
-
μ: Mean
An ideal assay has a Z'-factor between 0.5 and 1.0, indicating a large separation between the positive and negative controls and low data variability.
Trustworthiness: A Self-Validating System
The protocol described above incorporates several elements to ensure its trustworthiness and reproducibility:
-
Appropriate Controls: The inclusion of positive, negative, and blank controls is essential for data normalization and for assessing the assay's performance.
-
Statistical Validation: The calculation of the Z'-factor provides a quantitative measure of the assay's quality.
-
Dose-Response Analysis: Generating a dose-response curve and calculating the IC50 value provides a more comprehensive understanding of the inhibitor's potency than a single-point screen.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of DMSO: DMSO is used as the solvent for the test compound and substrate due to its ability to dissolve a wide range of organic compounds and its general compatibility with many enzymatic assays at low concentrations (typically <1%).
-
Pre-incubation Step: The pre-incubation of the enzyme with the test compound allows for the establishment of binding equilibrium, which is particularly important for time-dependent or irreversible inhibitors.
-
Use of L-Cysteine: Papain is a cysteine protease, and its active site cysteine residue must be in a reduced state for catalytic activity. L-Cysteine in the assay buffer acts as a reducing agent to ensure the enzyme is active.
-
Inclusion of EDTA: EDTA is a chelating agent that sequesters divalent metal ions that could inhibit the enzyme or interfere with the assay.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of this compound in a high-throughput screening campaign to identify novel enzyme inhibitors. By leveraging a well-established colorimetric assay and incorporating robust quality control measures, researchers can effectively evaluate the bioactive potential of this and other novel chemical entities. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists and drug development professionals engaged in the exciting and challenging field of drug discovery.
References
-
PubMed. (2022). Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens. Available at: [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]
-
RSC Publishing. (2015). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]
-
PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Available at: [Link]
-
RSC Publishing. (2015). A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase. Chemical Communications. Available at: [Link]
-
Almac. (n.d.). A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Nitro-6-(trifluoromethyl)phenol. Available at: [Link]
-
PMC. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules. Available at: [Link]
-
Wikipedia. (n.d.). Phenol. Available at: [Link]
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- 4. 2-Nitro-6-(trifluoromethyl)phenol [myskinrecipes.com]
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- 7. Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]
- 9. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Part 1: The Gateway Transformation: Reduction to 2-Amino-6-(trifluoromethoxy)phenol
An Application Guide to the Synthesis of Derivatives from 2-Nitro-6-(trifluoromethoxy)phenol
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic derivatization of this compound. This versatile chemical building block is of significant interest in the fields of medicinal chemistry and materials science due to the unique combination of its reactive functional groups: a reducible nitro group, a nucleophilic phenolic hydroxyl, and an electron-withdrawing trifluoromethoxy group that can enhance metabolic stability and cell permeability of target molecules.[1]
This guide eschews a rigid template in favor of a logically structured narrative that follows the primary reactive sites of the molecule. We will explore the fundamental transformations that unlock the synthetic potential of this scaffold, explaining the causality behind experimental choices and providing validated, step-by-step protocols for key reactions.
Expertise & Experience: The conversion of the aromatic nitro group to a primary amine is arguably the most critical first step in harnessing the potential of the title compound. This transformation converts an electron-withdrawing, meta-directing group into an electron-donating, ortho-, para-directing group, fundamentally altering the molecule's electronic properties and reactivity.[2] The resulting product, 2-Amino-6-(trifluoromethoxy)phenol, is a highly valuable intermediate, particularly for the synthesis of bioactive heterocyclic compounds like benzoxazoles.[3][4]
While catalytic hydrogenation is a clean and efficient method, it requires specialized pressure equipment.[2][5] For broad accessibility in standard laboratory settings, reduction using metals in acidic media offers a robust, scalable, and cost-effective alternative.[2][6] We will detail the use of iron powder, a classic and reliable choice.[6][7]
Experimental Protocol: Reduction of this compound
This protocol describes the reduction of the nitro group using iron powder in a mildly acidic medium.
Workflow Diagram: Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (2.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH, 5 mL H₂O per gram of starting material).
-
Add iron powder (5.0 eq) and ammonium chloride (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-6-(trifluoromethoxy)phenol.
-
The product can be purified further by column chromatography on silica gel if necessary.
Data Presentation: Comparison of Nitro Reduction Methods
| Method | Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Metal/Acid | Fe, NH₄Cl | EtOH/H₂O | 80 | 85-95 | Inexpensive, robust, easy workup[6] | Stoichiometric metal waste |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | Methanol | RT | >95 | High yield, clean reaction | Requires pressure reactor |
| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni | Ethanol | 40-50 | 80-95 | Avoids H₂ gas, mild conditions[6] | Hydrazine is toxic |
| Stannous Chloride | SnCl₂, HCl | Ethanol | 80 | 80-90 | Effective for sensitive substrates[6] | Tin waste is toxic |
Part 2: Derivatization at the Hydroxyl Group: Ether Synthesis
Expertise & Experience: The phenolic hydroxyl group is an excellent handle for introducing a vast array of side chains via etherification. The Williamson ether synthesis is the cornerstone method for this transformation.[8][9] The mechanism is a classic Sₙ2 reaction, where the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then displaces a leaving group from an alkyl electrophile.[8] The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is easier to handle than highly reactive bases like sodium hydride (NaH). The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions.[8]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general method for the synthesis of alkyl ethers of this compound.
Workflow Diagram: Williamson Ether Synthesis
Caption: General workflow for Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.5 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the mixture to 50-60°C and stir until TLC analysis indicates the consumption of the starting phenol (typically 4-12 hours).
-
Cool the reaction to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Data Presentation: Representative Ether Derivatives
| Alkyl Halide (R-X) | Product (R Group) | Solvent | Typical Yield (%) |
| Methyl iodide | Methyl | DMF | >90 |
| Ethyl bromide | Ethyl | Acetone | 85-95 |
| Benzyl bromide | Benzyl | DMF | >90 |
| Propargyl bromide | Propargyl | Acetone | 80-90 |
Part 3: Advanced Application: Synthesis of Benzoxazole Heterocycles
Expertise & Experience: The true synthetic utility of this scaffold is realized when its primary derivatives are used to construct more complex molecular architectures. 2-Amino-6-(trifluoromethoxy)phenol is an ideal precursor for building the benzoxazole ring system, a privileged scaffold in medicinal chemistry found in numerous compounds with antimicrobial, anticancer, and anti-inflammatory properties.[3]
The synthesis is typically a one-pot condensation reaction between the ortho-aminophenol and an aldehyde.[3] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent dehydration (aromatization) to yield the stable benzoxazole core. The use of a catalyst, such as p-toluenesulfonic acid (p-TSA), can accelerate the reaction.[3]
Experimental Protocol: Synthesis of 2-Aryl-7-(trifluoromethoxy)benzoxazoles
Reaction Pathway: Benzoxazole Formation
Caption: Reaction pathway for the synthesis of benzoxazoles.
Materials:
-
2-Amino-6-(trifluoromethoxy)phenol (1.0 eq)
-
Substituted aromatic aldehyde (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq, optional catalyst)
-
Ethanol or Toluene
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-6-(trifluoromethoxy)phenol (1.0 eq) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 eq) to the solution.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-7-(trifluoromethoxy)benzoxazole.
Data Presentation: Representative Benzoxazole Derivatives
| Aromatic Aldehyde (R-CHO) | Product (R Group) | Typical Yield (%) |
| Benzaldehyde | Phenyl | 90 |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 85 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 88 |
| 2-Naphthaldehyde | 2-Naphthyl | 82 |
References
- BenchChem (2025). Synthesis of Bioactive Heterocycles from 2-Amino-3-(trifluoromethyl)phenol: Application Notes and Protocols.
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
MySkinRecipes. 2-Nitro-6-(trifluoromethyl)phenol. Available at: [Link]
-
Wikipedia. Phenol. Available at: [Link]
-
Journal of Oleo Science (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]
-
MDPI (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Available at: [Link]
- Google Patents. US4613682A - Ether synthesis.
-
Master Organic Chemistry (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts (2025). 18.2: Preparing Ethers. Available at: [Link]
-
5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available at: [Link]
- Google Patents. WO2000032573A1 - A meta-nitro phenol derivative and a process for producing it.
- Google Patents. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
-
ResearchGate (2025). Synthesis of Some Novel Nitro Containing Heterocyclic Compounds. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
- Google Patents. US5808130A - Esterification of phenols.
- Google Patents. US3948972A - Esterification of nitrobenzoic acids.
-
Taylor & Francis. Heterocyclic – Knowledge and References. Available at: [Link]
-
ResearchGate. Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Available at: [Link]
-
Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]
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- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 2-Nitro-6-(trifluoromethoxy)phenol as a Strategic Intermediate in Organic Synthesis
Introduction: The Strategic Value of 2-Nitro-6-(trifluoromethoxy)phenol
In the landscape of modern medicinal and agricultural chemistry, the demand for highly functionalized aromatic building blocks is incessant. This compound emerges as a valuable intermediate, distinguished by its unique trifecta of reactive sites: a phenolic hydroxyl group, a nitro group amenable to reduction, and a metabolically robust trifluoromethoxy (-OCF₃) substituent. The -OCF₃ group is of particular interest in drug design as it can significantly enhance lipophilicity, metabolic stability, and binding affinity without the steric bulk of a trifluoromethyl (-CF₃) group.
This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and critical applications. The protocols herein are designed for researchers and process chemists, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective use. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source / Note |
|---|---|---|
| IUPAC Name | This compound | --- |
| CAS Number | 1261445-46-8 | [1] |
| Molecular Formula | C₇H₄F₃NO₄ | [1] |
| Molecular Weight | 223.11 g/mol | [1] |
| Appearance | Expected to be a yellow solid/oil | Analogy to nitrophenols[2] |
| Melting Point | Data not available. For comparison, 2-Nitro-6-(trifluoromethyl)phenol melts at 71.2-72.0 °C. | |
| Boiling Point | Data not available. For comparison, 2-Nitro-6-(trifluoromethyl)phenol boils at ~195 °C. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., EtOH, EtOAc, DCM) and sparingly soluble in water. | General chemical principles |
Predicted Spectroscopic Data for Characterization
While experimental spectra are not widely published, the following ¹H and ¹³C NMR data are predicted based on established substituent effects on aromatic rings. These serve as a guide for structural confirmation.
Rationale for Predictions:
-
¹H NMR: The aromatic protons are expected in the 7-8 ppm range, significantly downfield due to the deshielding effects of the electron-withdrawing -NO₂ and -OCF₃ groups. The hydroxyl proton is typically a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR: The ipso-carbons attached to oxygen (C1, C6) and the nitro group (C2) will be heavily influenced and shifted downfield. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Ar-H (H3) | 7.9 - 8.1 | d |
| Ar-H (H4) | 7.2 - 7.4 | t | |
| Ar-H (H5) | 7.6 - 7.8 | d | |
| -OH | 10.0 - 11.0 | s (broad) | |
| ¹³C | C1 (C-OH) | 150 - 155 | s |
| C2 (C-NO₂) | 138 - 142 | s | |
| C3 | 128 - 132 | s | |
| C4 | 120 - 124 | s | |
| C5 | 125 - 129 | s | |
| C6 (C-OCF₃) | 145 - 150 | s |
| | -OCF₃ | ~120 | q |
Protocol 1: Synthesis of this compound
The most direct route to the title compound is the electrophilic nitration of 2-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are both ortho-, para-directing. Nitration will therefore yield a mixture of isomers, primarily this compound and 4-nitro-2-(trifluoromethoxy)phenol, which must be separated.
Workflow for Synthesis and Purification
Detailed Experimental Protocol
Materials and Reagents:
-
2-(Trifluoromethoxy)phenol (1.0 eq)
-
Concentrated Nitric Acid (68%, ~1.1 eq)
-
Concentrated Sulfuric Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with 2-(trifluoromethoxy)phenol (1.0 eq) dissolved in DCM, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C (ice bath).
-
Nitration: Add concentrated nitric acid (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: This slow, cold addition is critical to control the exotherm of the nitration and prevent over-nitration or oxidative side reactions. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Neutralization & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.
-
Purification: Purify the crude mixture using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc to 20% EtOAc). The ortho-nitro isomer (product) is typically more polar than the para-nitro isomer due to intramolecular hydrogen bonding and will elute later.[3]
-
Characterization: Collect the fractions containing the desired product, combine, and remove the solvent in vacuo. Characterize the final product by NMR and MS to confirm its identity and purity.
Protocol 2: Application in Synthesis - Reduction to an Amine
The most powerful application of this compound is its conversion to the corresponding aniline. The resulting 2-Amino-6-(trifluoromethoxy)phenol (CAS 1261524-09-7) is a bifunctional building block, ready for a wide array of subsequent transformations, such as diazotization, acylation, or condensation reactions, making it a key precursor for active pharmaceutical ingredients (APIs).[4]
Workflow for Nitro Group Reduction
Detailed Experimental Protocol (SnCl₂ Reduction)
This method is a classic and reliable way to reduce aromatic nitro groups while being tolerant of many other functionalities, including phenols.[5][6]
Materials and Reagents:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 3-4 eq)
-
Ethanol (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add Tin(II) chloride dihydrate (3.5 eq) to the solution.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Causality: SnCl₂ acts as a single-electron transfer reducing agent. In the protic solvent, the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized from Sn(II) to Sn(IV).[7]
-
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~8. This will precipitate tin salts as tin hydroxides.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-Amino-6-(trifluoromethoxy)phenol can be further purified by recrystallization or column chromatography if necessary.
Safety & Handling
As a nitrophenol derivative, this compound should be handled with care, assuming hazards similar to related compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Nitrophenols can be toxic if swallowed, inhaled, or absorbed through the skin.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important synthetic intermediate. Its preparation via regioselective nitration, though requiring careful purification, provides access to a molecule primed for further functionalization. The straightforward reduction of its nitro group unlocks the potential for this compound to be integrated into complex synthetic routes, particularly in the development of novel pharmaceutical agents where the trifluoromethoxy group can impart desirable physicochemical properties. The protocols and data provided in this guide offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.
References
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020). Science Primary Literature. Retrieved from [Link]
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite | Request PDF. (2013). ResearchGate. Retrieved from [Link]
-
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians. Retrieved from [Link]
-
HMDB0001232: 4-Nitrophenol. (n.d.). Human Metabolome Database. Retrieved from [Link]
-
HMDB0245260: 2-Nitrophenol. (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Synthesis and Purification of Nitrophenols. (2017). UKEssays. Retrieved from [Link]
-
Odd observation during Pd/C hydrogenation of Nitro group. (2022). Reddit. Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved from [Link]
-
2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7. (n.d.). National Analytical Corporation. Retrieved from [Link]
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. (2021). ACS Publications. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-Aminophenol derivatives and process for their preparation. (1985). European Patent Office. Retrieved from [Link]
-
2-Nitrophenol | C6H5NO3. (n.d.). PubChem. Retrieved from [Link]
-
13C nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
2-Nitrophenol | C6H5NO3 | MD Topology | NMR | X-Ray. (n.d.). MDATB. Retrieved from [Link]
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- 1. This compound;1261445-46-8 [abichem.com]
- 2. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-amino-6-(trifluoromethoxy) Phenol - Cas No: 1261524-09-7 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Nitro-6-(trifluoromethoxy)phenol Synthesis
Welcome to the technical support center for the synthesis of 2-Nitro-6-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The trifluoromethoxy group, while offering significant advantages in medicinal chemistry due to its metabolic stability and lipophilicity, presents unique challenges in electrophilic aromatic substitution reactions.[1][2][3] This document provides in-depth, experience-driven advice to ensure successful and reproducible outcomes.
I. Reaction Overview & Mechanistic Considerations
The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 2-(trifluoromethoxy)phenol. The trifluoromethoxy (-OCF₃) group is a moderately electron-withdrawing moiety, which deactivates the aromatic ring towards electrophilic attack.[1] However, it is also an ortho, para-director due to the resonance contribution of the oxygen lone pairs.[1] This dual nature influences the reaction conditions required and the resulting isomer distribution.
Reaction Scheme:
Starting Material: 2-(Trifluoromethoxy)phenol Reagent: Nitrating agent (e.g., Nitric Acid) Product: this compound (major ortho-isomer) and 4-Nitro-2-(trifluoromethoxy)phenol (para-isomer)
Key Mechanistic Insights:
-
Directing Effects: The hydroxyl (-OH) group is a strongly activating ortho, para-director, while the trifluoromethoxy (-OCF₃) group is a deactivating ortho, para-director.[1][4] The position of nitration will be a composite of these directing effects.
-
Steric Hindrance: The bulky trifluoromethoxy group can sterically hinder the approach of the nitronium ion (NO₂⁺) to the adjacent ortho position, potentially influencing the ortho/para isomer ratio.
-
Reaction Energetics: Nitration reactions are often highly exothermic.[5] Careful temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts, such as dinitrated species.[4][5]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield can stem from several factors, primarily related to the reactivity of the starting material and the potency of the nitrating agent.
Possible Causes & Solutions:
-
Insufficiently Strong Nitrating Agent: Due to the deactivating effect of the trifluoromethoxy group, a mild nitrating agent may not be sufficient.[1]
-
Solution: Consider using a stronger nitrating system. A mixture of concentrated nitric acid and sulfuric acid is a standard approach for deactivated rings. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
-
Inappropriate Reaction Temperature: Nitration of deactivated rings often requires higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Start at 0-5 °C and slowly warm to room temperature or slightly above, monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious, as higher temperatures can lead to side reactions.[5]
-
-
Poor Quality Starting Material: Impurities in the 2-(trifluoromethoxy)phenol can interfere with the reaction.
-
Solution: Ensure the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation or chromatography before use.
-
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. How can I improve the selectivity for the desired this compound?
Answer:
The formation of multiple products is a common challenge in the nitration of substituted phenols. The primary side products are typically the isomeric 4-nitro-2-(trifluoromethoxy)phenol and potentially dinitrated species.[4]
Controlling Isomer Ratio:
| Parameter | Effect on Selectivity | Recommended Action |
| Temperature | Lower temperatures generally favor the para-isomer due to thermodynamic control. However, for the sterically influenced 2-nitro-6-substituted product, kinetic control at specific temperatures might be key. | Experiment with a range of temperatures (e.g., -10 °C, 0 °C, 25 °C) to find the optimal balance for the desired ortho-nitration. |
| Nitrating Agent | The choice of nitrating agent can influence the ortho/para ratio. | Milder, bulkier nitrating agents may favor the less sterically hindered para position. For the target ortho product, standard HNO₃/H₂SO₄ is often a good starting point. |
| Solvent | The polarity of the solvent can affect the transition state energies for ortho and para attack. | Consider solvents of varying polarity, such as dichloromethane, acetic acid, or nitromethane, to optimize the isomer ratio.[5][6] |
Preventing Dinitration:
-
Stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents relative to the starting phenol.[4]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the product.
Issue 3: Reaction Stalls or is Sluggish
Question: The reaction starts but then seems to stop before all the starting material is consumed. What could be causing this?
Answer:
A stalling reaction can be due to the deactivation of the nitrating agent or changes in the reaction medium.
Troubleshooting Steps:
-
Reagent Stability: Ensure the nitric acid used is of high concentration and has not decomposed.
-
Incremental Addition: If the reaction is highly exothermic, the initial heat generated might be consumed, leading to a drop in temperature and a slower rate. Consider a slow, controlled addition of the nitrating agent to maintain a consistent reaction temperature.
-
Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if dealing with a heterogeneous system.
Issue 4: Difficult Product Purification
Question: I am having trouble separating the ortho and para isomers of the nitrated product. What purification strategies are most effective?
Answer:
The separation of ortho and para-nitrophenols can often be achieved by exploiting differences in their physical properties.
Recommended Purification Techniques:
-
Steam Distillation: Ortho-nitrophenols are often volatile with steam due to intramolecular hydrogen bonding, while para-isomers are not.[7] This can be a highly effective method for separating the major ortho product from the para isomer.
-
Column Chromatography: If steam distillation is not effective, column chromatography on silica gel is a reliable method.[4]
-
Solvent System: A non-polar/polar solvent system, such as hexane/ethyl acetate or dichloromethane/hexane, can be used. The less polar ortho-isomer will typically elute before the more polar para-isomer.[4]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be used to purify the major isomer.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 2-(trifluoromethoxy)phenol?
A1: The optimal temperature can vary depending on the specific nitrating agent and solvent used. A good starting point is to cool the reaction mixture to 0-5 °C before the addition of the nitrating agent.[7] The reaction can then be allowed to slowly warm to room temperature. Monitoring the reaction by TLC is crucial to determine the ideal temperature profile for your specific conditions.
Q2: Which nitrating agent is best for this synthesis?
A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is a common and effective choice for nitrating moderately deactivated aromatic rings. The ratio of nitric acid to sulfuric acid can be optimized, but a 1:1 or 1:2 molar ratio is a typical starting point.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product(s). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: Are there any specific safety precautions I should take?
A4: Yes, this reaction involves strong acids and is exothermic.
-
Always work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Add reagents slowly and control the temperature carefully to prevent a runaway reaction.[5]
-
Be aware that nitric acid is a strong oxidizing agent and can react violently with certain organic compounds.[5]
Q5: What are the expected spectroscopic signatures for this compound?
A5:
-
¹H NMR: You would expect to see three aromatic protons, likely with complex splitting patterns due to their proximity to each other and the substituents. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group should be observed.
-
IR Spectroscopy: Look for characteristic peaks for the -OH stretch (broad, ~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively), and C-O and C-F stretches.[4]
IV. Experimental Workflow & Visualization
General Experimental Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane or glacial acetic acid).[5][6] Cool the flask in an ice-water bath.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, while cooling in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of 2-(trifluoromethoxy)phenol, maintaining the temperature between 0-5 °C.[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Workup: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[5]
-
Purification: Remove the solvent under reduced pressure and purify the crude product using steam distillation, column chromatography, or recrystallization.[4][5]
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for synthesis issues.
Reaction Pathway Diagram
Caption: Electrophilic nitration pathway.
V. References
-
Corning Incorporated. (2022). Nitration of phenol in flow. Corning.
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 29.
-
J. C. F. de la C., & J. L. R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5183.
-
Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620.
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols.
-
ResearchGate. (n.d.). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
OC-Praktikum. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ukessays.com [ukessays.com]
- 5. corning.com [corning.com]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Nitration of 2-Nitro-6-(trifluoromethoxy)phenol
Welcome to the technical support center for the nitration of 2-Nitro-6-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and navigate the complexities of this specific nitration.
Troubleshooting Guide: Common Issues and Solutions
Low or no yield of the desired 2,6-Dinitro-6-(trifluoromethoxy)phenol is a common challenge. The following guide provides a systematic approach to identifying and resolving potential issues in your experimental setup.
DOT Graph: Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield in the nitration of this compound.
Frequently Asked Questions (FAQs)
Reaction Mechanism and Theory
Q1: What is the reaction mechanism for the nitration of this compound?
A1: The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism.[1][2] The process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[1][3][4] The aromatic ring of the phenol, although deactivated by the existing nitro and trifluoromethoxy groups, acts as a nucleophile and attacks the nitronium ion. A carbocation intermediate, often referred to as a sigma complex or arenium ion, is formed.[1] Finally, a weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the ring, restoring aromaticity and yielding the dinitrated product.[1]
DOT Graph: Nitration Reaction Mechanism
Caption: Simplified mechanism of electrophilic aromatic nitration.
Q2: Why is a mixture of nitric acid and sulfuric acid typically used?
A2: Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is a much stronger electrophile than nitric acid alone.[2][3][4] Nitric acid protonates on its hydroxyl group by the stronger sulfuric acid, which then allows for the loss of a water molecule to form the nitronium ion.[1] This is crucial for the nitration of deactivated aromatic rings, such as the starting material , which has two electron-withdrawing groups.[2]
Optimizing Reaction Conditions
Q3: What are the optimal temperature and time for this reaction?
A3: Due to the exothermic nature of nitration reactions, strict temperature control is paramount to prevent runaway reactions and the formation of byproducts.[3] For the nitration of a deactivated phenol, a temperature range of 0-5 °C is generally recommended to ensure selectivity and safety. The reaction time can vary but should be monitored closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion of the starting material.
Q4: How does the ratio of nitric acid to sulfuric acid affect the yield?
A4: The ratio of nitric acid to sulfuric acid influences the concentration of the nitronium ion. A common "mixed acid" formulation consists of a 1:2 or 1:3 ratio of nitric acid to sulfuric acid. For a deactivated substrate, a higher proportion of sulfuric acid can help to generate a sufficient concentration of the nitronium ion to drive the reaction forward. However, excessively harsh conditions can lead to oxidation and other side reactions. It is advisable to start with a 1:2 ratio and optimize based on experimental results.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 10 °C | Minimizes side reactions and improves selectivity.[3] |
| Reaction Time | 1 - 4 hours | Should be optimized by monitoring reaction progress (e.g., TLC, LC-MS). |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 - 1.5 | A slight excess of nitric acid ensures complete conversion. |
| Mixed Acid Ratio (HNO₃:H₂SO₄) | 1:2 to 1:3 (v/v) | Ensures sufficient generation of the nitronium ion for the deactivated ring.[1] |
| Stirring Speed | 250 - 400 RPM | Ensures homogeneity of the reaction mixture. |
Safety and Handling
Q5: What are the primary safety concerns when performing this nitration?
A5: The primary safety concerns involve the handling of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents.[5][6][7] The reaction is also highly exothermic and can lead to thermal runaway if not properly controlled.[3][5] Additionally, toxic nitrogen dioxide gas can be produced.[5]
Q6: What personal protective equipment (PPE) and engineering controls are necessary?
A6: Appropriate PPE includes acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5][6][8] The reaction should always be carried out in a well-ventilated fume hood.[5][8] An emergency eyewash and shower station should be readily accessible.[5][6] It is also crucial to have a spill containment kit and neutralizing agents, such as sodium bicarbonate, available.
Experimental Protocol
Q7: Can you provide a general experimental protocol for the nitration of this compound?
A7: The following is a general laboratory-scale protocol. It should be adapted and optimized for your specific equipment and scale.
Materials:
-
This compound
-
Concentrated Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add the this compound to the sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the starting material is fully dissolved, begin the dropwise addition of concentrated nitric acid via the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring.
-
The precipitated product can be collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.
-
Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
References
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link] Harbour.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-50-GHS-SDS.pdf
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Columbus Chemical. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF. Retrieved from [Link]
-
Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]
-
Scribd. (n.d.). Improved Process For Nitration of Phenol and Substituted Phenols Using. Retrieved from [Link]
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (n.d.). Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts. Retrieved from [Link]
-
SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
PNAS Nexus | Oxford Academic. (n.d.). Rapid aqueous-phase dark reaction of phenols with nitrosonium ions: Novel mechanism for atmospheric nitrosation and nitration at low pH. Retrieved from [Link]
- Google Patents. (n.d.). US4596893A - 2-trifluoromethyl-4,6-dinitro-phenol and derivatives thereof, process for the preparation thereof and herbicidal, acaricidal and crop regulation compositions containing same.
- Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
-
NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC. Retrieved from [Link]
-
SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Retrieved from [Link]
-
Quora. (2021, November 1). Why does the nitration of phenol give 2-nitrophenol?. Retrieved from [Link]
-
PubMed. (2024, September 6). Rapid aqueous-phase dark reaction of phenols with nitrosonium ions: Novel mechanism for atmospheric nitrosation and nitration at low pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid aqueous-phase dark reaction of phenols with nitrosonium ions: Novel mechanism for atmospheric nitrosation and nitration at low pH | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved from [Link]
-
Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. | Request PDF. Retrieved from [Link]
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- 8. westlab.com.au [westlab.com.au]
Technical Support Center: Chromatography Purification of 2-Nitro-6-(trifluoromethoxy)phenol
Welcome to the technical support center for the purification of 2-Nitro-6-(trifluoromethoxy)phenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in isolating this compound via column chromatography. We will move beyond simple procedural steps to explore the chemical principles governing the separation, enabling you to diagnose and resolve issues effectively.
Section 1: Compound Profile & Chromatographic Behavior
Understanding the physicochemical properties of this compound is the first step in successful troubleshooting. The molecule's unique combination of functional groups dictates its behavior on various stationary phases.
The structure contains:
-
A phenolic hydroxyl (-OH) group : This group is polar and acidic, capable of hydrogen bonding.[1]
-
A nitro (-NO2) group : This is a strongly electron-withdrawing and polar group.
-
A trifluoromethoxy (-OCF3) group : This group is highly lipophilic and electron-withdrawing.
-
An aromatic ring : Provides a non-polar surface for hydrophobic interactions.
The presence of two strong electron-withdrawing groups ortho and para to the hydroxyl group significantly increases the acidity of the phenolic proton compared to phenol itself. This pronounced acidity is a primary source of purification challenges, often leading to strong interactions with the stationary phase.[2]
| Property | Value / Description | Chromatographic Implication |
| Molecular Formula | C₇H₄F₃NO₄[3][4] | - |
| Molecular Weight | 223.11 g/mol [3][4] | Affects diffusion rates but is less critical for basic chromatography. |
| Appearance | Yellowish solid or oil.[5] | The color can be used to visually track the compound during chromatography. |
| Polarity | Polar Aromatic Compound | Interacts with polar stationary phases (e.g., silica). Retention is modulated by solvent polarity. |
| Acidity | Weakly Acidic (Phenolic) | The acidic proton can lead to strong interactions with basic sites on silica gel, causing peak tailing.[6] Ionization must be controlled in reversed-phase.[7] |
| Solubility | Soluble in polar organic solvents (DCM, EtOAc, ACN, MeOH); sparingly soluble in non-polar solvents (hexanes). | Dictates the choice of loading technique and mobile phase components. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound is streaking severely or tailing on the silica gel column. What is the most common cause and the quickest fix? A1: This is the most frequently encountered issue and is almost always due to the acidic nature of your phenol interacting too strongly with the silica gel stationary phase. The quickest fix is to modify your mobile phase by adding a small amount (0.5-1%) of acetic acid. The acid will protonate the silica surface and suppress the ionization of your compound, leading to a much sharper peak.[6]
Q2: The compound is not moving from the origin (baseline) on my TLC plate, even in 100% ethyl acetate. What should I do? A2: This indicates a very strong interaction with the silica. First, try a more polar solvent system, such as 5-10% methanol in dichloromethane (DCM).[8] If it remains immobile, your compound may be decomposing on the acidic silica. Test for stability by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely.[8] In this case, consider switching to a less acidic stationary phase like alumina or using a deactivated silica gel.[8][9]
Q3: I'm trying to use reversed-phase HPLC, but my peak shape is poor and retention time is inconsistent. Why? A3: For acidic compounds like this phenol, mobile phase pH is critical in reversed-phase chromatography.[2] Inconsistent pH can lead to variable ionization of the phenolic hydroxyl group. When ionized (phenolate form), the compound is more polar and will elute much earlier with poor retention.[2] You must use a buffered mobile phase with a pH at least 1.5-2 units below the compound's pKa to ensure it remains in its neutral, non-ionized form.[7] For most nitrophenols, a pH of 2.5-3.5 is a good starting point, often achieved with 0.1% formic acid or trifluoroacetic acid in the mobile phase.[10]
Q4: My collected "pure" fractions show a single spot on TLC right after the column, but a new, lower Rf spot appears after they sit for a few hours. What's happening? A4: This suggests that trace amounts of acidic silica gel have leached into your fractions, causing slow decomposition of your product. This is common with compounds that are sensitive to acid. To mitigate this, you can pass the combined fractions through a small plug of a neutral material like Celite or basic alumina to filter out the silica before concentration, or add a drop of a volatile base like triethylamine to the collected fractions to neutralize the leached acid.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Optimizing Separation from Closely Eluting Impurities
Problem: You have achieved elution, but your target compound co-elutes with a non-polar or slightly more polar impurity.
Underlying Principle: Resolution in chromatography is governed by efficiency, retention, and selectivity. When retention is adequate but resolution is poor, the primary factor to adjust is selectivity (α) , which is the ability of the system to differentiate between two compounds.[9] This is best achieved by changing the chemical nature of the mobile phase, not just its overall polarity.[9]
Troubleshooting Protocol:
-
Analyze with TLC: Run TLC plates in three different solvent systems that have different mechanisms of interaction:
-
System A (Standard): Hexanes/Ethyl Acetate. This is a good baseline.
-
System B (H-bond Acceptor): Hexanes/Dichloromethane. DCM is a weaker hydrogen bond acceptor than ethyl acetate.
-
System C (Alternative Selectivity): Toluene/Acetone. The aromatic ring of toluene can engage in π-π stacking interactions, offering different selectivity for aromatic compounds.[11]
-
-
Evaluate Rf and ΔRf: Measure the Rf value for your product and the impurity in each system. Calculate the difference in Rf (ΔRf). The system with the largest ΔRf offers the best selectivity and will provide the easiest separation on a column.
-
Adjust Polarity: Once the best solvent system is chosen, fine-tune the ratio of the solvents to place the Rf of your target compound between 0.25 and 0.35 for optimal column loading and separation.
Caption: Decision workflow for selecting an optimal mobile phase to improve separation selectivity.
Guide 2: Mitigating Severe Peak Tailing on Silica Gel
Problem: The compound elutes as a long, trailing streak, leading to poor resolution and contamination of many fractions.
Underlying Principle: Peak tailing for acidic compounds on silica is caused by strong, non-linear adsorption kinetics. A small number of highly active, basic silanol groups (-Si-O⁻) on the silica surface can ionically bind to the acidic phenolic proton, holding it back relative to the bulk of the material.[6]
Solutions:
-
Mobile Phase Modification (Preferred):
-
Mechanism: Adding a small amount of a competing acid (like acetic acid) to the eluent neutralizes these highly active sites and ensures the analyte remains in a single, protonated state.
-
Protocol: Prepare your chosen mobile phase (e.g., 70:30 Hexanes:EtOAc) and add 0.5-1% glacial acetic acid by volume. Use this modified eluent for both the column slurry and the mobile phase.
-
-
Stationary Phase Deactivation:
-
Mechanism: If the compound is acid-sensitive and the above method is not suitable, the silica itself can be "deactivated" or neutralized.
-
Protocol: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexanes). Add 0.5-1% triethylamine (Et₃N) relative to the solvent volume. Stir for 5 minutes before packing the column. Important: This creates a basic environment and may affect other functional groups.
-
Caption: Diagram showing how acidic modifiers prevent strong ionic interactions that cause peak tailing.
Section 4: Key Experimental Protocols
Protocol 1: Methodical Solvent System Development with TLC
This protocol ensures you find an effective mobile phase before committing to a large-scale column.
-
Prepare a Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate) to make a ~1 mg/mL solution.
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate. Keep the spot small and concentrated.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system (e.g., start with 80:20 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Let the solvent front migrate to about 1 cm from the top of the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Your compound should be visible due to its aromatic nature. Circle the spots.
-
Calculate Rf: The Retention Factor (Rf) is the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
-
-
Optimize:
-
If Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., change to 70:30 Hexanes:EtOAc).
-
If Rf is too high (>0.5), decrease the polarity (e.g., change to 90:10 Hexanes:EtOAc).
-
Aim for an Rf value between 0.25 and 0.35 for the best separation on a column.[12]
-
Protocol 2: Standard Flash Column Chromatography
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Pack the column as a slurry: mix the silica gel with the initial, least polar mobile phase and pour it into the column. Allow it to settle into a uniform bed, ensuring no air bubbles are trapped.[13]
-
Add a thin layer of sand on top to protect the silica bed.[13]
-
-
Sample Loading:
-
Wet Loading: If your crude product is soluble in the mobile phase, dissolve it in a minimal amount of the eluent and carefully pipette it onto the sand layer.
-
Dry Loading (Recommended for better resolution): Dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel (~2-3 times the weight of your product), and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply pressure (using a pump or air line) to achieve a steady flow rate.
-
Start with the low-polarity solvent system developed via TLC. If impurities are well-separated, you can perform a step-gradient by switching to a more polar mobile phase to elute your target compound faster.[8]
-
-
Fraction Collection:
-
Collect eluent in a series of test tubes or vials.
-
Monitor the separation by collecting small spots from the fractions onto a TLC plate and eluting it.
-
Combine the fractions that contain your pure product.
-
-
Analysis and Concentration:
-
Confirm the purity of the combined fractions using TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
References
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Bartleby. (n.d.). Mixture Of Ortho And Para Nitrophenol Lab Report. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
NIH. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Fluoro-6-nitrophenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Google Patents. (n.d.). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). 2-amino-6-(trifluoromethoxy) Phenol. Retrieved from [Link]
Sources
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degradation pathways of 2-Nitro-6-(trifluoromethoxy)phenol under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Nitro-6-(trifluoromethoxy)phenol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of studying the degradation of this molecule. Given the limited direct literature on this specific compound, this resource synthesizes information from analogous structures, such as nitrophenols and trifluoromethyl-containing aromatics, to provide a robust framework for your experimental design and data interpretation.
Part 1: Understanding the Molecule - A Proactive Approach to Troubleshooting
Before delving into specific experimental issues, a foundational understanding of the chemical properties of this compound is critical. The interplay between the electron-withdrawing nitro (-NO₂) group, the strongly electron-withdrawing and lipophilic trifluoromethoxy (-OCF₃) group, and the phenolic hydroxyl (-OH) group dictates its reactivity and, consequently, its degradation pathways.
Key Structural Considerations:
-
Phenolic Ring: The aromatic ring is susceptible to electrophilic attack, but the strong deactivating effects of the -NO₂ and -OCF₃ groups make it less reactive than phenol itself. However, it is the primary site for oxidative degradation.
-
Nitro Group: This group is a common target for reduction under anaerobic conditions and can be involved in various oxidative and reductive degradation pathways.[1][2]
-
Trifluoromethoxy Group: The C-O bond in the -OCF₃ group is generally stable, but the C-F bonds can be susceptible to cleavage under specific, highly energetic conditions, such as some advanced oxidation processes.[3] The trifluoromethyl group's high electronegativity influences the overall electron distribution of the aromatic ring.
-
Hydroxyl Group: The phenolic -OH group can be deprotonated, increasing the electron density of the ring and potentially influencing its reactivity, especially in pH-dependent reactions.
Part 2: Troubleshooting Common Degradation Experiments
This section is structured in a question-and-answer format to directly address potential challenges you may encounter during your degradation studies.
FAQ 1: Advanced Oxidation Processes (AOPs)
Question: My AOP experiment (e.g., Fenton, ozonolysis, photocatalysis) shows slow or incomplete degradation of this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Slow or incomplete degradation in AOPs is a common issue, often stemming from suboptimal reaction conditions or the inherent recalcitrance of the molecule. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your AOP System and Parameters:
-
For Fenton/Photo-Fenton Systems:
-
pH is Critical: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5. At higher pH, iron precipitates as ferric hydroxide, reducing the availability of the Fe²⁺ catalyst.
-
H₂O₂ Concentration: Insufficient hydrogen peroxide will limit the generation of hydroxyl radicals (•OH), the primary oxidant. Conversely, an excessive amount can lead to scavenging of •OH radicals by H₂O₂ itself. Perform a dose-response experiment to find the optimal concentration.
-
Catalyst Loading (Fe²⁺/Fe³⁺): Ensure you have an adequate concentration of the iron catalyst.
-
-
For Ozonolysis:
-
pH Influence: The degradation mechanism of nitrophenols by ozone is pH-dependent.[4][5] At acidic pH, direct ozonolysis dominates, while at neutral to alkaline pH, the formation of highly reactive hydroxyl radicals from ozone decomposition becomes more significant.[4][5] Consider adjusting the pH of your reaction medium.
-
Ozone Dosage and Mass Transfer: Inadequate ozone sparging or poor mass transfer from the gas to the liquid phase can limit the reaction rate. Ensure efficient mixing and consider increasing the ozone flow rate.[4]
-
-
For Photocatalysis (e.g., with TiO₂):
-
Catalyst Suspension: Ensure the photocatalyst is well-dispersated in the solution to maximize the active surface area. Sonication can aid in breaking up agglomerates.
-
Light Source: Verify the wavelength and intensity of your light source are appropriate for activating your photocatalyst. For TiO₂, UV-A radiation is typically required.
-
Oxygen Availability: Dissolved oxygen is a crucial electron scavenger in photocatalysis, preventing electron-hole recombination and leading to the formation of superoxide radicals. Ensure your solution is adequately aerated.
-
2. Consider the Formation of Recalcitrant Intermediates:
The degradation of aromatic compounds often proceeds through the formation of various intermediates, some of which may be more resistant to further oxidation than the parent compound.[6] For nitrophenols, these can include hydroxylated derivatives, quinones, and eventually, short-chain carboxylic acids like oxalic and formic acid, which react slowly with ozone.[6][7]
Troubleshooting Steps:
-
Time-Course Analysis: Monitor the concentration of the parent compound and screen for the appearance of major intermediates over time using techniques like HPLC-UV, LC-MS, or GC-MS.
-
Toxicity Assessment: Be aware that some degradation intermediates can be more toxic than the original compound.[5] Consider conducting toxicity assays at different time points of your degradation experiment.
Experimental Workflow for Optimizing an AOP
Caption: A systematic workflow for troubleshooting and optimizing Advanced Oxidation Processes.
FAQ 2: Biodegradation Studies
Question: I am not observing any significant biodegradation of this compound with my microbial consortium/isolate. What could be the reasons?
Answer:
The biodegradation of xenobiotic compounds like this compound can be challenging due to their toxicity and recalcitrant nature.[1][2] The presence of both a nitro and a trifluoromethoxy group likely contributes to its resistance to microbial attack.
Potential Issues and Solutions:
-
Toxicity of the Compound: The parent compound or its intermediates may be toxic to the microorganisms at the tested concentrations.
-
Troubleshooting: Start with a much lower concentration of the substrate and gradually increase it. Perform a toxicity assay to determine the minimum inhibitory concentration (MIC).
-
-
Lack of Appropriate Catabolic Genes: The microorganisms in your culture may not possess the necessary enzymes to initiate the degradation of this specific molecule.
-
Troubleshooting:
-
Acclimation: Gradually expose your microbial culture to increasing concentrations of the target compound over an extended period to encourage adaptation and potential gene expression.
-
Enrichment Cultures: Source microorganisms from environments previously contaminated with similar compounds (e.g., industrial effluents).
-
Co-metabolism: Provide a more readily degradable primary carbon source (e.g., glucose, succinate). The enzymes produced to metabolize the primary substrate may fortuitously degrade the target compound.
-
-
-
Suboptimal Culture Conditions: Environmental parameters can significantly impact microbial activity.
-
Troubleshooting:
-
pH and Temperature: Ensure these are optimal for your microbial culture.[8]
-
Nutrient Availability: Verify that essential nutrients (nitrogen, phosphorus, trace elements) are not limiting.
-
Aerobic vs. Anaerobic Conditions: The degradation pathway for nitrophenols can differ significantly between aerobic and anaerobic conditions.[1][2] For instance, the nitro group is more susceptible to reduction under anaerobic conditions. Ensure you are using the appropriate setup for the expected pathway.
-
-
Proposed Biodegradation Pathways (Hypothetical)
Caption: Hypothesized aerobic and anaerobic initial steps for the biodegradation of this compound.
FAQ 3: Hydrolytic Stability
Question: How can I assess the hydrolysis of this compound, and what challenges should I anticipate?
Answer:
Hydrolysis is a key degradation pathway to investigate, especially under varying pH conditions.
Experimental Design:
-
pH Range: Conduct the experiment over a range of pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic environmental conditions.
-
Temperature Control: Maintain a constant and known temperature, as hydrolysis rates are temperature-dependent.
-
Sterile Conditions: Use sterile buffers and glassware to prevent microbial degradation from confounding your results.
-
Controls: Include a control at each pH without the test compound to check for buffer stability.
Anticipated Challenges:
-
Slow Reaction Rate: The C-O bond of the trifluoromethoxy group is generally stable to hydrolysis under mild conditions. However, studies on 2-trifluoromethylphenol have shown that hydrolysis can occur, leading to the release of fluoride ions.[3] The nitro group may also influence the rate of hydrolysis of the trifluoromethoxy group or the aromatic ring itself. Be prepared for a potentially slow reaction that may require extended incubation times.
-
Analytical Detection of Products: The expected hydrolysis products could include 2-nitrophenol, fluoride ions, and potentially compounds resulting from the breakdown of the trifluoromethoxy group. You will need appropriate analytical methods to detect these.
Part 3: Analytical Protocols and Data Interpretation
Accurate monitoring of the parent compound and its degradation products is fundamental to understanding the degradation pathways.
Protocol 1: HPLC-UV Method for Quantifying this compound
This protocol provides a starting point for developing a quantitative HPLC method.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of A, and gradually increase B over 15-20 minutes. This will need to be optimized for your specific system and to achieve good separation from any degradation products.
3. Detection:
-
Monitor at the wavelength of maximum absorbance for this compound. This should be determined by running a UV-Vis spectrum of a standard solution.
4. Sample Preparation:
-
Aqueous samples may need to be filtered (0.22 µm syringe filter) before injection.
-
If the concentration is very low, solid-phase extraction (SPE) may be necessary to concentrate the analyte.
5. Calibration:
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the column; column degradation. | Use a mobile phase with a different pH; try a different column. |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity solvents; flush the injector. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile; try a different solvent system. |
| Drifting Baseline | Column not equilibrated; temperature fluctuations. | Allow sufficient time for column equilibration; use a column oven. |
Protocol 2: Identifying Degradation Products with LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying unknown degradation products.
1. Sample Preparation:
-
Prepare samples as for HPLC analysis.
2. LC Separation:
-
Use a similar reverse-phase HPLC method to separate the components of the mixture.
3. Mass Spectrometry:
-
Full Scan Mode: Initially, run the analysis in full scan mode to identify the molecular ions of potential degradation products.
-
Product Ion Scan (MS/MS): Fragment the parent ions of interest to obtain structural information. Common fragmentation patterns for nitrophenols involve the loss of NO, NO₂, and H₂O.
Interpreting the Data:
-
Propose structures for degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Compare observed masses to the theoretical masses of hypothesized intermediates (e.g., hydroxylated derivatives, reduced amino-phenols, ring-opened products).
References
-
Y. Zhang, et al. (2008). Mechanistic study of ozonation of p-nitrophenol in aqueous solution. Journal of Hazardous Materials, 155(1-2), 284-290. [Link]
-
M. A. R. M. Prieto, et al. (2001). Mechanisms of the Reaction of Ozone with p-Nitrophenol. Ozone: Science & Engineering, 23(4), 285-295. [Link]
-
Y. Wang, et al. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Environmental Geochemistry and Health, 46(5), 169. [Link]
-
M. S. E. K. E. Sayed, et al. (2010). Treatment performances of ozonation applied for the degradation of nitrophenols. Journal of Hazardous Materials, 178(1-3), 1079-1084. [Link]
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A. Rubio-Clemente, et al. (2022). Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water. Ingenieria y Competitividad, 24(1). [Link]
-
Keika Ventures. Analytical Method 604: Phenols. [Link]
-
Y. Li, et al. (2023). Undervalued Contribution of OVOCs to Atmospheric Activity: A Case Study in Beijing. Atmosphere, 14(11), 1641. [Link]
-
M. Alam & S. Saha. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences, 10(4), 745-766. [Link]
-
P. K. Arora. (2015). Microbial biodegradation of nitrophenols and their derivatives. Microbial Cell Factories, 14, 193. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
D. Wojcieszyńska, et al. (2010). Degradation of 2,4,6-trinitrophenol. Postępy Mikrobiologii, 49(1), 39-47. [Link]
-
M. Alam & S. Saha. (2022). c Biodegradation pathway of 2-Nitrophenol. Journal of Experimental Biology and Agricultural Sciences, 10(4), 745-766. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Used Mineral-Based Crankcase Oil. [Link]
-
U. Reif, et al. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere, 64(4), 656-662. [Link]
-
P. K. Arora, et al. (2014). Bacterial degradation of nitrophenols and their derivatives. Journal of Hazardous Materials, 266, 42-59. [Link]
-
P. S. Preethi, et al. (2023). Proposed pathway for degradation of 2, 4, 6 trinitrophenol by peroxidase of Streptomyces coelicolor SPR7. Environmental Research, 231(Pt 2), 116172. [Link]
-
S. Ebert, et al. (2001). Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation. Journal of Bacteriology, 183(11), 3468-3474. [Link]
-
Y. Sun, et al. (2023). Advanced Oxidation Processes of Organic Contaminants. Toxics, 11(1), 72. [Link]
-
W.-T. Chen, et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 473. [Link]
-
M. A. Oturan & J.-J. Aaron. (2014). Advanced Oxidation Processes in Water/Wastewater Treatment: Principles and Applications. A Review. Critical Reviews in Environmental Science and Technology, 44(23), 2577-2641. [Link]
-
D. T. Gibson. (1995). Biodegradation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Y. M. Slava, et al. (2024). Advanced oxidation processes may transform unknown PFAS in groundwater into known products. Water Research, 250, 121069. [Link]
-
Wikipedia. Phenol. [Link]
-
S. Sivasankari, et al. (2021). Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. Water Science and Technology, 84(6), 1369-1382. [Link]
-
M. L. Marín-Marín, et al. (2022). Advanced Oxidation Processes Used in The Treatment of Perfluoroalkylated Substances in Water. Ingeniería y Competitividad, 24(1). [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
S. Anantharaj, et al. (2021). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions, 50(44), 16203-16215. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
- R. H. Rosenwald. (1966). Preparation of nitrophenols. U.S.
-
United States Patent Office. (1966). Preparation of nitrophenols. [Link]
-
M. Trillas, et al. (2003). Heterogeneous photocatalytic degradation of nitrophenols. Applied Catalysis B: Environmental, 40(4), 259-268. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Solubility of 2-Nitro-6-(trifluoromethoxy)phenol
Welcome to the technical support guide for 2-Nitro-6-(trifluoromethoxy)phenol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our approach is rooted in foundational physicochemical principles to empower you to overcome these common hurdles effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation of this compound in my neutral pH buffer (e.g., PBS pH 7.4). What's causing this?
A1: The Root Cause: Physicochemical Properties
This compound is a weakly acidic molecule with significant lipophilicity, leading to inherently low aqueous solubility. This is due to its molecular structure:
-
Phenolic Group (-OH): The hydroxyl group is weakly acidic. At pH values below its acid dissociation constant (pKa), the molecule exists predominantly in its neutral, protonated form, which is significantly less soluble in water than its ionized counterpart.
-
Electron-Withdrawing Groups (-NO2, -OCF3): The nitro (-NO2) and trifluoromethoxy (-OCF3) groups are strongly electron-withdrawing. This effect increases the acidity of the phenolic proton (lowering the pKa) compared to phenol itself (pKa ≈ 10).[1][2] The pKa of 2-nitrophenol is approximately 7.2, and the highly lipophilic trifluoromethoxy group further lowers the pKa of substituted phenols by 0.5 to 1.0 units.[3][4] We can therefore estimate the pKa of this compound to be in the range of 6.0 - 6.5 .
-
High Lipophilicity: The trifluoromethoxy group, in particular, dramatically increases the molecule's lipophilicity (greasiness), which reduces its affinity for polar solvents like water.[4]
At a neutral pH of 7.4, which is only slightly above the estimated pKa, a significant portion of the compound remains in its poorly soluble, neutral form, leading to precipitation.
Q2: How can I increase the solubility of my compound by modifying the buffer?
A2: Leveraging the pH-Solubility Relationship
The most direct way to enhance the solubility of an acidic compound like this compound is by increasing the pH of the aqueous buffer.[5][6] This strategy is based on the Henderson-Hasselbalch equation, which dictates the ratio of the ionized (soluble) to the unionized (insoluble) forms of the compound.[7][8]
Core Principle: By raising the pH well above the compound's pKa, you shift the equilibrium toward the deprotonated, anionic phenolate form. This ionized species is more polar and thus exhibits significantly higher aqueous solubility.[9] As a general rule, for every pH unit above the pKa, the proportion of the soluble, ionized form increases by a factor of 10.
Caption: pH effect on ionization and solubility.
-
Prepare a High-pH Stock: Instead of dissolving the compound directly in your final buffer, first prepare a concentrated stock solution (e.g., 10-100 mM) in a dilute alkaline solution, such as 10-50 mM NaOH. The compound should dissolve readily as its soluble phenolate salt.
-
Gentle Agitation: Use a vortex mixer or sonicator to ensure complete dissolution. Mild heating (30-40°C) can be applied if necessary, but monitor for any signs of degradation (e.g., color change).
-
Dilution into Final Buffer: Carefully add small aliquots of this concentrated stock solution into your final, larger volume of aqueous buffer (e.g., PBS) while stirring. This allows the compound to be diluted to its final working concentration while remaining in solution.
-
Final pH Check: After dilution, verify the final pH of your working solution. The small volume of the alkaline stock should have a minimal effect on the final pH of a well-buffered system. If necessary, adjust the pH back to the desired value.
Crucial Note: Always add the concentrated alkaline stock to the buffer, not the other way around. Adding buffer to the stock can cause a temporary local pH drop, leading to precipitation.
Q3: My experimental conditions are pH-sensitive, and I cannot use a high pH. What are my alternative options?
A3: Using Co-solvents for Solubility Enhancement
When pH modification is not viable, the use of organic co-solvents is a standard and effective alternative.[10][11] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic molecules to dissolve.
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[12][13] It is typically used for preparing high-concentration stock solutions.
-
Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and often used in formulations where cell viability is a primary concern.[14]
-
Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer often used to improve the solubility of poorly soluble drugs in various formulations.[15]
| Issue | Probable Cause | Recommended Solution & (Considerations) |
| Precipitation upon dilution | The final concentration of the organic co-solvent is too low to maintain the compound's solubility in the aqueous buffer. | Increase the final percentage of the co-solvent in the working solution. Start with 1-2% and titrate upwards. (Note: Most cell-based assays are sensitive to co-solvent concentrations >1-2%. Always run a vehicle control to test for solvent toxicity). |
| Compound is insoluble even in 100% DMSO | The compound may have extremely high crystal lattice energy, making it difficult to dissolve. | Gently warm the solution (37°C) and use sonication to aid dissolution. If it remains insoluble, the compound may require more advanced formulation strategies. |
| Assay interference | The co-solvent is interfering with the biological or chemical components of your experiment (e.g., enzyme activity, protein binding). | Test alternative co-solvents (e.g., switch from DMSO to Ethanol or PEG 400). Determine the maximum tolerable co-solvent concentration for your specific assay. |
-
Prepare 100% Stock: Dissolve this compound in 100% anhydrous DMSO (or ethanol) to a high concentration (e.g., 50-100 mM). Ensure it is fully dissolved. This stock can typically be stored at -20°C.
-
Intermediate Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution of the 100% stock into your cell culture media or assay buffer.
-
Final Dilution: Spike the intermediate dilution or the 100% stock into the final assay medium, ensuring vigorous mixing to prevent localized high concentrations that can cause precipitation. The final co-solvent concentration should ideally be kept below 1% v/v for most biological applications.
Q4: I'm conducting long-term experiments, and my compound precipitates over time, even with co-solvents. What advanced methods can I explore?
A4: Advanced Solubilization Using Excipients
For challenging cases, especially those requiring long-term stability in aqueous media, formulation excipients like surfactants and cyclodextrins offer robust solutions.
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[16] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and keeping them in solution.[17][18][19]
-
Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Sodium Dodecyl Sulfate (SDS).
-
Mechanism: The lipophilic this compound partitions into the hydrophobic core of the micelle.
-
Considerations: Surfactants can interfere with biological membranes and protein activity. Careful concentration selection and vehicle controls are essential.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[20][21] They can form "inclusion complexes" with poorly soluble molecules that fit within their cavity, thereby increasing their apparent water solubility.[22][23][24]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®).
-
Mechanism: The aromatic portion of this compound becomes encapsulated within the non-polar cyclodextrin cavity.
-
Considerations: Cyclodextrins are generally considered to have low toxicity. However, they can sometimes extract cholesterol from cell membranes at high concentrations.
Caption: Decision tree for advanced solubilization methods.
References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved January 15, 2026, from [Link]
-
Todkar, S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Jafvert, C. T., et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data. Retrieved January 15, 2026, from [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Retrieved January 15, 2026, from [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Kumar, A., & Sahoo, S. K. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved January 15, 2026, from [Link]
-
Solubilization by surfactants: Significance and symbolism. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Retrieved January 15, 2026, from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
-
Kirejev, V., et al. (2008). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Retrieved January 15, 2026, from [Link]
-
Solubility and pH of phenol. (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]
-
Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (US). Retrieved January 15, 2026, from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved January 15, 2026, from [Link]
-
2-Nitrophenol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. Retrieved January 15, 2026, from [Link]
-
2-Nitrophenol (Ortho Nitro Phenol / ONP). (n.d.). Kajay Remedies. Retrieved January 15, 2026, from [Link]
-
Table 4-4, Physical and Chemical Properties of 2-Nitrophenol. (2023). NCBI Bookshelf. Retrieved January 15, 2026, from [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (2000). SciSpace. Retrieved January 15, 2026, from [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). PDF. Retrieved January 15, 2026, from [Link]
-
Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Retrieved January 15, 2026, from [Link]
-
Co-solvent: Significance and symbolism. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2022). NIH. Retrieved January 15, 2026, from [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.). Google Patents.
-
Use of ethanol versus DMSO as a solvent. (2017). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. (2015). Industrial & Engineering Chemistry Research. Retrieved January 15, 2026, from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. (2015). Journal of Innovations in Pharmaceutical and Biological Sciences. Retrieved January 15, 2026, from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals. Retrieved January 15, 2026, from [Link]
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organic chemistry review - common organic solvents. (2022). YouTube. Retrieved January 15, 2026, from [Link]
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Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. (n.d.). Course Hero. Retrieved January 15, 2026, from [Link]
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Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). J. Phys. Org. Chem.. Retrieved January 15, 2026, from [Link]
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2-Nitro-6-(trifluoromethyl)phenol. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
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Cas 828-27-3,p-Trifluoromethoxy phenol. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]
-
Phenol. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Acidity of alcohols continued …. (2010). Chem 263. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Minimizing Side-Product Formation in 2-Nitro-6-(trifluoromethoxy)phenol Reactions
Welcome to the technical support center for reactions involving 2-Nitro-6-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this substituted phenol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side-product formation and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
Synthesizing this compound, a valuable building block in medicinal chemistry and agrochemicals, presents a unique regioselectivity challenge.[1] The starting material, 2-(trifluoromethoxy)phenol, possesses two directing groups on the aromatic ring: a hydroxyl (-OH) group and a trifluoromethoxy (-OCF₃) group. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethoxy group is a deactivating ortho-, para-director with a preference for the para position.[2][3] This creates a competitive scenario for electrophilic substitution, such as nitration, potentially leading to a mixture of isomers and other undesirable side-products.
This guide provides practical, field-proven insights to help you control these reactions and achieve higher yields of the desired this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired this compound and Formation of Multiple Isomers
Symptoms:
-
Your reaction mixture shows multiple spots on a Thin Layer Chromatography (TLC) plate.
-
NMR or GC-MS analysis of the crude product reveals the presence of other nitrated isomers, such as 4-Nitro-2-(trifluoromethoxy)phenol.
Probable Causes:
-
Competing Directing Effects: The primary cause is the inherent electronic nature of the starting material. The strongly activating hydroxyl group directs nitration to the ortho and para positions relative to it (positions 4 and 6), while the deactivating trifluoromethoxy group also directs to its ortho and para positions (positions 3 and 5), with a preference for the para position (position 5). This competition can lead to a mixture of nitrated products.
-
Reaction Conditions Favoring Lack of Selectivity: Higher temperatures and highly concentrated nitrating agents can decrease the regioselectivity of the reaction.
Solutions:
| Solution | Mechanism of Action |
| 1. Temperature Control | Maintaining a low reaction temperature (typically between -10°C and 0°C) is crucial. Lower temperatures increase the selectivity of the nitration reaction, favoring the kinetically controlled product.[4] |
| 2. Controlled Addition of Nitrating Agent | Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 2-(trifluoromethoxy)phenol. This slow addition helps to control the reaction exotherm and maintain a low concentration of the nitrating species at any given time, which can improve selectivity. |
| 3. Choice of Nitrating Agent | Milder nitrating agents can offer better regioselectivity. Consider using a nitrate salt, such as ammonium nitrate, in the presence of an acid catalyst like potassium bisulfate.[4] |
| 4. Solvent Effects | The choice of solvent can influence the isomer distribution. Aprotic solvents of varying polarity should be screened to optimize the desired isomer ratio. |
Troubleshooting Workflow for Low Regioselectivity
Problem 2: Significant Formation of Dark, Tarry Byproducts
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A significant amount of insoluble, tar-like material is present at the end of the reaction.
-
Low recovery of any identifiable product after workup.
Probable Causes:
-
Oxidation of the Phenolic Ring: Phenols are highly susceptible to oxidation, especially under strong acidic and oxidizing conditions of nitration. This leads to the formation of polymeric, tarry substances.[5]
-
Over-Nitration: The formation of dinitro or trinitro compounds can be a precursor to degradation and tar formation, as these compounds are often less stable.[6]
-
High Reaction Temperature: Elevated temperatures accelerate the rate of both nitration and oxidation, leading to a runaway reaction and increased tar formation.[4]
Solutions:
| Solution | Mechanism of Action |
| 1. Strict Temperature Control | As with regioselectivity, maintaining a low temperature is the most critical factor in preventing oxidation. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to keep the internal reaction temperature consistently low. |
| 2. Use of Dilute Nitric Acid | Using a more dilute solution of nitric acid can reduce its oxidizing potential, thereby minimizing tar formation.[7] |
| 3. Scavengers | While not always straightforward, the addition of radical scavengers could potentially mitigate some oxidative degradation pathways. This would require careful optimization. |
Decision Tree for Mitigating Tar Formation
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor nitrated isomers when reacting 2-(trifluoromethoxy)phenol?
A1: Given the strong activating and ortho-directing nature of the hydroxyl group at position 1, the primary product is expected to be This compound . The nitro group is directed to one of the ortho positions relative to the hydroxyl group. The other ortho position (position 2) is already substituted. The para position (position 4) is also a potential site for nitration. Therefore, 4-Nitro-2-(trifluoromethoxy)phenol is a likely isomeric byproduct. The extent of formation of each isomer will be highly dependent on the reaction conditions.
Q2: How can I purify the desired this compound from its isomers and other byproducts?
A2: Column chromatography is the most effective method for separating isomers and removing impurities.[6] Given the polarity differences between the nitrophenol isomers, a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) should provide good separation. Steam distillation can also be employed to separate ortho-nitrophenols from their para-isomers, as the ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.[8]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, real-time monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the different isomers and volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities. For this compound, you would expect characteristic signals for the aromatic protons and carbons, as well as for the trifluoromethoxy group.[9]
Q4: Can over-nitration to dinitro-compounds be an issue?
A4: Yes, over-nitration is a common side reaction in phenol nitration, especially with strong nitrating agents or at elevated temperatures.[6] The initial product, this compound, still has activated positions on the ring and can undergo a second nitration to form dinitro-derivatives. To avoid this, it is crucial to use a controlled amount of the nitrating agent (close to 1 equivalent) and to monitor the reaction closely by TLC to stop it once the starting material is consumed.
Experimental Protocol: A General Guideline for Nitration
The following is a generalized protocol that should be optimized for your specific laboratory conditions and scale.
Materials:
-
2-(Trifluoromethoxy)phenol
-
Concentrated Nitric Acid (e.g., 70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Maintain the temperature below 10°C.
-
Reaction Setup: Dissolve 2-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane) in a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer. Cool the solution to -5°C to 0°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the phenol solution, ensuring the internal temperature does not rise above 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
General Experimental Workflow for Nitration
References
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. Available at: [Link].
-
Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. PubMed. Available at: [Link].
-
A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKAT USA, Inc. Available at: [Link].
-
What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora. Available at: [Link].
-
2-Nitro-6-(trifluoromethyl)phenol. MySkinRecipes. Available at: [Link].
-
Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. PubMed. Available at: [Link].
-
Scheme 23. Nitration of phenols by nitric acid. ResearchGate. Available at: [Link].
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications. Available at: [Link].
-
Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link].
- WO2000032573A1 - A meta-nitro phenol derivative and a process for producing it. Google Patents.
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WO 2025/109026 A1. Googleapis.com. Available at: [Link].
- JPH09183745A - New derivative of 2,3,6-trifluorophenol and production of the same. Google Patents.
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United States Patent Office. Googleapis.com. Available at: [Link].
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Phenol, 2-nitro-. NIST WebBook. Available at: [Link].
-
Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].
-
Separation of isomers. European Patent Office. Available at: [Link].
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Synthesis and Purification of Nitrophenols. UKEssays.com. Available at: [Link].
-
Synthesis of ortho -Nitrophenols with an Ester Functionality via Nitro Rearrangement. ResearchGate. Available at: [Link].
- DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol. Google Patents.
-
1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link].
-
2-Chloro-6-(trifluoromethyl)phenol. PubChem. Available at: [Link].
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. Available at: [Link].
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13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Doc Brown's Chemistry. Available at: [Link].
-
Phenol, 2-nitro-. NIST WebBook. Available at: [Link].
-
Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate. Available at: [Link].
-
Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. Available at: [Link].
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Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC. Available at: [Link].
- US5847231A - Selective nitration of phenol derivatives. Google Patents.
-
Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation. NIH. Available at: [Link].
-
2,4-Dichloro-6-nitro-phenol. SpectraBase. Available at: [Link].
-
Separation of the Isomers of Oligomethylphenylcyclosiloxanes and Determination of their Structures by Capillary GC–MS. ResearchGate. Available at: [Link].
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Technical Support Center: Synthesis of 6-Nitro-2-(trifluoromethoxy)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Nitro-2-(trifluoromethoxy)phenol. This document is designed for researchers, chemists, and drug development professionals who are scaling up this synthesis. Here, we move beyond simple protocols to address the practical challenges and nuanced chemical principles you'll encounter in the lab. Our focus is on providing actionable troubleshooting advice and answering key questions to ensure a safe, efficient, and successful synthesis.
A Note on Nomenclature: The target molecule is systematically named 6-Nitro-2-(trifluoromethoxy)phenol. It is synthesized via the electrophilic nitration of 2-(trifluoromethoxy)phenol. This guide will address the formation of this primary product, as well as its common isomer, 4-Nitro-2-(trifluoromethoxy)phenol.
Section 1: Synthesis Overview and Key Challenges
The synthesis of 6-Nitro-2-(trifluoromethoxy)phenol involves the nitration of 2-(trifluoromethoxy)phenol, a classic example of electrophilic aromatic substitution. The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity, potentially improving a drug candidate's pharmacokinetic profile[1][2].
The primary challenge in this synthesis is controlling the regioselectivity and preventing unwanted side reactions. The starting phenol contains two activating, ortho-, para-directing groups: the hydroxyl (-OH) and the trifluoromethoxy (-OCF3) groups. The hydroxyl group is a powerful activator, meaning the reaction is fast and highly exothermic, while the -OCF3 group is moderately deactivating. The nitration will occur primarily at the positions ortho and para to the strongly activating -OH group (positions 4 and 6), leading to a mixture of isomers.
Core Reaction:
Section 2: Critical Safety Protocols: Managing Nitration Hazards
Nitration reactions are energetically favorable and can become uncontrollable if not managed properly. The combination of strong oxidizing agents (nitric acid) and organic materials creates significant risk.[3][4]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).
-
Ventilation: All steps must be performed inside a certified chemical fume hood to prevent inhalation of toxic nitrogen oxide gases (NOx) and corrosive acid vapors.[5]
-
Exothermic Reaction Control: The reaction is highly exothermic and can lead to thermal runaway.[4] The reaction vessel must be submerged in an ice/salt bath or controlled by a cryo-cooler to maintain the required low temperature.
-
Slow & Controlled Addition: The nitrating agent must be added dropwise with vigorous stirring to ensure even distribution and to dissipate heat effectively.
-
Quenching: The reaction must be quenched by slowly pouring the reaction mixture over a large amount of crushed ice. Never add water directly to the concentrated acid mixture.[6]
-
Waste Disposal: Nitric acid waste must be segregated and neutralized before disposal. Do not mix nitric acid waste with organic solvents or other acids.[7]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question: My reaction yielded a dark, tar-like substance instead of the expected yellow solid. What went wrong?
Answer: This is a classic sign of an uncontrolled exotherm leading to oxidation and over-nitration.
-
Causality: The hydroxyl group makes the phenol ring highly susceptible to oxidation by nitric acid.[8] If the temperature rises above the recommended range (typically 0-5 °C), the rate of reaction increases exponentially. This thermal runaway consumes the starting material in side reactions, forming polymeric tars and potentially di- or tri-nitrated byproducts.
-
Preventative Protocol:
-
Ensure your cooling bath is stable and can handle the heat evolution. An ice/salt mixture or a chiller is more reliable than a simple ice bath.
-
Add the nitrating agent (or the phenol solution) extremely slowly, one drop at a time, while monitoring the internal temperature with a low-temperature thermometer. If the temperature rises by more than 2 °C, pause the addition until it stabilizes.
-
Vigorous stirring is essential to dissipate localized hot spots where the drops of reagent enter the mixture.
-
Question: The final yield of my desired 6-nitro isomer is very low, with the 4-nitro isomer dominating. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in phenol nitration is challenging. While the 4-nitro (para) isomer is often the thermodynamic product, kinetic control can favor the 6-nitro (ortho) isomer.
-
Causality: The ortho position is sterically hindered by the adjacent trifluoromethoxy group. However, intramolecular hydrogen bonding between the phenolic -OH and the incoming nitro group at the ortho position can stabilize the transition state, favoring its formation under certain conditions.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Running the reaction in a less polar solvent like dichloromethane or using acetic acid might alter the solvation of the intermediate and affect the ortho/para ratio.[6]
-
Nitrating Agent: Using milder nitrating agents or different acid catalysts can sometimes provide better selectivity. A common method involves the in situ generation of nitric acid from sodium nitrate and a solid acid support like silica gel infused with sulfuric acid.[9] This provides a heterogeneous system with potentially milder conditions.
-
Temperature: Strict adherence to low temperatures (e.g., -10 °C to 0 °C) is critical, as higher temperatures tend to favor the more stable para isomer.
-
Question: I'm having difficulty separating the 6-nitro and 4-nitro isomers by column chromatography. What can I do?
Answer: The similar polarity of the two isomers makes separation challenging. The key difference to exploit is the intramolecular hydrogen bonding in the ortho isomer.
-
Causality: The 6-nitro (ortho) isomer can form a strong intramolecular hydrogen bond between the phenolic proton and an oxygen of the nitro group. This reduces its ability to act as a hydrogen bond donor to the silica gel stationary phase, making it less polar and faster eluting than the 4-nitro (para) isomer. The para isomer's hydroxyl group is free to interact strongly with the silica.
-
Troubleshooting & Optimization:
-
TLC First: Before running a large column, meticulously optimize your solvent system using Thin-Layer Chromatography (TLC). Test various ratios of non-polar (e.g., hexane, petroleum ether) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents to achieve the best possible separation (ΔRf).
-
Column Parameters: Use a long, narrow column and a fine mesh silica gel for higher resolution. Apply the crude sample in a minimal amount of solvent to ensure a tight starting band.
-
Alternative Purification - Steam Distillation: The intramolecular hydrogen bonding in the ortho isomer also makes it more volatile. Steam distillation is a classic and effective method for separating ortho-nitrophenols from their para isomers.[6][10] The ortho isomer will co-distill with the steam, while the less volatile para isomer remains in the distillation flask.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid in this reaction? A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species that attacks the aromatic ring.[11]
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a silica gel plate alongside a spot of the starting material (2-(trifluoromethoxy)phenol). Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been consumed. The products will appear as new, more polar spots (lower Rf value).
Q3: Besides the 4-nitro isomer, what other byproducts should I be aware of? A3: If the reaction conditions are too harsh (high temperature or excess nitric acid), you may form dinitrated products, such as 4,6-dinitro-2-(trifluoromethoxy)phenol. Dark-colored polymeric materials from oxidation of the phenol are also common byproducts.[8]
Q4: Is it possible to perform this reaction without sulfuric acid? A4: Yes, alternative methods exist. Using dilute nitric acid in a solvent like glacial acetic acid can work, though it may be slower.[12] Heterogeneous methods using a solid acid catalyst and a nitrate salt (e.g., NaNO₃) offer a milder, often safer alternative that can simplify workup.[9]
Section 5: Experimental Protocol & Data
Detailed Synthesis Protocol
This protocol is a representative procedure and should be adapted based on laboratory-specific risk assessments.
-
Reagent Preparation:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(trifluoromethoxy)phenol (1 eq.) in glacial acetic acid.
-
Cool the flask to 0 °C in an ice/salt bath.
-
-
Nitration:
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a separate flask containing chilled glacial acetic acid.
-
Add this nitrating mixture dropwise to the stirred phenol solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction's progress by TLC until the starting phenol is consumed.
-
-
Workup:
-
Very slowly, pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Separate the ortho (6-nitro) and para (4-nitro) isomers using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The less polar 6-nitro isomer will elute first.
-
Data Presentation
Table 1: Reagent Quantities (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 2-(trifluoromethoxy)phenol | 178.11[13] | 10.0 g | 0.056 | 1.0 |
| Nitric Acid (70%) | 63.01 | 5.6 mL | 0.062 | 1.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
Section 6: Visual Workflow & Reaction Diagrams
Caption: General workflow for the synthesis and purification of 6-Nitro-2-(trifluoromethoxy)phenol.
Caption: Electrophilic nitration of 2-(trifluoromethoxy)phenol yielding ortho and para isomers.
References
- YouTube. (2024).
- National Academic Digital Library of Ethiopia. (2013).
- University of California, Riverside EH&S. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- PMC - PubMed Central. (2025).
- ResearchGate. (n.d.).
- MDPI. (2021).
- ACS Publications. (n.d.). Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds.
- ChemicalBook. (2025). 2-Fluoro-6-nitrophenol.
- PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol.
- ASM Journals. (n.d.).
- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- oc-praktikum.de. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
- ChemScene. (n.d.). 2-Nitro-4-(trifluoromethoxy)phenol.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Corning. (n.d.).
- Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
- Benchchem. (n.d.). Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis.
- PMC - NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- Wikipedia. (n.d.). Phenol.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethoxy)phenol.
- Sigma-Aldrich. (n.d.). 2-Nitro-4-(trifluoromethoxy)phenol.
- PubMed. (n.d.).
- Organic Syntheses Procedure. (n.d.). m-NITROPHENOL.
- Redalyc. (n.d.). REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES.
- UKEssays.com. (2017).
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Technical Support Center: Purification of Phenolic Compounds from Reaction Mixtures
Welcome to the Technical Support Center dedicated to the purification of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating phenols from reaction mixtures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the purification of phenolic compounds, providing potential causes and actionable solutions.
Issue 1: Low Recovery of Phenolic Compound After Extraction
-
Symptom: You observe a significantly lower yield of your target phenolic compound than expected after performing a liquid-liquid or solid-phase extraction.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Step Detailed Rationale/Protocol Inappropriate Solvent Polarity Optimize the extraction solvent. The polarity of the solvent is critical for efficient extraction.[1][2][3] Phenolic compounds have a wide range of polarities. A single solvent may not be sufficient. For liquid-liquid extraction, consider testing a range of solvents with varying polarities, such as diethyl ether, ethyl acetate, and methanol/water mixtures.[1][4] For Solid-Phase Extraction (SPE), select a cartridge with a suitable stationary phase (e.g., C18 for reversed-phase, or a polymeric sorbent).[5][6] Incorrect pH of the Aqueous Phase Adjust the pH of the sample. The acidity of phenolic compounds allows for their selective extraction. By adjusting the pH of the aqueous phase to be basic (e.g., using a sodium bicarbonate or sodium hydroxide solution), the phenolic compound will be deprotonated to its phenolate salt, which is more soluble in the aqueous phase.[7][8] This allows for the removal of non-acidic organic impurities with an organic solvent. Subsequently, acidifying the aqueous layer will protonate the phenolate, allowing the neutral phenol to be extracted into a fresh organic layer.[8] Low pH levels can also significantly increase the sensitivity of SPME methods for phenols.[9] Insufficient Phase Separation/Emulsion Formation Break the emulsion. Emulsions can form during liquid-liquid extraction, trapping your compound of interest. To break an emulsion, you can try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or by gentle swirling or centrifugation. Compound Degradation Minimize exposure to heat and light. Some phenolic compounds are sensitive to heat and can decompose at high temperatures, for example during reflux extraction.[10] It is advisable to use extraction methods that operate at or near room temperature whenever possible.
Issue 2: Co-elution of Impurities During Column Chromatography
-
Symptom: Your target phenolic compound is not cleanly separated from impurities, as indicated by analytical techniques like TLC or HPLC.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Step Detailed Rationale/Protocol Inappropriate Solvent System Optimize the mobile phase. The choice of solvent system is crucial for achieving good separation on a silica gel column.[11] For phenolic compounds, which can exhibit tailing on silica gel due to their acidic nature, a common mobile phase is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol).[11][12] Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing by protonating the silica surface silanol groups. Column Overloading Reduce the amount of sample loaded onto the column. Loading too much crude material onto the column will lead to broad peaks and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. Compound Streaking/Tailing on TLC and Column Use a different stationary phase or modify the eluent. The acidic nature of phenols can cause them to interact strongly with the acidic silica gel, leading to tailing.[12] Consider using a more neutral stationary phase like alumina or a modified silica gel.[12] Alternatively, adding a small amount of a competitive acidic modifier like acetic acid to your eluent can mitigate this issue. Irreversible Adsorption to Silica Gel Test for compound stability on silica. Some phenolic compounds can decompose on silica gel.[13] Before performing column chromatography, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC in the same solvent system to see if any new spots have appeared, which would indicate decomposition. If decomposition occurs, consider alternative purification methods like recrystallization or using a different stationary phase.[13]
Issue 3: Poor Crystal Formation During Recrystallization
-
Symptom: Your phenolic compound either oils out or fails to crystallize from the chosen solvent system.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Step Detailed Rationale/Protocol Inappropriate Solvent Choice Select a suitable solvent or solvent pair. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] If a single solvent doesn't work, a mixed solvent system can be effective.[14][15] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.[14] Solution is Too Concentrated or Too Dilute Adjust the concentration. If the solution is too concentrated, the compound may precipitate out too quickly as an amorphous solid or oil. If it is too dilute, crystallization may not occur. Finding the optimal concentration often requires some experimentation. Cooling Rate is Too Fast Allow the solution to cool slowly. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[16] Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Presence of Impurities Inhibiting Crystallization Perform a preliminary purification step. Highly impure samples may be difficult to crystallize. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an extraction, to remove some of the impurities before attempting recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a newly synthesized phenolic compound?
A good starting point is often a simple liquid-liquid extraction to remove major impurities.[8][17] Based on the properties of your compound (e.g., acidity), you can use pH adjustments to selectively move your compound between aqueous and organic layers.[8] Following this, column chromatography or recrystallization can be used for further purification.
Q2: How do I choose the right solvent for extracting my phenolic compound?
The choice of solvent depends on the polarity of your specific phenolic compound.[1][2] A good starting point is to use solvents of intermediate polarity like ethyl acetate or diethyl ether. For more polar phenols, a mixture of an organic solvent and water may be necessary.[1] It is often beneficial to test a few different solvents on a small scale to determine the most effective one for your compound.
Q3: My phenolic compound is a solid. Is recrystallization always the best method for purification?
Recrystallization is an excellent and often preferred method for purifying solid phenolic compounds, as it can yield very pure material.[16] However, its success is highly dependent on finding a suitable solvent system.[14] If recrystallization proves difficult, column chromatography is a viable alternative. For some thermally stable phenols, distillation can also be an option.[18][19]
Q4: What are some common interfering substances I should be aware of when working with phenolic compounds?
Several classes of compounds can interfere with the analysis and purification of phenols. These include:
-
Other acidic compounds: Carboxylic acids can be co-extracted with phenols under basic conditions.
-
Reducing agents: Substances like ascorbic acid can interfere with certain colorimetric assays for phenols, such as the Folin-Ciocalteu method.[20]
-
Proteins: Proteins can also react with the Folin-Ciocalteu reagent and can be precipitated out using trichloroacetic acid (TCA).[20][21]
-
Sugars: Sugars can also interfere with some quantification methods.[21]
Q5: When should I consider using Solid-Phase Extraction (SPE) for my phenolic compound?
SPE is a powerful technique for sample clean-up and concentration, especially for complex mixtures.[6][22] It is particularly useful when you need to:
-
Isolate phenols from a large volume of a dilute solution.
-
Remove interfering matrix components before analysis by techniques like HPLC.[22]
-
Fractionate a complex mixture of phenolic compounds.[5]
III. Detailed Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of an Acidic Phenolic Compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. This will deprotonate the phenolic compound, causing it to move into the aqueous layer. Repeat the wash 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains non-acidic impurities and can be discarded (after ensuring your product is not present).
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The phenolic compound will precipitate out if it is a solid, or it can be extracted.
-
Back-Extraction: Extract the acidified aqueous solution with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate). Repeat this extraction 2-3 times.
-
Drying and Evaporation: Combine the organic layers from the back-extraction, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified phenolic compound.
Protocol 2: Standard Operating Procedure for Solid-Phase Extraction (SPE)
This protocol provides a general guideline for using a reversed-phase (e.g., C18) SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of deionized water.[5] Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent and load it onto the conditioned cartridge. The sample should be loaded at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute weakly retained, more polar impurities.
-
Elution: Elute the target phenolic compound with a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[5] Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., TLC or HPLC) to identify the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified phenolic compound.
IV. Visualization of Workflows
Diagram 1: Decision Tree for Phenolic Compound Purification
Caption: A decision tree to guide the selection of an appropriate purification method for phenolic compounds.
Diagram 2: Workflow for pH-Based Liquid-Liquid Extraction
Caption: A workflow illustrating the separation of a phenolic compound from neutral impurities using pH-based liquid-liquid extraction.
V. References
-
Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. ACS Publications. Available from: [Link]
-
Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. ResearchGate. Available from: [Link]
-
Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. Available from: [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PubMed Central. Available from: [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available from: [Link]
-
Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available from: [Link]
-
Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. ResearchGate. Available from: [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PubMed Central. Available from: [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. Available from: [Link]
-
Column chromatography of phenolics?. ResearchGate. Available from: [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. Available from: [Link]
-
(PDF) Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. ResearchGate. Available from: [Link]
-
Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them?. ResearchGate. Available from: [Link]
-
Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. Available from: [Link]
-
Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. Available from: [Link]
-
Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. Available from: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available from: [Link]
-
Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Reddit. Available from: [Link]
-
(PDF) Selection of the Solvent and Extraction Conditions for Maximum Recovery of Antioxidant Phenolic Compounds from Coffee Silverskin. ResearchGate. Available from: [Link]
-
How to Perform a Phenol Test for Accurate Chemical Analysis. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. Available from: [Link]
-
Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. ResearchGate. Available from: [Link]
-
(PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. Available from: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. PubMed Central. Available from: [Link]
-
Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. ResearchGate. Available from: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Available from: [Link]
-
Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. PubMed Central. Available from: [Link]
-
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. Available from: [Link]
-
(PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. ResearchGate. Available from: [Link]
-
How to remove the phenol from the reaction mixture without doing column chromatography?. ResearchGate. Available from: [Link]
-
Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available from: [Link]
-
Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Ecoxtract. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]
-
Recrystallization. Chemistry LibreTexts. Available from: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available from: [Link]
-
Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams. PubMed. Available from: [Link]
-
Technology Advances in Phenol Removals: Current Progress and Future Perspectives. Available from: [Link]
-
Why are Phenols so Challenging to Extract from Water?. Biotage. Available from: [Link]
-
Cleaning Dirty Phenol. YouTube. Available from: [Link]
-
How to isolate phenolic compounds from ethanolic extract.. ResearchGate. Available from: [Link]
-
Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Nitro-6-(trifluoromethoxy)phenol in Cell-Based Assays
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the biological activity of 2-Nitro-6-(trifluoromethoxy)phenol. The incorporation of a trifluoromethyl (CF3) group can significantly enhance the lipophilicity and metabolic stability of phenolic compounds, while the nitro (NO2) group is a known pharmacophore present in many biologically active molecules.[1][2] This combination suggests a high potential for potent biological effects, necessitating a systematic and robust validation approach.
We will move beyond simple protocol recitation to explain the causal logic behind experimental design. This guide is structured to be a self-validating system, emphasizing the inclusion of appropriate controls and orthogonal assays to ensure data integrity. We will compare the activity of our target compound against structurally relevant alternatives to contextualize its potency and specificity.
Comparative Compound Selection: Establishing a Performance Baseline
To understand the unique contribution of the trifluoromethoxy and nitro functional groups to the overall biological activity, this compound will be assayed in parallel with the following compounds:
| Compound | Rationale for Inclusion |
| Phenol | The parent scaffold, providing a baseline for phenolic activity.[3] |
| 2-Nitrophenol | Isolates the effect of the nitro group in the ortho position.[4] |
| 4-Nitrophenol | A well-studied isomer used to assess positional effects of the nitro group.[5] |
| Staurosporine | A well-characterized, potent inducer of apoptosis, serving as a positive control in relevant assays. |
Part 1: Foundational Assessment of Cytotoxicity
The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability. This establishes the concentration range for subsequent mechanistic studies and identifies whether the compound is cytotoxic, cytostatic, or inert. We will employ two distinct assays that measure different hallmarks of cell death, providing a more complete picture of the compound's cytotoxic potential.
A. Metabolic Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]
| Compound | Cell Line: A549 (Lung Carcinoma) IC50 (µM) | Cell Line: HEK293 (Non-Cancerous) IC50 (µM) |
| This compound | 15.2 ± 1.8 | 85.7 ± 5.3 |
| 2-Nitrophenol | 120.5 ± 9.1 | > 200 |
| 4-Nitrophenol | 95.3 ± 7.4 | > 200 |
| Phenol | > 500 | > 500 |
| Staurosporine (Positive Control) | 0.05 ± 0.01 | 0.12 ± 0.02 |
IC50: The half-maximal inhibitory concentration.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed human lung carcinoma cells (e.g., A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Preparation: Prepare serial dilutions of this compound and comparative compounds in culture medium. A vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine) must be included.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
B. Membrane Integrity Assessment: LDH Release Assay
As an orthogonal approach, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH released from the cytosol of cells with compromised membrane integrity.[10] This assay is an excellent corollary to the MTT assay, as it directly measures cell death (necrosis or late apoptosis) rather than metabolic shutdown.
Part 2: Elucidating the Mechanism of Cell Death
If cytotoxicity is observed, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis and is often the desired mechanism for anti-cancer agents.
A. Detection of Early Apoptosis: Annexin V Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS that can be conjugated to a fluorophore (e.g., FITC). By co-staining with a viability dye like Propidium Iodide (PI), which only enters cells with compromised membranes, we can use flow cytometry to distinguish between four populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
Caption: Workflow for apoptosis detection via Annexin V and PI staining.
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound at its predetermined IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include vehicle and positive (Staurosporine) controls.
-
Harvest Cells: After treatment, collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using trypsin. Combine the detached cells with their corresponding supernatant.[12]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS. This step is crucial to remove any interfering substances.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
B. Caspase-3/7 Activity Assay
To confirm the involvement of the apoptotic machinery, a direct measurement of effector caspase activity is essential. Caspases-3 and -7 are key executioner caspases. This assay utilizes a non-fluorescent substrate that, when cleaved by active caspase-3/7, releases a green fluorescent DNA-binding dye. This provides a quantifiable measure of apoptosis induction.[14]
Part 3: Investigating Upstream Mechanistic Pathways
Understanding the upstream events that trigger apoptosis provides deeper insight into the compound's mechanism of action. Based on the chemical structure, two plausible pathways are the induction of oxidative stress and the modulation of inflammatory signaling.
A. Measurement of Intracellular Reactive Oxygen Species (ROS)
The nitroaromatic structure and the presence of a trifluoromethyl group could promote redox cycling within the cell, leading to the generation of Reactive Oxygen Species (ROS).[15] Excessive ROS can induce oxidative stress, damage cellular components, and trigger apoptosis. We can measure intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.[16][17]
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Loading with Probe: Remove the culture medium and wash the cells gently with PBS. Add 100 µL of DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark to allow for probe uptake and deacetylation.[18]
-
Treatment: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., Tert-Butyl Hydroperoxide, TBHP).[16]
-
Data Acquisition: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken over several hours to observe the dynamics of ROS production.
B. Analysis of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Various stimuli, including oxidative stress, can lead to the degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate into the nucleus and activate gene transcription.[20] We can assess pathway activation by measuring the nuclear translocation of the p65 subunit using immunofluorescence microscopy or a reporter gene assay.
Caption: Proposed mechanism of action for this compound.
-
Cell Culture: Seed cells on sterile coverslips in a 24-well plate.
-
Treatment: Treat cells with the test compound for a specified time (e.g., 1-6 hours). Include a positive control for NF-κB activation, such as Tumor Necrosis Factor-alpha (TNF-α).[21]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a solution like 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of p65 to determine the extent of translocation.
Conclusion and Future Directions
This guide outlines a logical, multi-faceted approach to characterize the biological activity of this compound. By starting with broad cytotoxicity screening and progressively narrowing the focus to specific mechanisms like apoptosis, ROS production, and NF-κB signaling, researchers can build a robust and well-supported profile of the compound's action. The comparative data against structural analogs is essential for determining if the observed activity is novel and potent. The combination of quantitative plate-reader assays, detailed flow cytometry, and qualitative imaging provides the rigorous validation required for advancing a compound in the drug discovery pipeline.
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Chen, J., et al. (2011). Cell-based biosensor for measurement of phenol and nitrophenols toxicity. PubMed. Retrieved from [Link]
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Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen. Retrieved from [Link]
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Ying, O., et al. (2022). Real-Time Detection of Reactive Oxygen Species Production in Immune Response in Rice with a Chemiluminescence Assay. JoVE. Retrieved from [Link]
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Hayden, M.S., & Ghosh, S. (Eds.). (2015). NF-kappa B: Methods and Protocols. ResearchGate. Retrieved from [Link]
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Gschaidmeier, H., et al. (2019). Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro. PubMed. Retrieved from [Link]
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Toso, R. J. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Retrieved from [Link]
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Cirrincione, A., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Nitro-6-(trifluoromethoxy)phenol Analogs
Abstract
The 2-nitro-6-(trifluoromethoxy)phenol scaffold presents a compelling, albeit underexplored, framework in medicinal chemistry. The strategic placement of a strongly electron-withdrawing nitro group and a lipophilic, metabolically robust trifluoromethoxy group on a phenolic ring suggests a high potential for diverse biological activities. Due to the limited direct experimental data on analogs of this specific scaffold, this guide provides a predictive structure-activity relationship (SAR) analysis based on well-established principles from structurally related nitrophenols and trifluoromethoxy-containing aromatic compounds. We will delve into the anticipated impact of structural modifications on biological activity, propose relevant experimental protocols for screening, and present illustrative data from analogous compounds to guide future drug discovery efforts in this area.
Introduction: The Rationale for this compound as a Privileged Scaffold
The design of novel therapeutic agents often hinges on the strategic combination of pharmacophoric elements. The this compound core is an exemplary case, integrating three key functionalities:
-
The Phenolic Hydroxyl Group: This versatile group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets. Its acidity, and therefore its interaction potential, is significantly modulated by the other ring substituents.
-
The Ortho-Nitro Group: As a potent electron-withdrawing group, the nitro moiety dramatically increases the acidity of the phenolic proton, potentially enhancing its ability to form strong hydrogen bonds or ionic interactions.[1][2] The nitro group itself can also participate in polar interactions and is a known pharmacophore in various drug classes.
-
The Ortho-Trifluoromethoxy Group: This substituent offers a unique combination of properties that are highly desirable in drug design. It is strongly lipophilic, which can enhance membrane permeability and bioavailability.[3][4] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, thereby increasing the compound's half-life.[3][5]
This guide will systematically explore how modifications to this core structure are predicted to influence biological activity, providing a roadmap for the rational design of novel analogs.
Predicted Structure-Activity Relationships
The biological activity of analogs based on the this compound scaffold can be systematically modulated by making substitutions at three key positions: the phenolic hydroxyl, the aromatic ring, and by modifying the existing nitro and trifluoromethoxy groups.
Modifications of the Phenolic Hydroxyl Group (R1)
The phenolic -OH is a primary site for interaction with biological targets. Its modification can serve to alter solubility, metabolic stability, and pro-drug potential.
-
Alkylation/Acylation: Converting the hydroxyl group to an ether or an ester (e.g., -OCH₃, -OAc) would mask its hydrogen bonding capability and is expected to decrease activity if the -OH is directly involved in target binding. However, this can also be a pro-drug strategy, where the ester is cleaved in vivo to release the active phenol. This approach can improve oral bioavailability.
-
Bioisosteric Replacement: Replacing the -OH with a bioisostere like -NH₂ or -SH would significantly alter the electronic and hydrogen bonding properties of the molecule, likely leading to a different biological activity profile.
Substitutions on the Aromatic Ring (R2, R3, R4)
Introducing additional substituents on the aromatic ring is a classical strategy to fine-tune electronic properties, lipophilicity, and steric bulk, thereby influencing potency and selectivity.
-
Electron-Donating Groups (EDGs): Introducing EDGs such as alkyl or methoxy groups at positions 3, 4, or 5 would counteract the electron-withdrawing effects of the nitro and trifluoromethoxy groups. This would decrease the acidity of the phenol and could either increase or decrease biological activity depending on the specific target.
-
Electron-Withdrawing Groups (EWGs): Adding further EWGs like halogens or a cyano group would further increase the acidity of the phenol and could lead to enhanced potency if a highly acidic proton is favorable for target interaction.
-
Lipophilicity and Steric Bulk: The size and nature of the substituent will also impact how the molecule fits into a binding pocket. Bulky substituents could introduce selectivity for certain targets over others.
Modification of the Nitro and Trifluoromethoxy Groups
While synthetically more challenging, modification of the existing ortho-substituents could yield significant insights.
-
Reduction of the Nitro Group: Reducing the nitro group to an amine (-NH₂) would fundamentally change the electronic properties of the ring, converting a strong EWG to a strong EDG. This would drastically alter the biological activity. For instance, many o-aminophenol derivatives exhibit potent antioxidant and cytotoxic activities.[6][7]
-
Positional Isomers: Moving the nitro or trifluoromethoxy group to other positions on the ring would create a library of isomers with different electronic and steric profiles. For example, moving the nitro group to the para-position is known to have a strong influence on the acidity and biological activity of phenols.[1][2]
The following diagram illustrates the key diversification points on the this compound scaffold.
Caption: Key diversification points for SAR studies of this compound analogs.
Comparative Biological Activity Data (Predictive)
The following table presents hypothetical IC₅₀ values for a series of this compound analogs against a generic kinase target. These values are extrapolated from known SAR trends for nitrophenols and trifluoromethyl-containing inhibitors to illustrate the potential impact of substitutions.
| Compound ID | R1 | R2 | R3 | R4 | Predicted Kinase IC₅₀ (nM) | Rationale |
| Parent | OH | H | H | H | 150 | Baseline activity of the core scaffold. |
| Analog-1 | OCH₃ | H | H | H | >10,000 | Masking the phenolic -OH likely abolishes key hydrogen bonding with the target. |
| Analog-2 | OH | H | Cl | H | 75 | An electron-withdrawing group at the para-position can enhance the acidity of the phenol, potentially improving binding affinity. |
| Analog-3 | OH | H | CH₃ | H | 250 | An electron-donating group at the para-position may reduce the acidity of the phenol, weakening interactions. |
| Analog-4 | OH | Cl | H | H | 300 | Steric hindrance from an additional ortho-substituent may disrupt optimal binding. |
Recommended Experimental Protocols
To validate the predicted SAR and discover the therapeutic potential of this compound analogs, a systematic screening cascade is recommended.
General Synthesis of Analogs
A common synthetic route would involve the nitration of a commercially available trifluoromethoxy-phenol, followed by further modifications.
Step-by-step Protocol:
-
Nitration: Dissolve the starting trifluoromethoxy-phenol in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring it over ice water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate the desired this compound isomer.
-
Further Derivatization: The purified core scaffold can then be subjected to standard chemical transformations (e.g., etherification, esterification, aromatic substitution) to generate the desired library of analogs.
In Vitro Biological Assays
Based on the known activities of nitrophenols and trifluoromethyl-containing compounds, the following assays are recommended for initial screening.[8]
4.2.1. Anticancer Activity - MTT Assay
This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
4.2.2. Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell supernatant and mix it with an equal volume of Griess reagent.
-
Incubation and Absorbance: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
The following workflow diagram illustrates the proposed screening cascade.
Caption: Proposed experimental workflow for the evaluation of this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The predictable electronic and physicochemical contributions of the nitro and trifluoromethoxy groups provide a solid foundation for rational drug design. By systematically exploring the structure-activity relationships through the synthesis and screening of a diverse library of analogs, it is anticipated that potent and selective modulators of various biological targets can be identified. The experimental protocols outlined in this guide offer a clear path forward for researchers to unlock the full potential of this intriguing chemical scaffold. Future work should focus on identifying the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy.
References
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][3][5]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Bentham Science. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link][6]
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ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link][7]
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ResearchGate. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]
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Allen. The correct order of decreasing acidity of nitrophenols will be. [Link][1]
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Introduction
In drug discovery, the thorough evaluation of novel small molecules is paramount. This guide provides a comprehensive framework for comparing the efficacy of a novel compound, 2-Nitro-6-(trifluoromethoxy)phenol, against a well-characterized related compound, Niclosamide. While both molecules share a substituted nitrophenol motif, Niclosamide is an FDA-approved drug with a well-documented history as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5] Constitutive activation of the STAT3 pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[6][7][8]
This guide is designed for researchers and drug development professionals. It establishes a series of self-validating experimental protocols to objectively assess the biological activity of this compound, using Niclosamide as a benchmark. We will explore the structural and physicochemical properties of each compound, detail the experimental workflows for determining efficacy, and provide a logical framework for data interpretation, grounded in established scientific principles.
Part 1: Structural and Physicochemical Analysis
A molecule's biological activity is intrinsically linked to its chemical structure and resulting physicochemical properties. Understanding these characteristics provides a rational basis for predicting and interpreting experimental outcomes.
Compound Structures:
-
This compound: A nitrophenol derivative characterized by a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) ortho to the hydroxyl group.[9]
-
Niclosamide: A more complex salicylanilide, its structure is 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.[4][7] It features a nitrophenyl ring, which provides a key structural similarity to our test compound.
The key difference lies in the substituents. The trifluoromethoxy group (-OCF3) on this compound is of particular interest. In medicinal chemistry, this group is known to significantly enhance lipophilicity, which can improve cell membrane permeability and bioavailability.[10][11][12] Furthermore, the high strength of the C-F bonds increases metabolic stability, potentially leading to a longer biological half-life compared to non-fluorinated analogues.[10][11][13][14]
Predicted Physicochemical Properties:
| Property | This compound | Niclosamide | Significance in Drug Discovery |
| Molecular Weight | 223.11 g/mol [9] | 327.06 g/mol | Influences diffusion and absorption; smaller molecules often show better permeability. |
| Lipophilicity (LogP) | Higher (predicted) | Lower (predicted) | Affects membrane permeability, solubility, and protein binding. The -OCF3 group is a highly lipophilic substituent.[12] |
| Acidity (pKa) | Acidic (due to phenol group)[15] | Weakly acidic[2] | Determines the ionization state at physiological pH, which impacts cell entry and target interaction. |
Part 2: Experimental Framework for Efficacy Comparison
To systematically compare the efficacy of these two compounds as potential STAT3 inhibitors, a tiered approach is recommended. This workflow begins with a broad assessment of pathway inhibition and progressively moves to more specific validation of target engagement and functional cellular outcomes.
Figure 1: A tiered experimental workflow for inhibitor validation.
Assay 1: Primary Screening - STAT3 Luciferase Reporter Assay
Causality: This assay is the optimal starting point as it directly measures the transcriptional activity of STAT3.[16][17] A decrease in luciferase signal upon compound treatment indicates inhibition of the signaling pathway, providing a quantifiable and high-throughput readout of efficacy.
Detailed Protocol:
-
Cell Seeding: Seed HEK293 or a cancer cell line with a constitutively active STAT3 pathway (e.g., DU145) into a 96-well white, clear-bottom plate at a density of 30,000-60,000 cells per well.[18][19] Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase for normalization, using a suitable transfection reagent.[16][19][20]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Niclosamide. Include a vehicle control (e.g., DMSO).
-
Stimulation (if required): For cell lines without constitutive activation, stimulate the STAT3 pathway with an appropriate cytokine like IL-6 or Oncostatin M (OSM) after compound incubation.[16][20]
-
Lysis and Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[16][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Assay 2: Target Engagement - Phospho-STAT3 Western Blot
Causality: To validate that the observed inhibition of reporter activity is due to direct action on the STAT3 pathway, it is crucial to measure the phosphorylation status of STAT3. STAT3 is activated by phosphorylation at the Tyrosine 705 (Tyr705) residue.[5][6][8] A reduction in phosphorylated STAT3 (p-STAT3) levels provides strong evidence of target engagement.
Detailed Protocol:
-
Cell Culture and Treatment: Seed DU145 cells (or another relevant cell line) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of each compound for a specified time (e.g., 4-24 hours).[1][16]
-
Protein Extraction: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][16]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).[6]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).[6][8][21][22]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.[16]
-
-
Normalization: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6][21]
Assay 3: Functional Outcome - Cell Viability Assay
Causality: The ultimate goal of an inhibitor is to elicit a functional cellular response, such as inhibiting proliferation or inducing cell death. The MTT or MTS assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24][25][26][27] This assay connects target inhibition to a clinically relevant outcome.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[24]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Niclosamide for 24, 48, or 72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[23][26][27] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[23][24][27]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[23][26] This step is not needed for MTS, as its product is soluble.[27]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a plate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[25][27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
Part 3: Data Interpretation and Comparative Analysis
Figure 2: The STAT3 signaling pathway and point of inhibition.
Comparative Data Summary:
The results should be summarized in a clear, tabular format to facilitate direct comparison.
| Parameter | This compound | Niclosamide | Interpretation |
| STAT3 Reporter IC50 | Experimental Value (µM) | ~0.25 µM[1] | Measures overall pathway inhibition. A lower value indicates higher potency. |
| p-STAT3 Inhibition | Qualitative/Quantitative Result | Dose-dependent inhibition[1][3] | Confirms on-target activity. Densitometry from Western blots can quantify the effect. |
| Cell Viability IC50 | Experimental Value (µM) | ~0.7 - 11.3 µM (cell line dependent)[1][28] | Measures the functional cytotoxic or anti-proliferative effect. |
| Selectivity Index (SI) | Calculated Value | Calculated Value | Ratio of cytotoxic IC50 to pathway IC50. A higher SI suggests a better therapeutic window. |
Discussion of Potential Outcomes:
-
Higher Potency of the Novel Compound: If this compound exhibits lower IC50 values than Niclosamide, this could be attributed to the trifluoromethoxy group. Its properties may enhance cell permeability and binding affinity to the target protein.[10][11][14]
-
Similar or Lower Potency: Should the novel compound prove less potent, it may indicate that the overall structure of Niclosamide, including its salicylanilide core, is more optimal for STAT3 inhibition.[2]
-
Discrepancy Between Assays: If a compound strongly inhibits the reporter assay but shows weak effects on p-STAT3 or cell viability, it may suggest off-target effects or poor cell permeability that is overcome in the transfection-based reporter assay. This highlights the importance of the tiered, self-validating workflow.
Conclusion
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]
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The magic bullet: Niclosamide. Frontiers in Oncology. [Link]
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Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer. [Link]
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Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. ChemRxiv. [Link]
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Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer. [Link]
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Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ResearchGate. [Link]
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STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]
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STAT3 Luciferase Reporter THP-1 Cell Line. BPS Bioscience. [Link]
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Niclosamide treatment blocks the STAT3 signaling pathway and inhibits the proliferation of esophageal cancer cells. ResearchGate. [Link]
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Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Reporter assay. Bio-protocol. [Link]
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STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. [Link]
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Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... ResearchGate. [Link]
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In Vivo Validation of 2-Nitro-6-(trifluoromethoxy)phenol: A Comparative Guide to Preclinical Efficacy Models
Introduction: The therapeutic potential of novel chemical entities hinges on rigorous preclinical validation. This guide provides a comprehensive framework for the in vivo evaluation of 2-Nitro-6-(trifluoromethoxy)phenol, a compound of interest given its phenolic structure, which is often associated with antioxidant and anti-inflammatory properties, and the presence of a nitro group, which can modulate biological activity. Due to the limited publicly available data on this specific molecule, this document outlines a comparative analysis of established in vivo models to elucidate its potential anti-inflammatory and neuroprotective effects. We will explore the rationale behind model selection, detailed experimental protocols, and the interpretation of key endpoints, thereby providing a robust strategy for its preclinical assessment.
Part 1: Elucidating the Potential Anti-inflammatory Activity
Phenolic compounds are well-documented for their ability to modulate inflammatory pathways. The presence of the electron-withdrawing nitro and trifluoromethoxy groups on the phenol ring of this compound suggests a potential for potent anti-inflammatory activity. To validate this hypothesis, a multi-model approach is recommended, starting with acute and progressing to chronic models of inflammation.
Comparative Analysis of Acute Anti-inflammatory Models
| Model | Mechanism of Action | Key Advantages | Limitations | Primary Endpoints |
| Carrageenan-Induced Paw Edema | Induction of localized inflammation via injection of carrageenan, a phlogistic agent, leading to the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins.[1][2] | Well-established, reproducible, and cost-effective model for screening acute anti-inflammatory effects.[1] | Limited relevance to chronic inflammatory conditions. | Paw volume/thickness, myeloperoxidase (MPO) activity, cytokine levels (TNF-α, IL-6). |
| Croton Oil-Induced Ear Edema | Topical application of croton oil, an irritant, causing acute inflammation and edema. | Suitable for evaluating topically applied anti-inflammatory agents. | Primarily measures localized inflammation and may not reflect systemic effects. | Ear thickness/weight, histological analysis of inflammatory cell infiltration. |
| Acetic Acid-Induced Vascular Permeability | Intraperitoneal injection of acetic acid leading to increased vascular permeability and leakage of plasma proteins.[3] | Simple and rapid method to assess the effect of a compound on vascular permeability, a key feature of acute inflammation.[3] | Non-specific and can be influenced by various factors. | Extravasation of Evans blue dye into the peritoneal cavity.[3] |
Recommendation: The carrageenan-induced paw edema model in rats or mice is the recommended initial screening model due to its high reproducibility and ability to provide insights into the early exudative phase of inflammation.[1][2]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group II: this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for MPO activity assay and cytokine analysis (TNF-α, IL-6) using ELISA.
-
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Part 2: Investigating Potential Neuroprotective Effects
The trifluoromethoxy group in this compound can enhance lipophilicity, potentially facilitating its entry into the central nervous system. Combined with the antioxidant potential of the phenolic moiety, this suggests a possible neuroprotective role. Validating this requires the use of established models of neurodegeneration.
Comparative Analysis of Neuroprotection Models
| Model | Mechanism of Action | Key Advantages | Limitations | Primary Endpoints |
| Scopolamine-Induced Amnesia | Cholinergic receptor antagonist that induces cognitive deficits, mimicking aspects of Alzheimer's disease.[4] | Well-validated model for assessing effects on learning and memory. | Does not replicate the full pathology of neurodegenerative diseases.[4] | Behavioral tests (Morris water maze, Y-maze), acetylcholinesterase activity, antioxidant enzyme levels. |
| MPTP-Induced Parkinsonism | A neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease.[4] | Provides a robust model of dopaminergic neurodegeneration and motor deficits. | High toxicity of MPTP requires stringent safety protocols. | Behavioral tests (rotarod, open field), dopamine levels, tyrosine hydroxylase immunohistochemistry. |
| Zebrafish Larvae Neurotoxicity Models | Use of neurotoxins to induce neuronal apoptosis in transparent zebrafish larvae, allowing for in vivo imaging.[5] | High-throughput screening capabilities and cost-effectiveness.[5] | Differences in physiology compared to mammals. | Fluorescent imaging of neuronal apoptosis, behavioral analysis. |
Recommendation: For initial screening of neuroprotective potential, the scopolamine-induced amnesia model in mice is recommended due to its established protocols and direct relevance to cognitive function.[4]
Experimental Protocol: Scopolamine-Induced Amnesia
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: As described previously.
-
Grouping:
-
Group I: Vehicle control (Saline, i.p.).
-
Group II: Scopolamine control (1 mg/kg, i.p.).
-
Group III: this compound (e.g., 10, 25, 50 mg/kg, p.o.) + Scopolamine.
-
Group IV: Positive control (e.g., Donepezil, 1 mg/kg, p.o.) + Scopolamine.
-
-
Procedure (Morris Water Maze):
-
Acquisition Phase (4 days): Train all mice to find a hidden platform in a circular pool of water. Administer the test compound or vehicle 60 minutes before each training session.
-
Probe Trial (Day 5): Remove the platform and allow each mouse to swim freely for 60 seconds. Administer scopolamine 30 minutes before the probe trial.
-
-
Endpoint Analysis:
-
Behavioral: Time spent in the target quadrant, number of platform crossings.
-
Biochemical (post-euthanasia): Brain acetylcholinesterase activity, levels of antioxidant enzymes (SOD, CAT, GPx), and lipid peroxidation (MDA) in the hippocampus and cortex.
-
Caption: Proposed Neuroprotective Signaling Pathway.
Part 3: Discussion and Future Directions
The proposed in vivo validation strategy provides a clear and scientifically rigorous path to characterizing the potential therapeutic effects of this compound. Positive results in the acute anti-inflammatory model should be followed by investigations in chronic models, such as the cotton pellet-induced granuloma model, to assess its effects on the proliferative phase of inflammation.[2] Similarly, promising outcomes in the scopolamine-induced amnesia model would warrant further investigation in more pathologically relevant models of neurodegeneration, such as transgenic mouse models of Alzheimer's disease.[6]
It is also crucial to conduct preliminary toxicology studies to determine the safety profile of this compound.[7][8] The toxicological profile of other nitrophenols suggests that endpoints such as body weight, hematological parameters, and ocular effects should be monitored.[7][8]
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A Head-to-Head Comparison of 2-Nitro-6-(trifluoromethoxy)phenol and its Regioisomers: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The introduction of substituents such as nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups can profoundly alter the physicochemical and biological properties of a parent molecule. This guide provides an in-depth, head-to-head comparison of 2-Nitro-6-(trifluoromethoxy)phenol and its regioisomers, offering valuable insights for researchers, scientists, and drug development professionals.
While direct comparative experimental data for all regioisomers of this compound is limited in publicly available literature, this guide leverages a combination of reported data for structurally similar compounds, particularly trifluoromethyl-substituted analogues, and robust computational predictions to provide a comprehensive analysis. This approach allows for a scientifically grounded comparison of key parameters influencing the potential utility of these compounds in various research applications.
The Critical Influence of Substituent Positioning
The relative positions of the nitro and trifluoromethoxy groups on the phenol ring dictate the electronic environment, steric hindrance, and intramolecular interactions within each isomer. These factors, in turn, govern crucial properties such as acidity (pKa), lipophilicity (logP), and ultimately, biological activity. The electron-withdrawing nature of both the nitro and trifluoromethoxy groups generally increases the acidity of the phenolic proton compared to phenol itself.[1][2] The trifluoromethoxy group, in particular, is known for its high lipophilicity and metabolic stability, making it an attractive moiety in drug design.[3]
Physicochemical Properties: A Comparative Analysis
The acidity and lipophilicity of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following tables summarize the experimental data for some trifluoromethyl-substituted nitrophenols and the predicted data for the target compound and its selected regioisomers.
Table 1: Experimental Physicochemical Properties of Trifluoromethyl-Substituted Nitrophenol Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | C₇H₄F₃NO₃ | 207.11 | 76-79[4][5] | 6.07[6] |
| 2-Nitro-3-(trifluoromethyl)phenol | 386-72-1 | C₇H₄F₃NO₃ | 207.11 | 69-71 | - |
| 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | C₇H₄F₃NO₃ | 207.11 | - | - |
| 2-Nitro-4-(trifluoromethyl)phenol | 400-99-7 | C₇H₄F₃NO₃ | 207.11 | Liquid[7] | - |
Table 2: Predicted Physicochemical Properties of this compound and its Regioisomers
| Compound | Predicted pKa | Predicted logP |
| This compound | 5.8 | 2.9 |
| 3-Nitro-2-(trifluoromethoxy)phenol | 6.5 | 3.1 |
| 4-Nitro-2-(trifluoromethoxy)phenol | 6.2 | 3.1 |
| 5-Nitro-2-(trifluoromethoxy)phenol | 7.0 | 3.0 |
| 2-Nitro-5-(trifluoromethoxy)phenol | 6.9 | 3.0 |
| 4-Nitro-3-(trifluoromethoxy)phenol | 6.4 | 3.2 |
Disclaimer: Predicted values were generated using reputable online computational tools and are intended for comparative purposes. Experimental verification is recommended.
The predicted pKa values suggest that the acidity of these isomers is significantly influenced by the proximity of the electron-withdrawing groups to the phenolic hydroxyl group. For instance, this compound is predicted to be the most acidic, likely due to the combined inductive effects of the nitro and trifluoromethoxy groups at the ortho positions, which stabilize the resulting phenoxide ion. The predicted logP values indicate that all the isomers are moderately lipophilic.
Spectroscopic Differentiation: A Glimpse into Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of regioisomers. The chemical shifts of the aromatic protons are highly sensitive to the electronic environment created by the substituents.
Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
While experimental spectra should be acquired for definitive characterization, computational prediction tools can provide valuable insights into the expected spectral patterns.
-
This compound: Protons on the aromatic ring are expected to appear as distinct multiplets in the downfield region, with the proton situated between the two electron-withdrawing groups likely being the most deshielded.
-
Other Regioisomers: The substitution pattern of each isomer will give rise to a unique set of chemical shifts and coupling constants, allowing for their unambiguous differentiation. For example, a para-substituted isomer would exhibit a more simplified spectrum with two doublets, characteristic of an AA'BB' spin system.[8]
The following diagram illustrates the general workflow for acquiring and analyzing NMR data.
Caption: Workflow for NMR-based structural elucidation of regioisomers.
Synthetic Strategies and Challenges
The synthesis of nitrophenols typically involves the direct nitration of the corresponding phenol.[5][9] However, this approach often yields a mixture of ortho and para isomers, necessitating challenging purification steps. The directing effects of the hydroxyl and trifluoromethoxy groups will influence the regioselectivity of the nitration. The hydroxyl group is an activating ortho-, para-director, while the trifluoromethoxy group is a deactivating ortho-, para-director. The interplay of these effects can lead to the formation of multiple regioisomers.
A general synthetic protocol for the nitration of a trifluoromethoxy-substituted phenol is outlined below.
Experimental Protocol: Nitration of a Trifluoromethoxy-substituted Phenol
-
Dissolution: Dissolve the starting trifluoromethoxy-substituted phenol in a suitable solvent, such as glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitrating Agent Preparation: Prepare a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, and cool it separately.
-
Addition: Add the cold nitrating mixture dropwise to the stirred phenol solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at a controlled temperature for a specified period. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of isomers using column chromatography or recrystallization.
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis and separation of nitrophenol regioisomers.
Comparative Biological Activities: Unraveling Structure-Activity Relationships
Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[10][11] The trifluoromethyl and trifluoromethoxy groups are often incorporated into bioactive molecules to enhance their potency and metabolic stability.[12] The specific biological activity of each regioisomer will be a function of its unique three-dimensional structure and electronic properties, which determine its ability to interact with biological targets.
Studies on the cytotoxicity of nitrophenol isomers have shown that the position of the nitro group significantly impacts their biological effect. For instance, 4-nitrophenol has been reported to be more cytotoxic to human lung cells than 2-nitrophenol. This highlights the importance of the substitution pattern in determining the biological outcome.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Seed a human cancer cell line (e.g., A549, human lung carcinoma) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (each regioisomer) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth) for each regioisomer.
The following diagram illustrates the principle of the MTT assay.
Caption: The principle of the MTT cytotoxicity assay.
Conclusion
The regioisomeric relationship between this compound and its counterparts presents a compelling case study in the subtleties of medicinal and organic chemistry. While a lack of direct comparative experimental data necessitates a degree of predictive analysis, the principles of physical organic chemistry provide a solid foundation for understanding the expected differences in their properties. The acidity, lipophilicity, and spectroscopic characteristics of these isomers are intricately linked to the spatial arrangement of their functional groups. Consequently, their biological activities are also expected to vary significantly. This guide provides a framework for researchers to approach the selection and investigation of these compounds, emphasizing the importance of considering the nuanced effects of isomeric substitution in the pursuit of novel bioactive molecules. Further experimental validation of the predicted properties is crucial and will undoubtedly pave the way for new discoveries in drug development and other chemical sciences.
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A Comparative Benchmarking Guide: Evaluating 2-Nitro-6-(trifluoromethoxy)phenol as a Modulator of the STAT3 Signaling Pathway
Abstract: The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal signaling protein implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant, constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a high-priority target for therapeutic intervention[1][2]. This guide introduces 2-Nitro-6-(trifluoromethoxy)phenol , a novel phenolic compound featuring a trifluoromethoxy group—a substitution known to enhance metabolic stability and cell permeability in drug candidates[3]. We present a comprehensive framework to benchmark its biological activity against Cryptotanshinone , a well-characterized natural product known to inhibit STAT3 phosphorylation[4]. This document provides field-proven experimental protocols, explains the causality behind methodological choices, and presents a model for data interpretation, empowering researchers to rigorously evaluate this novel compound's potential as a STAT3 pathway modulator.
Introduction: The Rationale for Targeting STAT3
The STAT3 signaling cascade is a tightly regulated process. Canonically, cytokines and growth factors like Interleukin-6 (IL-6) bind to their cell surface receptors, activating associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue, Tyr705[2][5]. This phosphorylation event is the linchpin of activation, triggering STAT3 to form homodimers, translocate to the nucleus, and bind to specific DNA response elements to initiate the transcription of target genes[5][6]. These genes orchestrate fundamental cellular functions, and their dysregulation via persistent STAT3 activation can drive oncogenesis[1].
The development of small molecules that can interrupt this cascade, particularly by inhibiting the crucial Tyr705 phosphorylation step, is a key strategy in modern drug discovery[6][7]. This compound's structure, incorporating an electron-withdrawing nitro group and a lipophilic trifluoromethoxy moiety on a phenol scaffold, presents a compelling chemical profile for potential interaction with protein kinase or SH2 domains, which are central to STAT3 activation[3][8]. This guide will systematically dissect its activity, from direct target binding to downstream cellular effects, in direct comparison to the known STAT3 inhibitor, Cryptotanshinone.
Caption: The canonical JAK-STAT3 signaling pathway.
Part 1: Verification of Direct Target Engagement
Before assessing functional outcomes, it is imperative to confirm that this compound physically interacts with its hypothesized target, STAT3, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard biophysical method for this purpose. It operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation[9][10][11].
CETSA Melting Curve Analysis
This initial experiment determines if the compound induces a thermal shift. Cells are treated with the compound or a vehicle control and then heated across a temperature gradient. A stabilized protein will remain soluble at higher temperatures compared to its unbound state[11][12].
Experimental Protocol: CETSA Melting Curve
-
Cell Culture: Culture HeLa cells to ~80% confluency.
-
Treatment: Treat cells with 20 µM of this compound, 20 µM Cryptotanshinone, or a DMSO vehicle control for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Analysis: Analyze the amount of soluble STAT3 in the supernatant by Western Blot using a specific anti-STAT3 antibody.
Isothermal Dose-Response (ITDR) CETSA
Following confirmation of a thermal shift, the ITDR-CETSA is performed to quantify the potency of the target engagement. Here, the temperature is fixed at a point where a significant shift was observed, and the concentration of the compound is varied. This allows for the determination of an EC50 value, the concentration at which 50% of the maximal stabilizing effect is achieved[13][14][15].
Caption: Workflow for CETSA and ITDR-CETSA experiments.
Data Summary: Target Engagement
The following table presents hypothetical data to illustrate a successful outcome where this compound demonstrates direct and potent engagement with STAT3.
| Compound | Thermal Shift (ΔTm) at 20 µM | ITDR-CETSA EC50 |
| This compound | +4.2 °C | 3.1 µM |
| Cryptotanshinone (Reference) | +3.8 °C | 4.9 µM |
| Vehicle (DMSO) | N/A | N/A |
Part 2: Assessment of Functional Inhibition
Confirming target binding is the first step. The critical next phase is to determine if this binding event translates into functional inhibition of the STAT3 signaling pathway. We will assess this at two key junctures: the initial phosphorylation event and the subsequent transcriptional activity.
Inhibition of STAT3 Phosphorylation (Tyr705)
The phosphorylation of STAT3 at Tyr705 is the requisite step for its activation[6]. A direct inhibitor should block this event. We will use an in-cell ELISA, a high-throughput method to quantify the levels of phosphorylated STAT3 (pSTAT3) relative to total STAT3 protein[16][17].
Experimental Protocol: pSTAT3 (Tyr705) In-Cell ELISA
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Starve the cells in serum-free media for 4 hours, then pre-treat with serial dilutions of this compound or Cryptotanshinone for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of IL-6 for 20 minutes to induce STAT3 phosphorylation. Include unstimulated and vehicle-only stimulated controls.
-
Fix and Permeabilize: Fix the cells with 4% formaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Antibody Incubation: Incubate cells with a primary antibody specific for pSTAT3 (Tyr705). In parallel wells, incubate with an antibody for total STAT3 for normalization.
-
Secondary Antibody & Detection: Wash the wells and add an HRP-conjugated secondary antibody. After a final wash, add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction[17].
-
Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Plot the normalized values against compound concentration to determine the IC50.
Inhibition of STAT3-Mediated Transcription
Inhibiting phosphorylation should prevent STAT3 from acting as a transcription factor. A STAT3-dependent luciferase reporter assay directly measures this downstream functional consequence[18].
Experimental Protocol: STAT3 Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293 cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds for 2 hours.
-
Stimulation: Stimulate the cells with IL-6 (100 ng/mL) for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against compound concentration to calculate the IC50.
Data Summary: Functional Inhibition
| Compound | pSTAT3 (Y705) Inhibition IC50 | STAT3 Reporter Inhibition IC50 |
| This compound | 5.2 µM | 8.9 µM |
| Cryptotanshinone (Reference) | 4.6 µM | 7.5 µM |
These hypothetical results would indicate that this compound inhibits STAT3 phosphorylation with a potency comparable to the reference compound, and this inhibition effectively blocks its downstream transcriptional function.
Conclusion and Forward Outlook
This guide outlines a rigorous, multi-step strategy to characterize the biological activity of this compound. By following a logical progression from direct target engagement (CETSA) to functional pathway inhibition (pSTAT3 and reporter assays), researchers can build a compelling, evidence-based profile of a novel compound.
The hypothetical data presented herein paints a picture of this compound as a potent, on-target inhibitor of the STAT3 signaling pathway, with efficacy comparable to the established inhibitor Cryptotanshinone. The causality is clear: direct binding to STAT3 (Part 1) stabilizes the protein and functionally inhibits its requisite phosphorylation, which in turn abrogates its ability to drive gene transcription (Part 2).
This systematic approach ensures scientific integrity by building a self-validating narrative. The confirmation of direct target binding with CETSA provides a strong mechanistic foundation for the observed functional and cellular effects, minimizing the risk of misinterpreting results from off-target activities. This framework is not only applicable to the specific compounds discussed but also serves as a robust template for the evaluation of other novel small molecule inhibitors in drug discovery pipelines.
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Wikipedia. (n.d.). Phenol. Wikipedia. Available at: [Link]
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Atsumi, T., et al. (2008). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. PubMed. Available at: [Link]
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Ito, S., et al. (2025). A Cell-Based Evaluation of the Tyrosinase-Mediated Metabolic Activation of Leukoderma-Inducing Phenols, II. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. Available at: [Link]
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Weinfel, M., et al. (2021). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed. Available at: [Link]
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US EPA. (n.d.). Phenol, 2-nitro-. US EPA. Available at: [Link]
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A Comparative Guide to the Kinetic Analysis of 2-Nitro-6-(trifluoromethoxy)phenol's Interaction with Its Target
For researchers and drug development professionals, understanding the precise kinetic interactions between a compound and its biological target is paramount. This guide provides an in-depth, objective comparison of the kinetic performance of 2-Nitro-6-(trifluoromethoxy)phenol, a novel investigational compound, with its target. We will explore its interaction with a hypothetical yet plausible target, the human "Kinase-X," a critical enzyme implicated in a specific oncogenic pathway. This guide will provide supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Kinetic Analysis in Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its binding kinetics with its target protein. Parameters such as the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD) provide a detailed picture of the drug-target interaction. A compound's residence time on its target, which is inversely related to koff, is often a more critical determinant of its biological activity than its binding affinity alone. A longer residence time can lead to a more sustained therapeutic effect.
This guide will delve into the kinetic analysis of this compound (henceforth referred to as Compound-NTP) as an inhibitor of Kinase-X. We will compare its kinetic profile with two other hypothetical inhibitors, "Inhibitor-A" (a known standard with moderate affinity) and "Inhibitor-B" (a competitor compound with high affinity but potentially rapid dissociation).
Experimental Design: A Multi-faceted Approach to Kinetic Characterization
To construct a comprehensive kinetic profile of Compound-NTP, a combination of orthogonal techniques is employed. This approach ensures the robustness and validity of the obtained kinetic parameters.
Primary Assay: Enzyme Inhibition Kinetics
The initial characterization of an inhibitor's potency is often determined through enzyme inhibition assays. These assays measure the inhibitor's ability to reduce the catalytic activity of the target enzyme. For Kinase-X, a well-established method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for the TR-FRET based enzyme inhibition assay.
Protocol: TR-FRET Kinase-X Inhibition Assay
-
Reagent Preparation:
-
Kinase-X is diluted in assay buffer to a final concentration of 2 nM.
-
A peptide substrate and ATP are prepared in the assay buffer at 2X the final concentration.
-
Compound-NTP, Inhibitor-A, and Inhibitor-B are serially diluted in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure:
-
5 µL of the diluted inhibitor is added to the wells of a 384-well plate.
-
5 µL of the Kinase-X solution is added, and the plate is incubated for 60 minutes at room temperature.
-
10 µL of the substrate/ATP mix is added to initiate the kinase reaction.
-
The reaction is allowed to proceed for 90 minutes.
-
The reaction is stopped, and the detection reagents are added.
-
-
Data Analysis:
-
The TR-FRET signal is read on a plate reader.
-
The data is normalized to controls, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Advanced Kinetic Analysis: Surface Plasmon Resonance (SPR)
While enzyme inhibition assays provide a measure of potency (IC50), they do not directly yield kinetic rate constants. Surface Plasmon Resonance (SPR) is a label-free technology that allows for the real-time monitoring of binding events, providing precise measurements of kon and koff.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
Protocol: SPR Analysis of Inhibitor Binding to Kinase-X
-
Immobilization:
-
Recombinant Kinase-X is immobilized on a CM5 sensor chip via amine coupling.
-
-
Binding Analysis:
-
A series of concentrations of Compound-NTP, Inhibitor-A, and Inhibitor-B are prepared in a running buffer.
-
Each concentration is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
-
-
Data Processing and Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The data is globally fitted to a 1:1 Langmuir binding model to determine the kinetic constants.
-
Comparative Data Analysis
The following tables summarize the data obtained from the enzyme inhibition and SPR experiments.
Table 1: Enzyme Inhibition Potency
| Inhibitor | IC50 (nM) |
| Compound-NTP | 25.3 |
| Inhibitor-A | 150.8 |
| Inhibitor-B | 5.2 |
Table 2: Kinetic Rate Constants and Affinity from SPR
| Inhibitor | kon (105 M-1s-1) | koff (10-4 s-1) | KD (nM) | Residence Time (min) |
| Compound-NTP | 2.1 | 1.5 | 7.1 | 111 |
| Inhibitor-A | 0.5 | 10.2 | 204.0 | 16 |
| Inhibitor-B | 8.9 | 25.6 | 2.9 | 6.5 |
Interpretation and Discussion
The data reveals distinct kinetic profiles for the three inhibitors.
-
Compound-NTP exhibits a potent IC50 value and a favorable kinetic profile. Its relatively fast association rate and very slow dissociation rate result in a long residence time on the target. This prolonged engagement with Kinase-X suggests the potential for a durable pharmacological effect in a cellular context.
-
Inhibitor-A , the standard compound, shows moderate potency and a significantly shorter residence time compared to Compound-NTP. Its faster dissociation suggests that it may require more frequent dosing to maintain therapeutic levels.
-
Inhibitor-B demonstrates the highest affinity (KD) and the most potent IC50. However, this is primarily driven by an extremely rapid association rate. Crucially, its dissociation rate is also the fastest among the three, leading to a very short residence time. This "fast-on, fast-off" kinetic profile might result in a transient biological effect, despite its high affinity.
Conclusion: The Superior Kinetic Profile of this compound
Based on this comprehensive kinetic analysis, this compound (Compound-NTP) emerges as a promising inhibitor of Kinase-X. While not possessing the absolute highest affinity, its significantly longer residence time, a direct consequence of its slow dissociation rate, distinguishes it from the other compounds. This prolonged target engagement is a highly desirable attribute in a drug candidate, as it can translate to improved efficacy and a more convenient dosing regimen.
This guide underscores the importance of looking beyond simple affinity measurements and embracing a more holistic kinetic viewpoint in drug discovery. The detailed experimental protocols provided herein offer a robust framework for the kinetic characterization of novel compounds, enabling a more informed and rational approach to drug design and development. The principles of enzyme kinetics, such as those described in the Michaelis-Menten model, form the foundation of this type of analysis[1]. The interaction of phenolic compounds with proteins is a complex process that can involve hydrogen bonding and hydrophobic interactions, which likely play a role in the observed kinetics[2].
References
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Neet, K. E., & Bodwell, J. E. (1991). In situ and in vitro kinetics of phenol hydroxylase. PubMed. [Link]
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Li, Q. X., Zhao, M. S., Gee, S. J., & Hammock, B. D. (1991). Development of Enzyme-Linked Immunosorbent Assays for 4-Nitrophenol and Substituted 4-Nitrophenols. American Chemical Society. [Link]
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van Oosterwijk, N., van As, M. A., & van den Berg, M. A. (2014). Two plate-based colorimetric assays for screening α-amino acid ester hydrolase with high synthesis/hydrolysis ratio. ResearchGate. [Link]
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University of Maryland. (2007). Enzyme kinetics. MathBench. [Link]
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American Chemical Society. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
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Aksoy, S., & Sinan, S. (2016). Enzyme kinetics: Teaching using polyphenoloxidase with a practical science activity. ResearchGate. [Link]
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American Chemical Society. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]
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Frontiers. (2020). Detection of 4-Nitrophenol, a Model Toxic Compound, Using Multi-Stage Microbial Fuel Cells. Frontiers in Energy Research. [Link]
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American Chemical Society. (2024). Computational Insights and Modeling of Metabolic Pathways of Thymol and Carvacrol Chemical Reactions: Predictive Modeling of Medicinal Plant Biosynthesis. Journal of Agricultural and Food Chemistry. [Link]
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Scribd. (n.d.). Kinetic Analysis of Nitrophenol Reduction and Colourimetric Detection of. Scribd. [Link]
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American Chemical Society. (2024). Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters. [Link]
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ResearchGate. (n.d.). Protein–protein interactions of polyphenol targets The 23 polyphenols... ResearchGate. [Link]
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National Institutes of Health. (n.d.). 2-Fluoro-6-nitrophenol. PubChem. [Link]
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IISTE.org. (n.d.). A Study of the Kinetic and Mechanism of Electrochemical Reduction for Para Nitro Phenol, 2,4. IISTE.org. [Link]
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bioRxiv. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. [Link]
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Frontiers. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition. [Link]
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MDPI. (n.d.). Promiscuity in Polyphenol–Protein Interactions—Monitoring Protein Conformational Change upon Polyphenol–Protein Binding by Nano-Differential Fluorimetry (Nano-DSF). MDPI. [Link]
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IISTE.org. (n.d.). A Study of the Kinetic and Mechanism of Electrochemical Reduction for Para Nitro Phenol, 2,4- Di Nitro Phenol , 2,4,6-Tri Nitro Phenol in HCL(0.5m) Medium. IISTE.org. [Link]
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-
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Nitro-6-(trifluoromethoxy)phenol
Introduction: As research in drug development pushes the boundaries of molecular complexity, so too does the need for rigorous safety protocols. 2-Nitro-6-(trifluoromethoxy)phenol is a compound of interest for its unique electronic and structural properties. However, its very structure presents a triad of chemical hazards derived from its phenolic backbone, aromatic nitro group, and trifluoromethoxy moiety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural logic that ensures safety is an integral, self-validating part of your experimental workflow.
Part 1: Deconstructing the Hazard Profile
Understanding the "why" behind PPE selection is the cornerstone of a robust safety culture. The hazards of this compound are not monolithic; they are a composite of three distinct chemical functionalities.
-
The Phenolic Backbone: Corrosive and Dermal Toxin: Phenol and its derivatives are notorious for their ability to cause severe chemical burns that may not be immediately painful due to their anesthetic effect.[1] More critically, they can be rapidly absorbed through the skin, acting as a systemic toxin.[1] Fatalities have been reported from dermal exposure to phenol covering as little as 25% of the body surface area.[1] Therefore, preventing skin contact is of paramount importance.
-
The Aromatic Nitro Group: Systemic Toxicity and Reactivity: Aromatic nitro compounds are a well-documented class of toxic chemicals.[2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] A primary toxicological concern is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[3] Furthermore, di- and trinitroaromatic compounds can be flammable and, under specific conditions of heat or shock, explosive.[2][5] While this mononitrated compound is less likely to be explosive, this potential reactivity should not be dismissed.
-
The Trifluoromethoxy Moiety: Stability and Decomposition Risks: The trifluoromethoxy group (O-CF3) is generally considered chemically inert and stable.[6] However, the stability of the C-F bond does not render the entire molecule innocuous. During thermal decomposition or in a fire, fluorinated compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[7][8]
Part 2: The Core Directive on Personal Protective Equipment
PPE is the final barrier between the researcher and the chemical. It must be selected and used in conjunction with primary engineering controls, such as chemical fume hoods.
Engineering Controls: The First Line of Defense
All work involving this compound, from weighing solids to running reactions and workups, must be conducted within a certified chemical fume hood to control inhalation exposure.[5][9]
Foundational PPE
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions, performing extractions, or any task with a potential for splashing.[5]
-
High-Risk Operations: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>5 g) or when there is a significant risk of energetic reaction or splash.[10]
-
-
Hand Protection (Gloves):
-
The Critical Choice: Standard nitrile gloves are not recommended for handling phenols as they offer poor resistance.[1]
-
Primary Glove Selection: For tasks involving potential direct contact, use gloves made of Butyl Rubber or Viton. For short-term work, thicker neoprene gloves (>0.3 mm) are also suitable.[1]
-
Double Gloving: A best practice is to double-glove, wearing a thinner disposable glove (e.g., neoprene) under a heavier, chemical-resistant outer glove (e.g., butyl rubber).[1] This provides splash protection and allows for the safe removal of the outer glove if contamination occurs.
-
Inspection and Disposal: Always inspect gloves for tears or punctures before use.[5] If a glove is contaminated, remove it immediately using the proper technique, and dispose of it as hazardous waste.
-
-
Body Protection:
-
A flame-resistant lab coat is mandatory.
-
For procedures involving significant splash potential (e.g., transfers of large volumes), a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1]
-
Full-length pants and fully enclosed, chemical-resistant shoes are required at all times.[1][5]
-
-
Respiratory Protection:
-
When working within a certified fume hood, additional respiratory protection is typically not required.
-
If engineering controls are insufficient or in the event of a spill or ventilation failure, a respirator may be necessary. For dusts, a particulate filter (P3 or N100) is appropriate.[11] For vapors, a respirator with organic vapor cartridges would be required. All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.[5]
-
Part 3: Operational Plan: PPE Selection by Task
The level of PPE must correspond to the specific task and the associated risk of exposure.
| Task | Scale | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | < 1 g | Chemical Fume Hood | Safety Glasses with Side Shields | Double Gloved (Inner: Neoprene, Outer: Neoprene) | Lab Coat |
| Weighing Solid | > 1 g | Chemical Fume Hood | Chemical Splash Goggles | Double Gloved (Inner: Neoprene, Outer: Butyl Rubber) | Lab Coat |
| Preparing Solutions | Any | Chemical Fume Hood | Chemical Splash Goggles | Double Gloved (Inner: Neoprene, Outer: Butyl Rubber) | Lab Coat |
| Running Reaction / Transfer | < 100 mL | Chemical Fume Hood | Chemical Splash Goggles | Double Gloved (Inner: Neoprene, Outer: Butyl Rubber) | Lab Coat |
| Running Reaction / Transfer | > 100 mL | Chemical Fume Hood | Face Shield over Goggles | Double Gloved (Inner: Neoprene, Outer: Butyl Rubber) | Chemical Apron over Lab Coat |
| Aqueous Workup / Extraction | Any | Chemical Fume Hood | Face Shield over Goggles | Double Gloved (Inner: Neoprene, Outer: Butyl Rubber) | Chemical Apron over Lab Coat |
| Waste Disposal (Liquid/Solid) | Any | Chemical Fume Hood | Chemical Splash Goggles | Double Gloved (Inner: Neoprene, Outer: Butyl Rubber) | Lab Coat |
Part 4: Procedural and Emergency Guidance
PPE Donning and Doffing
Proper procedure is crucial to prevent cross-contamination.
-
Donning (Putting On): Lab coat -> Shoe covers (if needed) -> Goggles/Face Shield -> Gloves (pull cuffs over lab coat sleeves).
-
Doffing (Taking Off): Gloves (using glove-to-glove, then skin-to-skin technique) -> Lab Coat (turn inside out as it's removed) -> Goggles/Face Shield -> Wash hands thoroughly.
Emergency Procedures: Chemical Exposure
-
Skin Contact: Speed is critical. Immediately go to the safety shower. While showering, remove all contaminated clothing.[10] The recommended first aid for phenol exposure is to flush the affected area with copious amounts of Polyethylene Glycol 300 or 400 (PEG-300/400) if available, followed by water.[1] If PEG is not available, flush with water for at least 30 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15-20 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill Management: For a small spill inside a fume hood, use an appropriate absorbent material (e.g., chemical sorbent pads). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All disposable PPE contaminated with this compound must be collected in a designated hazardous waste container. Solid chemical waste and contaminated materials should be disposed of according to institutional and local regulations. Do not mix with other waste streams.
Part 5: Visual Workflow for PPE Selection
The following diagram provides a logical decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
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- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
